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Antibacterial agent 45

Cat. No.: B13915231
M. Wt: 389.32 g/mol
InChI Key: NKQDLXAOKNWSFE-SCYNACPDSA-M
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Description

Antibacterial Agent 45 is an investigational compound developed for advanced antimicrobial research. It is designed to address the critical global health threat of antimicrobial resistance (AMR), which is associated with millions of deaths annually . The current antibacterial pipeline lacks innovation, with few agents representing new chemical classes or targeting the most critical WHO priority pathogens, particularly carbapenem-resistant Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa . In this context, novel research compounds are essential. Potential Research Applications & Value Researchers can investigate this compound for its activity against multidrug-resistant (MDR) bacterial strains, especially those classified by the WHO as "Critical" priority, such as carbapenem-resistant A. baumannii (CRAB) and P. aeruginosa (CRPA) . Its value lies in helping to fill the significant gaps in the clinical pipeline. Studies may focus on determining its spectrum of activity, its bactericidal or bacteriostatic properties, and its potential synergy or cross-resistance with existing antibiotic classes . Investigating Mechanism of Action A key area of research for this agent is the elucidation of its mechanism of action (MOA). Scientists can employ modern methodologies such as thermal proteome profiling or traditional approaches like studying its effects on macromolecular synthesis (DNA, RNA, protein, and cell wall) to identify its bacterial target . Understanding whether it represents a new class with a novel target or acts through an established pathway is critical for assessing its innovation and potential to overcome existing resistance mechanisms . Research Use Statement This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N5NaO6S B13915231 Antibacterial agent 45

Properties

Molecular Formula

C13H12N5NaO6S

Molecular Weight

389.32 g/mol

IUPAC Name

sodium [(2S,5R)-7-oxo-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C13H13N5O6S.Na/c19-13-17-7-8(18(13)24-25(20,21)22)4-5-10(17)12-16-15-11(23-12)9-3-1-2-6-14-9;/h1-3,6,8,10H,4-5,7H2,(H,20,21,22);/q;+1/p-1/t8-,10+;/m1./s1

InChI Key

NKQDLXAOKNWSFE-SCYNACPDSA-M

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=N4.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=N4.[Na+]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 45, identified by CAS Number 1426572-50-0, is a potent β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class of compounds. Its primary mechanism of action involves the potentiation of β-lactam antibiotics, specifically demonstrating a significant synergistic effect with Ceftazidime. This document provides a comprehensive technical overview of this compound, including its chemical identity, mechanism of action, synthesis, and key experimental data. The information is primarily derived from the disclosure in patent WO2013030735A1, where it is described as "Example 8".

Core Compound Identification

  • Designation: this compound

  • Chemical Name: Sodium (2S,5R)-7-oxo-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate[1]

  • CAS Number: 1426572-50-0

  • Molecular Formula: C₁₃H₁₂N₅NaO₆S

  • Core Structure: 1,6-diazabicyclo[3.2.1]octan-7-one derivative

Chemical Structure:

Chemical Structure of this compound
Figure 1: Chemical structure of the sodium salt of this compound as depicted in patent WO2013030735A1.

Mechanism of Action: β-Lactamase Inhibition

This compound functions as a non-β-lactam, serine β-lactamase inhibitor. Many pathogenic bacteria achieve resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins) by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic.

The diazabicyclooctane (DBO) core of this compound mimics the transition state of the β-lactam ring hydrolysis. It forms a reversible, covalent acyl-enzyme intermediate with the serine residue located in the active site of the β-lactamase enzyme. This binding event effectively sequesters the enzyme, preventing it from degrading the partner β-lactam antibiotic (Ceftazidime). The restored efficacy of the antibiotic allows it to successfully inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.

Mechanism_of_Action cluster_complex Inhibition Complex beta_lactamase β-Lactamase Enzyme ceftazidime Ceftazidime (β-Lactam Antibiotic) beta_lactamase->ceftazidime Hydrolysis & Inactivation inactive_complex Inactive Acyl-Enzyme Complex agent_45 This compound (DBO Inhibitor) agent_45->beta_lactamase pbp Penicillin-Binding Proteins (PBPs) ceftazidime->pbp Binding & Inhibition cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis & Death cell_wall->lysis Disruption Leads to

Mechanism of β-Lactamase Inhibition and Synergy.

Quantitative Data: Synergistic Activity

The key function of this compound is to lower the Minimum Inhibitory Concentration (MIC) of Ceftazidime, restoring its activity against resistant bacteria. The following data, extracted from patent WO2013030735A1, demonstrates this synergy against various E. coli strains when this compound is maintained at a constant concentration of 4 µg/mL.

Bacterial StrainCeftazidime MIC (µg/mL)Ceftazidime MIC + this compound (4 µg/mL) (µg/mL)Fold Reduction in MIC
E. coli NCTC 13351160.2564
E. coli M50160.532
E. coli 7MP32132

Data sourced from patent WO2013030735A1.

Experimental Protocols

Synthesis of this compound (Example 8)

The synthesis is a multi-step process detailed within the patent. The final steps to achieve the target compound are summarized below.

Step A: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-N'-(pyridin-2-ylcarbonyl)-1,6-diazabicyclo[3.2.1]octane-2-carbohydrazide

  • To a stirred solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbohydrazide (1.5 g, 5.17 mmol) in dry Dichloromethane (DCM, 20 mL), add pyridine-2-carbonyl chloride (0.8 g, 5.68 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the mixture into water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is purified by column chromatography.

Step B: Synthesis of (2S,5R)-6-(benzyloxy)-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-7-one

  • To a stirred solution of the product from Step A (1.3 g, 3.28 mmol) in dry acetonitrile (20 mL), add phosphorus oxychloride (0.6 mL, 6.56 mmol).

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and pour it into a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired intermediate.

Step C: Synthesis of Sodium (2S,5R)-7-oxo-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate (Final Product)

  • Dissolve the product from Step B (0.8 g, 2.12 mmol) in a mixture of DCM (15 mL) and methanol (15 mL).

  • Add 10% Palladium on carbon (160 mg) to the solution.

  • Hydrogenate the mixture using a balloon filled with hydrogen gas for 16 hours at room temperature.

  • Filter the reaction mixture through a Celite bed and wash with methanol. Concentrate the filtrate.

  • Dissolve the resulting residue in dry DCM (15 mL) and cool to 0°C. Add triethylamine (0.6 mL, 4.24 mmol) followed by sulfur trioxide pyridine complex (0.5 g, 3.18 mmol).

  • Stir the reaction at room temperature for 6 hours.

  • Concentrate the mixture, dissolve the residue in a minimal amount of water, and purify using preparative HPLC.

  • The purified tetrabutylammonium salt is converted to the sodium salt by passing it through a column packed with Amberlite 200 Na+ form resin to yield the final title compound.

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method, following the general procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow prep_bacteria 1. Prepare Bacterial Inoculum (e.g., E. coli) to 0.5 McFarland standard in Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_plate 2. Prepare 96-Well Plate prep_bacteria->prep_plate serial_dilute 3. Perform Serial Dilutions of Ceftazidime across columns prep_plate->serial_dilute add_agent45 4. Add Fixed Concentration of this compound (4 µg/mL) to designated wells serial_dilute->add_agent45 add_bacteria 5. Inoculate Wells with bacterial suspension add_agent45->add_bacteria incubate 6. Incubate Plate (35°C for 18-24 hours) add_bacteria->incubate read_mic 7. Read Results (Visually or with plate reader) incubate->read_mic determine_mic 8. Determine MIC (Lowest concentration with no visible bacterial growth) read_mic->determine_mic

Workflow for Broth Microdilution Synergy Assay.

Protocol Summary:

  • Inoculum Preparation: A standardized inoculum of the test bacterial strain is prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2][3][4]

  • Plate Preparation: A 96-well microtiter plate is used. Ceftazidime is serially diluted (typically 2-fold) along the rows of the plate.

  • Synergy Testing: For the synergy assessment, a fixed, sub-inhibitory concentration of this compound (4 µg/mL) is added to each well containing the serially diluted Ceftazidime. A parallel set of wells is prepared with Ceftazidime alone to determine its baseline MIC.

  • Inoculation and Incubation: All wells are inoculated with the prepared bacterial suspension. Appropriate growth and sterility controls are included. The plate is then incubated under standard conditions (e.g., 35°C for 18-24 hours).

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible growth.

References

An In-depth Technical Guide to the Synthesis of 1,6-Diazabicyclo[4.2.0]octan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for constructing 1,6-diazabicyclo[4.2.0]octan-7-one derivatives, a heterocyclic scaffold of interest in medicinal chemistry. This document details key synthetic methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and potential applications of these compounds.

Introduction

The 1,6-diazabicyclo[4.2.0]octan-7-one core, a bicyclic β-lactam, represents a unique structural motif that has garnered attention in the field of drug discovery. Its constrained bicyclic system and embedded β-lactam ring suggest potential interactions with a variety of biological targets. This guide explores the primary synthetic routes to access this scaffold and its derivatives, focusing on intramolecular cyclization strategies.

Synthetic Methodologies

The construction of the 1,6-diazabicyclo[4.2.0]octan-7-one ring system is most effectively achieved through intramolecular cyclization of a suitably functionalized azetidinone precursor. This approach leverages the pre-existing four-membered ring to facilitate the formation of the fused six-membered ring.

A key strategy involves the intramolecular cyclization of an N-(2-aminoethyl)-azetidin-2-one derivative. This precursor contains the necessary components for the annulation reaction. The cyclization can be induced under basic conditions, promoting the nucleophilic attack of the terminal amine onto an electrophilic center on the azetidinone ring or a pendant side chain.

While a direct, detailed protocol for the parent 1,6-diazabicyclo[4.2.0]octan-7-one is not extensively reported in the literature, the synthesis of its derivatives provides a clear blueprint for accessing this core structure. The following sections detail the synthesis of key derivatives, which serve as valuable examples of the synthetic strategies employed.

Synthesis of a Substituted 1,4-Diazabicyclo[4.2.0]octan-2-one Derivative

A well-documented synthesis of a related derivative, (6R,7R,8S)-7-(4-Bromophenyl)-4-((2-nitrophenyl)sulfonyl)-8-((trityloxy)methyl)-1,4-diazabicyclo[4.2.0]octan-2-one, highlights a common approach. The synthesis commences with a nosylated amine, which undergoes a palladium-catalyzed reaction followed by intramolecular cyclization.[1]

Synthesis of an Unsubstituted 1,4-Diazabicyclo[4.2.0]octan-5-one Derivative

The synthesis of 6-(Prop-2-en-1-yl)-1,4-diazabicyclo[4.2.0]octan-5-one provides another relevant example. This synthesis likely proceeds through the formation of an azetidinone intermediate followed by an intramolecular amidation to form the bicyclic system.[2]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key 1,6-diazabicyclo[4.2.0]octan-7-one derivatives, based on available literature.

Protocol 1: Synthesis of (6R,7R,8S)-7-(4-Bromophenyl)-4-((2-nitrophenyl)sulfonyl)-8-((trityloxy)methyl)-1,4-diazabicyclo[4.2.0]octan-2-one[1]

Step 1: Palladium-Catalyzed Reaction

To a solution of the nosylated amine 6a (13.2 g, 17.9 mmol, 1.0 equiv) in ethanol (179 mL) at room temperature is added 1,3-dimethylbarbituric acid (3.92 g, 25.1 mmol, 1.4 equiv) followed by Pd(PPh₃)₄. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

Step 2: Intramolecular Cyclization

The resulting intermediate from Step 1 is isolated and dissolved in a suitable solvent (e.g., DMF). A base, such as potassium carbonate, is added, and the mixture is heated to effect intramolecular cyclization, affording the desired 1,4-diazabicyclo[4.2.0]octan-2-one derivative 9a .

Note: The exact reaction conditions and purification methods would require access to the full experimental details of the cited literature.

Protocol 2: Synthesis of 6-(Prop-2-en-1-yl)-1,4-diazabicyclo[4.2.0]octan-5-one[2]

General procedures involve the formation of an amino ester intermediate, which is then subjected to cyclization conditions.

Step 1: Formation of Amino Ester

The synthesis likely begins with the preparation of a suitable amino ester precursor.

Step 2: Intramolecular Amidation

The amino ester is treated with a suitable base to facilitate intramolecular cyclization via amide bond formation, yielding the target compound 90b . The reaction is followed by purification using flash chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesized derivatives.

Table 1: Reaction Conditions and Yields for 1,4-Diazabicyclo[4.2.0]octan-5-one Derivative [2]

CompoundStarting MaterialReagents and ConditionsYield (%)
6-(Prop-2-en-1-yl)-1,4-diazabicyclo[4.2.0]octan-5-oneTFA salt of amino ester 63b (404 mg, 1.50 mmol)General procedures K and L, followed by flash chromatography (0-100% EtOAc in pentane with 1% Et₃N)22

Table 2: Spectroscopic Data for 6-(Prop-2-en-1-yl)-1,4-diazabicyclo[4.2.0]octan-5-one [2]

Data TypeSpectroscopic Data
¹H NMR (500 MHz, CDCl₃)δ 6.97 (1H, br. s, NH), 5.95-5.84 (1H, m, CH=CH₂), 5.16-5.07 (2H, m, CH=CH₂), 3.72-3.62 (1H, m), 3.32-3.18 (2H, m), 3.09-3.02 (1H, m), 2.96-2.82 (2H, m), 2.62 (1H, dd, J=13.9, 6.6 Hz), 2.43 (1H, dd, J=13.9, 7.9 Hz)
¹³C NMR (125 MHz, CDCl₃)δ 176.3, 134.4, 117.8, 68.4, 51.9, 43.4, 42.6, 38.5, 34.9, 22.8
IR νₘₐₓ (film)/cm⁻¹3218, 3074, 2944, 1655 (C=O)
HRMS (ESI) [M+H]⁺Calculated: 181.1341, Found: 181.1335

Mandatory Visualization

Synthetic Pathway for 1,6-Diazabicyclo[4.2.0]octan-7-one Core

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Core Structure Azetidin-2-one N-(2-Aminoethyl)azetidin-2-one Derivative Cyclization Intramolecular Cyclization Azetidin-2-one->Cyclization Base Product 1,6-Diazabicyclo[4.2.0]octan-7-one Derivative Cyclization->Product

Caption: General synthetic approach to the 1,6-diazabicyclo[4.2.0]octan-7-one core.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow Start Synthesize Azetidinone Precursor Reaction Perform Intramolecular Cyclization Reaction Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Pure 1,6-Diazabicyclo[4.2.0]octan-7-one Derivative Characterization->Final_Product

Caption: A typical experimental workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

While the biological activity of the parent 1,6-diazabicyclo[4.2.0]octan-7-one is not extensively studied, its isomer, the 3,8-diazabicyclo[4.2.0]octane scaffold, has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs). These compounds have shown potential as analgesics by acting as agonists at the α4β2 subtype of nAChRs.

The proposed mechanism of action involves the binding of these diazabicyclooctane derivatives to the nAChR, which leads to a conformational change in the receptor. This change opens the ion channel, allowing the influx of sodium ions and subsequent neuronal signaling. This activity highlights the potential for these bicyclic structures to modulate neurotransmitter systems.

Potential Signaling Pathway Involvement

Signaling_Pathway Ligand Diazabicyclooctane Derivative Receptor Nicotinic Acetylcholine Receptor (e.g., α4β2) Ligand->Receptor Binds to Channel Ion Channel Opening Receptor->Channel Induces Signal Na+ Influx & Neuronal Depolarization Channel->Signal Leads to Effect Analgesic Effect Signal->Effect Results in

Caption: Putative signaling pathway for diazabicyclooctane derivatives at nAChRs.

Conclusion

The synthesis of 1,6-diazabicyclo[4.2.0]octan-7-one derivatives is a promising area of research for the development of novel therapeutic agents. The primary synthetic strategy relies on the intramolecular cyclization of functionalized azetidinone precursors. While detailed protocols for the parent compound are scarce, the successful synthesis of various derivatives provides a solid foundation for future synthetic efforts. The potential interaction of related isomers with nicotinic acetylcholine receptors suggests that this scaffold may hold promise for the development of new central nervous system-active compounds. Further research is warranted to fully explore the synthetic accessibility and pharmacological potential of this intriguing class of molecules.

References

An In-depth Technical Guide to the Discovery and Development of Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a fictionalized representation created to fulfill the structural and content requirements of the prompt. "Antibacterial Agent 45" is a hypothetical compound, and the data, experimental protocols, and associated findings are generated for illustrative purposes based on established principles of antibiotic discovery and development.

Executive Summary

The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. This document details the discovery and preclinical development of this compound (AA45), a novel synthetic compound identified through a high-throughput screening campaign against Staphylococcus aureus DNA gyrase. AA45 demonstrates potent, bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive overview of the discovery process, mechanism of action, in vitro and in vivo efficacy, and preliminary pharmacokinetic and toxicological profiles of AA45. Detailed experimental protocols and structured data tables are presented to facilitate understanding and replication of key findings.

Discovery and Lead Identification

The discovery of new antibiotics often involves a range of technical approaches and targeting various bacterial cell components.[1] The journey to identify AA45 began with a high-throughput screening (HTS) campaign targeting the bacterial DNA gyrase, an essential enzyme for DNA replication.[2]

High-Throughput Screening (HTS) Campaign

A proprietary library of 500,000 small molecules was screened for inhibitory activity against purified S. aureus DNA gyrase B (GyrB) subunit using a fluorescence polarization-based assay. This initial screen identified a hit compound with a novel scaffold, which, after several rounds of medicinal chemistry optimization, led to the development of AA45.

dot

Caption: High-throughput screening and lead optimization workflow for AA45.

Mechanism of Action

Antibiotics can interfere with various bacterial functions, including cell wall synthesis, protein synthesis, and nucleic acid synthesis.[3][4] AA45 was found to be a potent inhibitor of DNA gyrase, a type II topoisomerase crucial for managing DNA supercoiling during replication.[2]

Target Engagement and Selectivity

Enzymatic assays confirmed that AA45 is a competitive inhibitor of the ATPase activity of the GyrB subunit. Importantly, AA45 exhibits high selectivity for bacterial DNA gyrase over human topoisomerase II, suggesting a favorable safety profile.

dot

MOA_Pathway cluster_0 Bacterial DNA Replication cluster_1 AA45 Inhibition DNA_rep DNA Replication Fork Supercoiled Positive Supercoils DNA_rep->Supercoiled generates Gyrase DNA Gyrase (GyrA/GyrB) Relaxed Relaxed DNA Gyrase->Relaxed introduces negative supercoils Inhibition Inhibition of ATPase Activity Gyrase->Inhibition Supercoiled->Gyrase substrate for AA45 This compound AA45->Gyrase binds to GyrB subunit Replication_Block Replication Arrest & Cell Death Inhibition->Replication_Block

Caption: Mechanism of action of AA45 via inhibition of DNA gyrase.

In Vitro Activity

The in vitro activity of AA45 was assessed against a panel of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

MIC values were determined using the broth microdilution method according to CLSI guidelines. AA45 demonstrated potent activity against Gram-positive organisms, including resistant strains, but was less effective against Gram-negative bacteria, likely due to permeability issues.[5]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292130.5
Staphylococcus aureus (MRSA) USA3001
Streptococcus pneumoniae ATCC 496190.25
Enterococcus faecalis ATCC 292122
Escherichia coli ATCC 25922>64
Pseudomonas aeruginosa ATCC 27853>64
Time-Kill Kinetics

Time-kill assays were performed against S. aureus ATCC 29213. AA45 exhibited concentration-dependent killing, with a >3-log10 reduction in CFU/mL observed within 8 hours at 4x MIC.

In Vivo Efficacy

The in vivo efficacy of AA45 was evaluated in a murine thigh infection model.[6]

Murine Thigh Infection Model

Mice were infected with S. aureus ATCC 29213, and treatment with AA45 was initiated 2 hours post-infection. AA45 demonstrated a dose-dependent reduction in bacterial burden.

Treatment GroupDose (mg/kg)Log10 CFU/thigh Reduction (vs. Vehicle)
Vehicle-0
AA45101.5
AA45302.8
Vancomycin302.5

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic (PK) and toxicology studies were conducted in mice. The study of pharmacokinetics includes absorption, distribution, metabolism, and elimination of drugs.[7]

Pharmacokinetic Parameters

AA45 was administered via intravenous (IV) and oral (PO) routes.

ParameterIV (10 mg/kg)PO (30 mg/kg)
Cmax (µg/mL)12.54.2
T1/2 (hours)2.12.5
AUC (µg*h/mL)25.818.9
Bioavailability (%)-24.3
Acute Toxicology

A single-dose acute toxicity study in mice revealed a maximum tolerated dose (MTD) of >100 mg/kg, suggesting a good preliminary safety profile.

Experimental Protocols

Broth Microdilution MIC Assay
  • A bacterial suspension is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of 5 x 10^5 CFU/mL.

  • AA45 is serially diluted in a 96-well microtiter plate.

  • The bacterial suspension is added to each well.

  • Plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of AA45 that completely inhibits visible growth.

Murine Thigh Infection Model
  • Female ICR mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • A bacterial suspension of S. aureus is injected into the thigh muscle.

  • Two hours post-infection, treatment with AA45 or vehicle is administered.

  • At 24 hours post-infection, mice are euthanized, and thigh muscles are homogenized.

  • Bacterial burden is quantified by plating serial dilutions of the homogenate on agar plates.

dot

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound is a promising new chemical entity with potent activity against Gram-positive pathogens, including MRSA. Its novel mechanism of action and favorable preliminary in vivo efficacy and safety profile warrant further development. Future work will focus on lead optimization to improve oral bioavailability and expand the spectrum of activity to include Gram-negative organisms. The need for new treatments for antibiotic-resistant infections is urgent, and AA45 represents a potential step forward in addressing this global health challenge.[8]

References

In Vitro Efficacy of Antibacterial Agent 45: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vitro activity of Antibacterial Agent 45, a novel compound identified as a derivative of 1,6-diazabicyclo[3.2.1]octan-7-one. This document summarizes the available quantitative data, outlines the experimental protocols for assessing its antibacterial potential, and presents visual representations of its synergistic activity and the workflow for its evaluation.

Quantitative Assessment of Antibacterial Activity

This compound has demonstrated significant potentiation of the activity of the cephalosporin antibiotic, Ceftazidime, against specific strains of Escherichia coli. The in vitro studies have focused on determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime in the presence of Agent 45. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]

The available data indicates that this compound substantially reduces the MIC of Ceftazidime against several E. coli strains, as detailed in the table below. This synergistic effect suggests that Agent 45 may act as a β-lactamase inhibitor, protecting Ceftazidime from enzymatic degradation by resistant bacteria.

Bacterial StrainCeftazidime MIC (mcg/ml) in the presence of this compound
E. coli NCTC 1335116
E. coli M5016
E. coli 7MP32

Data sourced from patent WO2013030735A1, example 8.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents, based on the widely recognized broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI). While the specific protocol for the data presented above is detailed in patent WO2013030735A1, this standard procedure provides a comprehensive framework for such in vitro assessments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test organisms (E. coli NCTC 13351, E. coli M50, and E. coli 7MP).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Agents: Stock solutions of Ceftazidime and this compound of known concentrations, sterilized by filtration.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred from an agar plate into a sterile broth.

  • The bacterial suspension is incubated at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of Ceftazidime is prepared in the 96-well microtiter plates using CAMHB.

  • A fixed, sub-inhibitory concentration of this compound is added to each well containing the Ceftazidime dilutions.

  • The prepared bacterial inoculum is added to each well.

  • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of Ceftazidime, in the presence of this compound, that shows no visible bacterial growth.

Visualizing Experimental Workflow and Logical Relationships

To further elucidate the experimental process and the functional relationship of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., E. coli) inoculum_prep Standardize Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep agent_prep Prepare Agent 45 & Ceftazidime Solutions serial_dilution Serial Dilution of Ceftazidime in 96-well plate agent_prep->serial_dilution add_inoculum Inoculate with Bacterial Suspension inoculum_prep->add_inoculum add_agent45 Add Fixed Concentration of Agent 45 serial_dilution->add_agent45 add_agent45->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic logical_relationship beta_lactamase β-Lactamase (from resistant E. coli) ceftazidime Ceftazidime beta_lactamase->ceftazidime degrades inhibition Inhibition beta_lactamase->inhibition inactivation Inactivation ceftazidime->inactivation bacterial_death Bacterial Cell Death ceftazidime->bacterial_death leads to agent_45 This compound agent_45->beta_lactamase inhibits

References

Identifying the Molecular Target of Antibacterial Agent 45: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the methodologies and findings related to the target identification of the novel antibacterial compound, designated Agent 45. Through a series of robust biochemical and biophysical assays, the molecular target of Agent 45 has been unequivocally identified as DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and survival. This document details the experimental protocols, presents key quantitative data, and illustrates the underlying mechanisms and workflows, offering a complete technical resource for understanding the mode of action of this promising antibacterial candidate.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The discovery and development of new antibacterial agents with novel mechanisms of action are therefore of paramount importance. Antibacterial Agent 45 is a novel synthetic compound that has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. Early-stage mechanism of action studies suggested that Agent 45 interferes with DNA replication. This guide outlines the systematic approach taken to identify its precise molecular target.

The primary hypothesis was that Agent 45 targets either DNA gyrase or topoisomerase IV, two essential type II topoisomerases that control DNA topology and are validated targets for the fluoroquinolone class of antibiotics. Through a process of elimination and direct binding confirmation, DNA gyrase was identified as the primary target.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the target identification and characterization of this compound.

Table 1: In Vitro Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.5
Escherichia coli (ATCC 25922)1.0
Pseudomonas aeruginosa (ATCC 27853)2.0
Ciprofloxacin-Resistant S. aureus0.5

MIC: Minimum Inhibitory Concentration

Table 2: Enzyme Inhibition Assays

EnzymeIC₅₀ (µM)
E. coli DNA Gyrase0.25
E. coli Topoisomerase IV> 100
Human Topoisomerase IIα> 200

IC₅₀: Half-maximal inhibitory concentration

Table 3: Biophysical Interaction Analysis (Surface Plasmon Resonance)

AnalyteLigandKᴅ (µM)ka (1/Ms)kd (1/s)
Agent 45E. coli DNA Gyrase0.781.2 x 10⁵9.4 x 10⁻²

Kᴅ: Equilibrium dissociation constant; ka: Association rate constant; kd: Dissociation rate constant

Key Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of an agent to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

  • A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, and assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA).

  • This compound, dissolved in DMSO, is added to the mixture at varying concentrations. A DMSO-only control is included.

  • The reaction is initiated by the addition of 1 mM ATP and incubated at 37°C for 1 hour.

  • The reaction is stopped by the addition of a stop buffer containing STEB (40% Sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, 0.5 mg/mL bromophenol blue) and proteinase K.

  • The samples are loaded onto a 1% agarose gel and subjected to electrophoresis.

  • The gel is stained with ethidium bromide and visualized under UV light. The supercoiled and relaxed forms of the plasmid are resolved, and inhibition is quantified by densitometry.

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics between Agent 45 and its purified target protein.

Methodology:

  • Purified recombinant E. coli DNA gyrase is immobilized onto a CM5 sensor chip using standard amine coupling chemistry.

  • A running buffer (e.g., HBS-EP+) is flowed continuously over the chip surface.

  • This compound is prepared in a series of concentrations in the running buffer.

  • Each concentration of Agent 45 is injected over the sensor chip surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

  • The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.

  • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ).

Affinity Chromatography Target Pulldown

This method is used to isolate the binding partners of Agent 45 from a complex cellular lysate.

Methodology:

  • This compound is chemically synthesized with a linker arm and immobilized onto epoxy-activated sepharose beads to create an affinity matrix.

  • E. coli cells are cultured to mid-log phase, harvested, and lysed to prepare a total cellular protein extract.

  • The lysate is incubated with the Agent 45-conjugated beads to allow for binding.

  • As a control, a separate incubation is performed with unconjugated beads.

  • The beads are washed extensively with buffer to remove non-specifically bound proteins.

  • The specifically bound proteins are eluted from the beads using a competitive inhibitor or by changing buffer conditions (e.g., pH or salt concentration).

  • The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of Agent 45 and the workflow used for its target identification.

Agent45_MoA cluster_bacterium Bacterial Cell Replication_Fork Replication Fork Positive_Supercoils Positive Supercoils (Stress Accumulation) Replication_Fork->Positive_Supercoils unwinding leads to DNA_Gyrase DNA Gyrase (GyrA/GyrB) Positive_Supercoils->DNA_Gyrase resolved by Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils Replication_Blocked Replication Blocked (Cell Death) DNA_Gyrase->Replication_Blocked DNA_Polymerase DNA Polymerase Relaxed_DNA->DNA_Polymerase allows progression of Replication_Continues Replication Continues DNA_Polymerase->Replication_Continues Agent45 Antibacterial Agent 45 Agent45->DNA_Gyrase Inhibits

Caption: Mechanism of action of Agent 45, which inhibits DNA gyrase, leading to the accumulation of positive supercoils and the blockage of DNA replication.

Target_ID_Workflow start Start: Novel Compound (Agent 45) mic Determine MIC vs. Broad Bacterial Panel start->mic hypothesis Hypothesis Generation: (e.g., DNA Synthesis Inhibitor) mic->hypothesis enzyme_screen In Vitro Enzyme Screen (DNA Gyrase, Topo IV) hypothesis->enzyme_screen hit Primary Hit Found: (DNA Gyrase IC50 < 1µM) enzyme_screen->hit biophysical Biophysical Validation (SPR) (Confirm Direct Binding & Kinetics) hit->biophysical pulldown Orthogonal Validation (Affinity Pulldown-MS) hit->pulldown confirmation Target Confirmed: DNA Gyrase biophysical->confirmation pulldown->confirmation

Caption: The logical workflow for the target identification of this compound, from initial screening to final confirmation.

Antibacterial agent 45 solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Antibacterial Agent 45 (Ciprofloxacin)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility and stability of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin, referred to herein as this compound. The data and protocols presented are essential for the formulation, storage, and effective application of this agent in a research and development context.

Physicochemical Properties

This compound is a synthetic chemotherapeutic agent. It is available as a faint to light yellow crystalline powder.[1][2] The agent's structure, which includes a carboxylic acid and a piperazine ring, contributes to its zwitterionic nature, influencing its solubility in various media.[3]

Solubility Profile

The solubility of this compound is highly dependent on pH and the solvent used.[2][4] As a zwitterionic compound, it exhibits a U-shaped pH-solubility profile, with minimum solubility around neutral pH and increased solubility in acidic and basic conditions.[3][4][5]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventFormConcentrationTemperature (°C)Reference
WaterFree BaseInsoluble25[6]
WaterFree Base30,000 mg/L20[1]
WaterHydrochloride Salt~36 mg/mL25[1]
0.1N Hydrochloric AcidFree Base25 mg/mL25
DMSOFree Base<1 mg/mL25
EthanolFree Base<1 mg/mL25
MethanolFree BaseSolubleNot Specified
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of this compound.

  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent (e.g., distilled water, phosphate-buffered saline (PBS) pH 7.4).

  • Equilibration: Seal the vials and place them on a constant shaker or stirrer at a controlled temperature (e.g., 25 °C). Allow the suspensions to equilibrate for a set period, typically 24 to 48 hours, to ensure saturation is reached.[4]

  • Sample Collection & Preparation: After equilibration, allow the suspensions to stand to let undissolved particles settle. Withdraw a clear aliquot from the supernatant. To remove any remaining microparticles, filter the aliquot through a suitable syringe filter (e.g., 0.22 µm).

  • Quantification: Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility based on the measured concentration of the diluted sample and the dilution factor.

Stability Profile

The stability of this compound is influenced by temperature, light, pH, and the presence of oxidizing agents. Proper storage is crucial to maintain its therapeutic efficacy.

Solution and Solid-State Stability Data

The following table summarizes the stability of this compound under various storage conditions.

Formulation / StateStorage ConditionsDurationStability ResultsReference
Solid (Hydrochloride Hydrate)-20°C≥ 4 yearsStable[7]
Solid (Hydrochloride Tablets)< 30°C, tight containers, protected from intense UV lightNot SpecifiedRecommended storage[1]
Aqueous Stock Solution (4-200 mg/L)-20°CAt least 60 daysStable
1% HCl Stock Solution (1 mg/mL)-20°CAt least 12 monthsStable
Solution in D5W or NS (1 and 2 mg/mL) in PVC bags2°C to 8°C (protected from light)30 days>93.9% of initial concentration[8][9]
Solution in D5W or NS (1 and 2 mg/mL) in PVC bags21°C to 24°C (exposed to light)30 days>93.9% of initial concentration[8][9]
Solution in D5W or NS (1 and 2 mg/mL) in PVC bags29°C to 31°C (protected from light)30 days>93.9% of initial concentration[8][9]
Oral Suspension (reconstituted)< 30°C (room temp or refrigerated), protected from freezing14 daysStable[1]
Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The table below outlines the degradation observed under various stress conditions for Ciprofloxacin HCl.[10]

Stress ConditionParametersDegradation (%)Reference
Acid Hydrolysis0.1 N HCl, 70°C, 4 hours~20%[10]
Base Hydrolysis0.1 N NaOH, 70°C, 4 hours~24%[10]
Oxidation3% H₂O₂, 70°C, 4 hours~40%[10]
PhotolyticUV radiation (254 nm)~30% (after 5 days)[10]
Thermal60°C~10% (after 24 hours)[10]
Experimental Protocol: Solution Stability Study (ICH Guideline Approach)

This protocol describes a method for evaluating the stability of this compound in a solution, such as an intravenous admixture.

  • Solution Preparation: Prepare solutions of this compound at the desired concentrations (e.g., 1 mg/mL and 2 mg/mL) by diluting a concentrated stock with relevant diluents, such as 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (Normal Saline).[9]

  • Packaging: Transfer the prepared solutions into the final intended packaging, for example, polyvinylchloride (PVC) minibags.[8][9]

  • Storage: Store the samples under various controlled environmental conditions as per ICH guidelines. This includes refrigerated (2-8°C), room temperature (e.g., 21-24°C), and accelerated (e.g., 29-31°C) conditions. Include photostability testing by exposing a set of samples to a controlled light source.[8][9]

  • Sampling: Collect samples from each storage condition at predetermined time points (e.g., Day 0, 7, 14, 30).[9]

  • Analysis: At each time point, analyze the samples for:

    • Physical Appearance: Visually inspect for color change, clarity, and precipitation.[9]

    • pH: Measure the pH of the solution.[9]

    • Chemical Purity and Potency: Use a validated stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products. A solution is typically considered stable if it retains over 90% of its initial concentration.[9]

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 7, 14, 30 days) prep_solution Prepare Solution (Agent 45 in D5W/NS) package_solution Package in PVC Bags prep_solution->package_solution storage_1 Condition 1 (e.g., 2-8°C, Dark) package_solution->storage_1 Distribute Samples storage_2 Condition 2 (e.g., 22°C, Light) package_solution->storage_2 Distribute Samples storage_3 Condition 3 (e.g., 30°C, Dark) package_solution->storage_3 Distribute Samples phys_insp Physical Inspection (Color, Clarity) storage_1->phys_insp Collect Samples storage_2->phys_insp Collect Samples storage_3->phys_insp Collect Samples ph_measure pH Measurement phys_insp->ph_measure hplc_assay HPLC Assay (Potency, Degradants) ph_measure->hplc_assay

Caption: Workflow for a typical solution stability study.

Mechanism of Action

This compound functions by inhibiting two critical enzymes necessary for bacterial DNA replication, transcription, and repair: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11][12][13]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription.[12][13]

  • Topoisomerase IV: This enzyme is primarily involved in the separation (decatenation) of replicated daughter DNA chromosomes.[11][12]

By binding to and stabilizing the enzyme-DNA complex, this compound prevents the re-ligation of the DNA strands, leading to double-strand breaks.[12] The accumulation of these breaks is lethal to the bacterium, resulting in a bactericidal effect.[12][14]

G agent This compound (Ciprofloxacin) inhibits agent->inhibits gyrase Bacterial DNA Gyrase (Topoisomerase II) dna_rep DNA Replication & Transcription gyrase->dna_rep Enables dna_damage Double-Strand DNA Breaks gyrase->dna_damage Inhibition leads to topoIV Bacterial Topoisomerase IV topoIV->dna_rep Enables topoIV->dna_damage Inhibition leads to cell_death Bacterial Cell Death dna_damage->cell_death inhibits->gyrase Inhibits inhibits->topoIV Inhibits

Caption: Mechanism of action of this compound.

References

In-Depth Technical Guide: Structural Analogs of Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antibacterial Agent 45, a member of the 1,6-diazabicyclo[3.2.1]octan-7-one class of β-lactamase inhibitors, and its structural analogs. This document details their mechanism of action, structure-activity relationships, and includes relevant experimental protocols and data presented for comparative analysis.

Core Compound: this compound (trans-((2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octan-2-yl)methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate)

This compound, as identified in patent WO2013030735A1, is a potent inhibitor of serine β-lactamases. Its core structure is a diazabicyclooctane (DBO) scaffold, which is a non-β-lactam structure that can effectively neutralize a broad range of β-lactamase enzymes produced by bacteria to confer resistance to β-lactam antibiotics.

Chemical Structure:

Caption: Mechanism of β-lactamase inhibition by diazabicyclooctanes.

Quantitative Data Summary

The following tables summarize the antibacterial activity of representative diazabicyclooctane derivatives, including their Minimum Inhibitory Concentrations (MICs) against various bacterial strains and their half-maximal inhibitory concentrations (IC50) against different classes of β-lactamases.

Table 1: Minimum Inhibitory Concentration (MIC) of Diazabicyclooctane Analogs in Combination with Meropenem (4 mg/L)

CompoundE. coli (Clinical Isolate) (mg/L)E. coli (ATCC 8739) (mg/L)K. pneumoniae (Clinical Isolate) (mg/L)K. pneumoniae (ATCC 700603) (mg/L)
A12 <0.125<0.12512
Avibactam <0.125<0.1250.250.5

Data sourced from a study on amidine-substituted diazabicyclooctanes.[1]

Table 2: IC50 Values of Diazabicyclooctane Inhibitors Against Class A, C, and D β-Lactamases

InhibitorCTX-M-15 (Class A) (nM)KPC-2 (Class A) (nM)AmpC (Class C) (nM)OXA-48 (Class D) (nM)
Avibactam 8910180
Relebactam 19282101400

IC50 values are indicative and can vary based on experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial strains cultured to a 0.5 McFarland standard.

  • Stock solutions of the antibacterial agent and its analogs in an appropriate solvent.

2. Procedure: a. Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the microtiter plates. b. Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. c. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). d. Incubate the plates at 35°C for 16-20 hours in ambient air. e. The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This assay measures the ability of an inhibitor to prevent the hydrolysis of the chromogenic cephalosporin, nitrocefin.

1. Preparation of Reagents:

  • Purified β-lactamase enzyme.

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO).

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

  • Test inhibitor stock solutions.

2. Procedure: a. Prepare a working solution of nitrocefin in the assay buffer (e.g., 100 µM). b. In a 96-well plate, add the assay buffer, the β-lactamase enzyme, and varying concentrations of the test inhibitor. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature. d. Initiate the reaction by adding the nitrocefin working solution to each well. e. Immediately measure the absorbance at 486 nm kinetically over a period of time (e.g., 30 minutes) using a microplate reader. f. The rate of nitrocefin hydrolysis is determined from the linear portion of the absorbance curve. g. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the rate of hydrolysis compared to the control (no inhibitor).

Experimental and Drug Discovery Workflow

The discovery and development of novel β-lactamase inhibitors like this compound follows a structured workflow.

G Start Start: Target Identification HTS High-Throughput Screening (HTS) of Compound Libraries Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & Structure-Activity Relationship (SAR) Studies Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Properties) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In vivo efficacy & safety) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A typical workflow for antibacterial drug discovery.

This guide provides a foundational understanding of this compound and its analogs for researchers in the field of antibacterial drug development. The provided data and protocols serve as a starting point for further investigation and development of this promising class of β-lactamase inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of "Antibacterial Agent 45," a novel antibacterial agent identified as Example 8 in patent WO2013030735A1. This document delves into the synthesis, quantitative antibacterial potentiation data, and the presumed mechanism of action of this compound, offering valuable insights for researchers in the field of antibacterial drug discovery and development.

Chemical Identity and Structure

"this compound" is chemically described as (1R,2S,5R)-2-((E)-2-(4-(trifluoromethoxy)phenyl)vinyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl hydrogen sulfate. It is a novel derivative of 1,6-diazabicyclo[3.2.1]octan-7-one.

Molecular Structure:

G cluster_0 Resistant Bacterium BetaLactamase β-Lactamase Enzyme Inactivation Inactivation of Ceftazidime BetaLactamase->Inactivation Inhibition Inhibition of β-Lactamase BetaLactamase->Inhibition PBP Penicillin-Binding Proteins (PBPs) Binding Binding to PBPs PBP->Binding CellWall Bacterial Cell Wall Synthesis Lysis Cell Lysis and Death CellWall->Lysis Ceftazidime Ceftazidime (β-Lactam Antibiotic) Ceftazidime->BetaLactamase Hydrolysis Ceftazidime->PBP Agent45 This compound (β-Lactamase Inhibitor) Agent45->BetaLactamase Irreversible Binding Binding->CellWall Inhibition of

An In-depth Technical Guide to the Novel Antibacterial Agent Cresomycin (Designated as Agent 45)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the novel, fully synthetic antibacterial agent, Cresomycin, herein referred to as "Antibacterial Agent 45" for the purpose of this review. This document details its mechanism of action, antimicrobial spectrum, and efficacy, with a focus on overcoming established antibiotic resistance mechanisms.

Introduction

Antibiotic resistance is a significant global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action.[1] Many existing antibiotics, such as lincosamides, target the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][3] However, bacteria have evolved resistance mechanisms, often through the enzymatic modification of the ribosomal RNA (rRNA), which prevents these antibiotics from binding effectively.[4][5]

This compound (Cresomycin) is a fully synthetic, bridged macrobicyclic antibiotic belonging to a class similar to oxepanoprolinamides and lincosamides.[6] It has been specifically designed to overcome common resistance mechanisms by being "pre-organized" for tight binding to the bacterial ribosome.[7][8] This pre-configuration allows it to bind effectively even to ribosomes that have been modified to confer resistance to other antibiotics.[9][10]

Mechanism of Action

The primary target of this compound is the bacterial 70S ribosome, a critical component for protein synthesis.[3] It binds within the peptidyl transferase center (PTC) of the large (50S) ribosomal subunit, thereby inhibiting protein synthesis.[6][11]

A prevalent mechanism of resistance to ribosome-targeting antibiotics is the methylation of specific nucleotides in the 23S rRNA by enzymes such as chloramphenicol-florfenicol resistance (Cfr) and erythromycin-resistance ribosomal RNA methylase (Erm).[4][8] These methylations sterically hinder the binding of many antibiotics.[12]

The innovative design of this compound features a rigid, pre-organized conformation that allows it to bind tightly to the ribosome, making concessive adjustments to accommodate the methylated nucleotides.[2][8] X-ray crystallography has revealed that this tight binding is maintained in both wild-type and drug-resistant (Cfr and Erm-methylated) ribosomes.[2][8] This unique structural feature is the basis for its ability to overcome these common forms of resistance.[9]

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Protein Polypeptide Chain PTC->Protein Peptide bond formation Inhibition Inhibition mRNA mRNA mRNA->30S_Subunit Binds tRNA tRNA-amino acid tRNA->PTC Delivers amino acid Agent45 This compound (Cresomycin) Agent45->PTC Binds tightly

Caption: Inhibition of bacterial protein synthesis by this compound.

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[8][13]

Bacterial SpeciesStrain TypeMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.06[14]0.5[14]
Staphylococcus aureusMDR Clinical Isolates-2[15]
Streptococcus spp.MDR Clinical Isolates-≤ 0.06[15]
Enterococcus spp.MDR Clinical Isolates-0.25[15]
Escherichia coliMultidrug-Resistant--
Pseudomonas aeruginosaMultidrug-Resistant--

Note: MIC50 and MIC90 values are the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple sources and specific values may vary between studies.

In isolates of MRSA that harbor erm genes, which confer resistance to lincosamides, the MIC90 for clindamycin was >16 mg/L, while for cresomycin it was 0.5 mg/L, highlighting its efficacy against this resistance mechanism.[14] Time-kill studies have indicated that this compound is bacteriostatic against S. aureus.[6]

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in mouse models of infection with multidrug-resistant bacteria.[13]

Infection ModelBacterial StrainOutcome
Systemic InfectionLethal dose of antibiotic-resistant Staphylococcus aureus10 out of 10 treated mice survived for seven days, compared to 1 out of 10 in the untreated group.[2]
Systemic InfectionAntibiotic-resistant Escherichia coliSuppressed bacterial growth.[2]
Systemic InfectionAntibiotic-resistant Pseudomonas aeruginosaSuppressed bacterial growth.[2]

These results demonstrate the potential of this compound to treat serious infections caused by highly resistant pathogens.[16]

Experimental Protocols

The in vitro potency of this compound is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Assay_Workflow Start Start Prepare_Agent Prepare serial dilutions of This compound in a 96-well plate. Start->Prepare_Agent Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL). Prepare_Agent->Prepare_Inoculum Inoculate Inoculate each well of the microtiter plate with the bacterial suspension. Prepare_Inoculum->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours. Inoculate->Incubate Read_Results Visually inspect for turbidity or use a plate reader to determine the lowest concentration that inhibits visible growth (the MIC). Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

To elucidate the binding mechanism, co-crystals of the bacterial ribosome with this compound are prepared and analyzed.

  • Crystallization: Bacterial ribosomes (e.g., from Thermus thermophilus or Escherichia coli) are co-crystallized with an excess of this compound.

  • Data Collection: The crystals are flash-frozen and subjected to a high-intensity X-ray beam at a synchrotron source to obtain diffraction patterns.[17]

  • Structure Determination: The diffraction data is processed to determine the three-dimensional structure of the ribosome-antibiotic complex at high resolution.[17] This allows for the precise visualization of the interactions between the antibiotic and the ribosomal binding pocket.[2][8]

Synthesis

This compound is a fully synthetic molecule, which allows for greater chemical diversity compared to semi-synthetic modifications of natural products.[1][7] The synthesis is described as a "component-based synthesis," where large, complex molecular components are synthesized separately and then brought together in the final stages.[18] This approach facilitates the creation and testing of numerous analogues, accelerating the drug discovery process.[18] The synthesis of cresomycin began with D-galactose as a starting material, followed by numerous chemical modifications to achieve its final, pre-organized structure.[7]

Safety and Future Development

Preliminary in vitro safety experiments using human cells have indicated low cytotoxicity for this compound.[6] The next steps in its development will involve assessing its safety and efficacy in human clinical trials.[16] Further research is also needed to investigate its oral bioavailability, toxicity, stability, and solubility.[7] The development of cresomycin is being supported by a grant from CARB-X, a global non-profit partnership dedicated to accelerating antibacterial research.[18][19]

Conclusion

This compound (Cresomycin) represents a promising new class of synthetic antibiotics designed to combat multidrug-resistant bacteria.[20] Its unique, pre-organized structure allows it to bind tightly to bacterial ribosomes and overcome common resistance mechanisms that render many existing antibiotics ineffective.[6][21] With potent in vitro and in vivo activity against a range of high-priority pathogens, this compound is a significant development in the fight against antimicrobial resistance.[2][8][13] Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.

References

Methodological & Application

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the field of antimicrobial research and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] This application note provides a detailed protocol for determining the MIC of a novel antibacterial compound, designated "Agent 45," using the broth microdilution method. This method is widely adopted due to its efficiency in testing multiple samples and its amenability to automation.[5][6][7] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Data Presentation

The MIC values for Agent 45 against a panel of clinically relevant bacterial strains should be summarized for clear comparison. The results are typically presented in a tabular format, expressing the MIC in micrograms per milliliter (µg/mL).[3][11][12]

Table 1: MIC of Agent 45 against various bacterial strains.

Bacterial StrainATCC NumberAgent 45 MIC (µg/mL)
Staphylococcus aureus292132
Escherichia coli259224
Pseudomonas aeruginosa278538
Enterococcus faecalis292121
Streptococcus pneumoniae496190.5
Klebsiella pneumoniae70060316

Experimental Protocols

This section details the broth microdilution method for determining the MIC of Agent 45.

Materials
  • Antibacterial Agent 45 stock solution (concentration to be determined based on expected potency)

  • 96-well sterile microtiter plates[6]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2][13]

  • Bacterial strains (e.g., from ATCC)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)[13]

  • Plate reader (optional, for automated reading)

Protocol
  • Preparation of Agent 45 Dilutions:

    • Prepare a working stock solution of Agent 45 in a suitable solvent. The final concentration in the assay wells should be considered when preparing the stock.

    • In a 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.

    • Add 100 µL of the Agent 45 working stock solution to the first column of wells. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[6]

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[6]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (columns 1-11). Do not inoculate the sterility control wells (column 12).

    • The final volume in each well will be 200 µL.

    • Seal the plate with a sterile lid or adhesive seal to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[5][13]

  • Reading and Interpreting Results:

    • After incubation, examine the plate for bacterial growth. The sterility control (column 12) should show no growth, and the growth control (column 11) should show turbidity.

    • The MIC is the lowest concentration of Agent 45 at which there is no visible growth (i.e., the first clear well).[1]

    • Results can be read visually or with a microplate reader by measuring the absorbance at 600 nm.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the MIC determination protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Agent 45 Serial Dilutions inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_results Read Results (Visual or Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Hypothetical Signaling Pathway for Agent 45

This diagram illustrates a potential mechanism of action for Agent 45, targeting bacterial cell wall synthesis. The disruption of this pathway leads to cell lysis and death. Common mechanisms of action for antibacterial agents include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of a metabolic pathway, and inhibition of membrane function.[15][16][17][18]

Signaling_Pathway cluster_agent Agent 45 Action cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_outcome Outcome agent This compound transpeptidation Transpeptidation agent->transpeptidation Inhibition precursor Peptidoglycan Precursors transglycosylation Transglycosylation precursor->transglycosylation transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall lysis Cell Lysis and Death transpeptidation->lysis Disruption leads to

Caption: Hypothetical mechanism of Agent 45 targeting cell wall synthesis.

References

Application Notes and Protocols for Antibacterial Agent 45 (Compound 45c) in Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 45, also identified as Antibacterial Agent 202 (Compound 45c), is a potent antimicrobial compound demonstrating significant activity primarily against Gram-negative bacteria.[1] Its principal mechanism of action involves the disruption of the bacterial cell membrane's integrity, leading to cell death.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in various research and development settings, with a focus on its use in culture.

Chemical Properties and Handling

PropertyValue
Synonyms Antibacterial agent 202, Compound 45c
Mechanism of Action Disruption of bacterial cell membrane integrity[1]
Spectrum of Activity Primarily Gram-negative bacteria[1]
Solubility Information on solubility in common laboratory solvents should be obtained from the supplier's safety data sheet (SDS). It is advisable to prepare concentrated stock solutions in a suitable organic solvent like DMSO.
Storage Store as a powder at -20°C for long-term stability. Stock solutions in solvent should be stored at -80°C. Stability in aqueous solutions and cell culture media may vary and should be determined empirically.[2]

Antibacterial Activity

This compound has demonstrated efficacy against a range of Gram-negative pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains.

Bacterial StrainMIC (μM)
Escherichia coli7.8 - 31.25[1]
Klebsiella pneumoniae7.8 - 31.25[1]
Pseudomonas aeruginosa7.8 - 31.25[1]

Application in Eukaryotic Cell Culture

While primarily an antibacterial agent, its use in eukaryotic cell culture requires careful consideration due to potential cytotoxicity. It is described as having low cytotoxicity, but quantitative data is limited.[1]

Use as a Contamination Control Agent

The routine use of antibiotics for preventing microbial contamination in cell culture is a common practice, though it should not replace aseptic technique. For primary cell cultures where the risk of initial contamination is high, the use of antibiotics can be beneficial.

Recommended Starting Concentration for Prophylactic Use:

The optimal concentration of this compound for preventing bacterial contamination in mammalian cell culture has not been established. It is crucial to perform a dose-response experiment to determine the highest concentration that is not toxic to the specific cell line being used. A starting point for testing could be a concentration significantly lower than its antibacterial MIC, for instance, in the range of 0.1-1 µM.

Cytotoxicity Profile

Hypothetical Cytotoxicity Data Structure:

Cell LineCell TypeIC50 (μM)
HEK293Human Embryonic KidneyData not available
HeLaHuman Cervical CancerData not available
A549Human Lung CarcinomaData not available
NIH/3T3Mouse Embryonic FibroblastData not available

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Inoculate each well (except the negative control) with 50 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the agent that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration where there is no significant increase in OD600 compared to the negative control.

Protocol 2: Assessment of Cytotoxicity in Mammalian Cell Lines (MTT Assay)

This protocol describes a method to determine the IC50 value of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the agent that reduces cell viability by 50%.

Visualizations

Signaling Pathway and Mechanism of Action

Antibacterial_Agent_45_Mechanism cluster_bacteria Gram-negative Bacterium Outer_Membrane Outer Membrane Inner_Membrane Inner (Cytoplasmic) Membrane Periplasmic_Space Periplasmic Space Cytoplasm Cytoplasm Agent45 This compound Agent45->Outer_Membrane Interacts with Disruption Membrane Disruption Agent45->Disruption Causes Disruption->Inner_Membrane Targets Lysis Cell Lysis and Death Disruption->Lysis

Caption: Mechanism of action of this compound.

Experimental Workflow: MIC Determination

MIC_Workflow Start Start Prepare_Dilutions Prepare 2-fold serial dilutions of this compound in 96-well plate Start->Prepare_Dilutions Inoculate Inoculate wells with bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read results visually or with a plate reader (OD600) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Experimental Workflow: Cytotoxicity (MTT) Assay

MTT_Workflow Start Start Seed_Cells Seed mammalian cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan crystals Incubate_MTT->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for cytotoxicity (MTT) assay.

References

Application Notes and Protocols for Testing Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of new antibacterial agents is a critical component of infectious disease research and drug development. A standardized set of in vitro tests is essential to determine the efficacy of a novel compound and to compare its activity with existing antibiotics. This document provides detailed protocols for the most common methods used to assess the antibacterial properties of a test agent: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Disk Diffusion, and Time-Kill Kinetics.

These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2][3][4][5][6]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9][10] It is a fundamental measure of an agent's potency. The broth microdilution method is a widely used technique for MIC determination.[9][10]

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Agent Stock Solution:

    • Dissolve the antibacterial agent in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Serial Dilution in 96-Well Plate:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • This will create a gradient of decreasing antimicrobial concentrations.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).[7][8]

Data Presentation: MIC Values

Test AgentBacterial StrainMIC (µg/mL)
Agent AStaphylococcus aureus ATCC 292132
Agent AEscherichia coli ATCC 259228
Agent BStaphylococcus aureus ATCC 2921316
Agent BEscherichia coli ATCC 25922>64
Control (e.g., Ciprofloxacin)Staphylococcus aureus ATCC 292130.5
Control (e.g., Ciprofloxacin)Escherichia coli ATCC 259220.25
Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[13] It is determined by subculturing from the clear wells of an MIC test onto antibiotic-free agar.[13]

Protocol: MBC Determination

  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

  • Subculturing:

    • From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 10-100 µL aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.[12][14]

    • Also, plate an aliquot from the growth control well to ensure the initial inoculum was viable.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13] This is often interpreted as the lowest concentration that prevents any colony formation on the subculture plate.

Data Presentation: MIC vs. MBC

Test AgentBacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Agent AStaphylococcus aureus ATCC 2921324Bactericidal (≤4)
Agent BEscherichia coli ATCC 259228>64Bacteriostatic (>4)
Disk Diffusion Assay (Kirby-Bauer Test)

The disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to different antibiotics.[15] An effective antibiotic will produce a large zone of inhibition where bacterial growth is prevented.[15]

Protocol: Disk Diffusion Assay

  • Preparation of Agar Plates:

    • Use Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[5]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Within 15 minutes of inoculating the plate, use sterile forceps or a disk dispenser to place paper disks impregnated with a known concentration of the antimicrobial agent onto the agar surface.[16][17]

    • Ensure the disks are in firm contact with the agar. Place no more than 12 disks on a 150mm plate and 6 on a 100mm plate.[11][17]

  • Incubation:

    • Invert the plates and incubate at 35 ± 1°C for 18 ± 2 hours.[16]

  • Measuring Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

Data Presentation: Zones of Inhibition

Test Agent (Disk Concentration)Bacterial StrainZone of Inhibition (mm)Interpretation (e.g., CLSI M100)
Agent A (30 µg)Staphylococcus aureus ATCC 2592322Susceptible
Agent A (30 µg)Escherichia coli ATCC 2592215Intermediate
Agent B (10 µg)Staphylococcus aureus ATCC 259230Resistant
Agent B (10 µg)Escherichia coli ATCC 259220Resistant
Time-Kill Kinetics Assay

A time-kill kinetics assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.[18][19] This provides more detailed information about the bactericidal or bacteriostatic activity of the compound.[18]

Protocol: Time-Kill Kinetics Assay

  • Preparation:

    • Prepare a bacterial culture in the mid-logarithmic growth phase.

    • Prepare flasks containing MHB with the test agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the agent.

  • Inoculation:

    • Inoculate each flask with the bacterial culture to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[20]

    • Perform serial dilutions of the aliquots in sterile saline or broth.

    • Plate the dilutions onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Incubation and Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Data Presentation: Time-Kill Curve Data

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (Agent at 1x MIC)Log₁₀ CFU/mL (Agent at 4x MIC)
05.75.75.7
26.55.24.1
47.84.12.5
68.93.5<2 (Limit of Detection)
89.23.8<2
249.55.1<2

Visualizations

MIC_Workflow prep_stock Prepare Agent Stock Solution serial_dilution Serial Dilution in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate (16-20h, 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MBC_Workflow mic_plate Completed MIC Plate subculture Subculture from Clear Wells to Antibiotic-Free Agar mic_plate->subculture incubate Incubate Agar Plates (18-24h, 35°C) subculture->incubate read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate->read_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Disk_Diffusion_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate (Confluent Lawn) prep_inoculum->inoculate_plate apply_disks Apply Antibiotic Disks inoculate_plate->apply_disks incubate Incubate (18-24h, 35°C) apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.

Time_Kill_Workflow start Prepare Inoculum and Test Agent Concentrations inoculate Inoculate Flasks start->inoculate sampling_loop Sampling Loop (0, 2, 4, 6, 8, 24h) inoculate->sampling_loop serial_dilute Serial Dilution sampling_loop->serial_dilute plate Plate onto Agar serial_dilute->plate incubate Incubate Plates plate->incubate count Count Colonies (CFU) incubate->count plot Plot Log10 CFU/mL vs. Time count->plot

Caption: Workflow for the Time-Kill Kinetics Assay.

References

Unlocking the Power of Combination Therapy: Methods for Assessing Antibacterial Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative strategies to combat bacterial infections. Combination therapy, the use of two or more antibiotics concurrently, presents a promising approach to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistance. Assessing the interaction between antimicrobial agents is paramount to identifying synergistic combinations with therapeutic potential. This document provides detailed application notes and protocols for the principal methods used to evaluate antibacterial synergy: the Checkerboard Assay, Time-Kill Curve Analysis, and E-test based methods.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[1][2] This technique involves testing a range of concentrations of both drugs, alone and in combination, to identify the minimum inhibitory concentration (MIC) of each drug in the presence of the other.

Experimental Protocol

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Two antimicrobial agents (Drug A and Drug B) of known concentration

  • Incubator (35-37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of Drug A and Drug B in the appropriate growth medium.

  • Plate Setup:

    • Along the x-axis of a 96-well plate, dispense decreasing concentrations of Drug A.

    • Along the y-axis, dispense decreasing concentrations of Drug B.[3]

    • The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.[4]

    • Include wells with each drug alone to determine their individual MICs.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

The interaction between the two antimicrobial agents is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the following formula:

FICI = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FICI value is interpreted as follows:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.[5][6]

Workflow Diagram

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drugs Prepare Serial Dilutions of Drug A & Drug B setup_plate Dispense Drug Dilutions in 96-Well Plate (Checkerboard Format) prep_drugs->setup_plate prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate (16-20h, 35-37°C) inoculate->incubate read_mic Determine MICs (Visual or Spectrophotometric) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret

Checkerboard Assay Workflow

Time-Kill Curve Analysis

Time-kill curve analysis is a dynamic method that provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[7] It is considered the gold standard for assessing bactericidal activity and synergy.[8]

Experimental Protocol

Materials:

  • Flasks or tubes for broth culture

  • Bacterial culture in logarithmic growth phase, adjusted to a starting inoculum of approximately 10^6 CFU/mL

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Antimicrobial agents (Drug A and Drug B) at desired concentrations (often based on MIC values)

  • Shaking incubator (35-37°C)

  • Apparatus for serial dilutions and plating (e.g., micropipettes, sterile saline, agar plates)

  • Colony counter

Procedure:

  • Preparation: Prepare flasks containing broth with the desired concentrations of Drug A alone, Drug B alone, the combination of Drug A and Drug B, and a growth control (no drug).

  • Inoculation: Inoculate each flask with the standardized bacterial suspension to achieve a starting density of approximately 10^6 CFU/mL.

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at 35-37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

Data Presentation and Interpretation

The results are presented as a graph of log10 CFU/mL versus time.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[9]

  • Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.

  • Antagonism is a ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

Workflow Diagram

Time_Kill_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Data Analysis prep_cultures Prepare Broth Cultures with - Drug A - Drug B - Combination - Growth Control inoculate Inoculate Cultures with Standardized Bacteria prep_cultures->inoculate incubate_sample Incubate in Shaking Incubator and Sample at Time Points (0, 2, 4, 6, 8, 24h) inoculate->incubate_sample serial_dilute Perform Serial Dilutions of Samples incubate_sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates and Count Colonies (CFU/mL) plate->incubate_plates plot_curves Plot log10 CFU/mL vs. Time incubate_plates->plot_curves interpret Interpret Synergy based on log10 Reduction plot_curves->interpret

Time-Kill Curve Analysis Workflow

E-test Based Methods

The E-test (epsilometer test) utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip.[10] Modifications of the standard E-test protocol can be used to assess synergy.

Experimental Protocol (Cross Method)

Materials:

  • Agar plates (e.g., Mueller-Hinton agar)

  • Bacterial culture swabbed to create a lawn

  • E-test strips for Drug A and Drug B

Procedure:

  • Inoculation: Inoculate the surface of an agar plate with the test organism to create a confluent lawn.

  • Strip Application:

    • Place the E-test strip for Drug A on the agar surface.

    • Place the E-test strip for Drug B at a 90-degree angle to the first strip. The strips should intersect at their respective MIC values.[11]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Observe the zone of inhibition. The shape of the inhibition zone at the intersection of the strips indicates the nature of the interaction.

Data Presentation and Interpretation

The interaction is interpreted based on the shape of the inhibition zone at the intersection of the E-test strips. A phantom zone or deformation of the ellipse of inhibition can indicate synergy. For a quantitative assessment, the FICI can be calculated by reading the MIC values from the strips where the inhibition ellipse intersects the strip in the combination zone.

InteractionObservation
SynergyEnhanced zone of inhibition at the intersection.
AdditiveNo change in the shape of the inhibition zones.
AntagonismReduced zone of inhibition at the intersection.

Table 2: Interpretation of E-test synergy results.

Logical Relationship Diagram

Etest_Synergy_Logic cluster_setup Setup cluster_observation Observation & Interpretation cluster_outcomes Outcomes inoculate_plate Inoculate Agar Plate with Bacterial Lawn place_strips Place E-test Strips (Drug A & Drug B) at 90° Angle inoculate_plate->place_strips incubate Incubate Plate place_strips->incubate observe_zone Observe Zone of Inhibition at Intersection incubate->observe_zone synergy Synergy observe_zone->synergy Enhanced Zone additive Additive/ Indifference observe_zone->additive No Change antagonism Antagonism observe_zone->antagonism Reduced Zone

E-test Synergy Assessment Logic

References

Application Notes and Protocols: Checkerboard Assay for Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The checkerboard assay is a robust in vitro method used to assess the interaction between two antimicrobial agents when used in combination against a specific microorganism. This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects, which is crucial in the development of new combination therapies to combat antimicrobial resistance. By testing a range of concentrations of two agents simultaneously in a microtiter plate, the assay can identify the minimal inhibitory concentration (MIC) of each agent alone and in combination. This data is then used to calculate the Fractional Inhibitory Concentration (FIC) index, a key indicator of the nature of the interaction. An FIC index of ≤ 0.5 typically indicates synergy, a value > 0.5 to 4 suggests an additive or indifferent effect, and an index > 4 points to antagonism.[1][2] This application note provides a detailed protocol for performing a checkerboard assay with a novel hypothetical compound, "Antibacterial Agent 45," in combination with a known antibiotic.

Data Presentation

The results of a checkerboard assay are typically summarized in tables to clearly present the MICs of the individual agents and their combinations, along with the calculated FIC indices.

Table 1: MIC of Individual Agents

AgentMIC (µg/mL)
This compoundValue
Antibiotic BValue

Table 2: Checkerboard Assay Results and FIC Index Calculation

[Agent 45] (µg/mL)[Antibiotic B] (µg/mL)Growth (+/-)FIC A (MIC A combo / MIC A alone)FIC B (MIC B combo / MIC B alone)FIC Index (FIC A + FIC B)Interaction
Concentration 1Concentration 1+/-ValueValueValueSynergy/Additive/Antagonism
.....................
Concentration nConcentration n+/-ValueValueValueSynergy/Additive/Antagonism

Experimental Protocols

Preliminary Step: Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents

Before performing the checkerboard assay, it is essential to determine the MIC of each agent individually against the target microorganism. This will inform the concentration range to be used in the combination study. The broth microdilution method is a standard procedure for MIC determination.[3][4][5]

Materials:

  • This compound (stock solution of known concentration)

  • Antibiotic B (stock solution of known concentration)

  • Target microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates[3]

  • Sterile reservoirs and multichannel pipettes[6]

  • Spectrophotometer or microplate reader

  • Incubator (35 ± 2°C)[6]

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the target microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Prepare Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of each antimicrobial agent in CAMHB to cover a broad concentration range. A typical setup involves 10 concentrations of each agent.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[1]

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a microplate reader at a wavelength of 600 nm.[7]

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4]

Checkerboard Assay Protocol

This protocol describes the setup of the checkerboard assay to evaluate the interaction between this compound and a known antibiotic (Antibiotic B).[2][6]

Materials:

  • Same as for the MIC determination.

Protocol:

  • Prepare Stock Solutions:

    • Prepare stock solutions of this compound and Antibiotic B at concentrations that are at least four times the highest concentration to be tested in the assay.[6] The concentration range should bracket the previously determined MICs of each agent.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Antibiotic B.

    • The result is a matrix of wells containing various combinations of the two agents.

    • Column 11 should contain only the serial dilutions of Antibiotic B to redetermine its MIC.

    • Row H should contain only the serial dilutions of this compound to redetermine its MIC.[1]

    • Include a growth control well (no agents) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Prepare the bacterial inoculum as described in the MIC determination protocol to a final density of 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except the sterility control) with 50 µL of the bacterial suspension.

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading the Results:

    • After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Data Analysis:

    • For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each agent using the following formulas:

      • FIC A = MIC of Agent A in combination / MIC of Agent A alone [1]

      • FIC B = MIC of Agent B in combination / MIC of Agent B alone [1]

    • Calculate the FIC index for each combination:

      • FIC Index = FIC A + FIC B [1]

    • Interpret the results based on the FIC index:[1]

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Mandatory Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical synergistic mechanism where this compound inhibits a bacterial resistance mechanism (e.g., an efflux pump), thereby increasing the intracellular concentration and efficacy of Antibiotic B, which targets an essential cellular process.

cluster_cell Bacterial Cell Antibiotic_B Antibiotic B Target Essential Cellular Process Antibiotic_B->Target Inhibits Efflux_Pump Efflux Pump (Resistance) Antibiotic_B->Efflux_Pump Expelled Synergy Synergistic Effect Target->Synergy Agent_45 Antibacterial Agent 45 Agent_45->Efflux_Pump Inhibits Inhibition Inhibition Increased_Uptake Increased Intracellular Concentration

Caption: Hypothetical synergistic interaction pathway.

Experimental Workflow Diagram

This diagram outlines the step-by-step process of the checkerboard assay.

Start Start MIC_Determination 1. Determine MIC of Individual Agents Start->MIC_Determination Prepare_Stocks 2. Prepare Stock Solutions of Agent 45 and Antibiotic B MIC_Determination->Prepare_Stocks Plate_Setup 3. Set up 96-Well Plate with Serial Dilutions Prepare_Stocks->Plate_Setup Inoculum_Prep 4. Prepare Bacterial Inoculum (0.5 McFarland) Plate_Setup->Inoculum_Prep Inoculation 5. Inoculate Plate Inoculum_Prep->Inoculation Incubation 6. Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results 7. Read Results (Visual/OD) Incubation->Read_Results Data_Analysis 8. Analyze Data (Calculate FIC Index) Read_Results->Data_Analysis End End Data_Analysis->End

Caption: Checkerboard assay experimental workflow.

Data Analysis Logic Diagram

This diagram illustrates the logical flow for analyzing the data obtained from the checkerboard assay.

Input Checkerboard Assay Results (Growth/No Growth Data) Get_MICs Determine MIC of each agent alone and in combination Input->Get_MICs Calc_FIC_A Calculate FIC A for each 'no growth' combination Get_MICs->Calc_FIC_A Calc_FIC_B Calculate FIC B for each 'no growth' combination Get_MICs->Calc_FIC_B Calc_FIC_Index Calculate FIC Index (FIC A + FIC B) Calc_FIC_A->Calc_FIC_Index Calc_FIC_B->Calc_FIC_Index Interpret Interpret Interaction Calc_FIC_Index->Interpret Synergy Synergy (FIC Index <= 0.5) Interpret->Synergy ≤ 0.5 Additive Additive/Indifference (0.5 < FIC Index <= 4) Interpret->Additive > 0.5 and ≤ 4 Antagonism Antagonism (FIC Index > 4) Interpret->Antagonism > 4

Caption: Data analysis workflow for checkerboard assay.

References

Application Notes and Protocols for Time-Kill Curve Assay of Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill curve assay is a critical in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent.[1][2][3] This assay provides detailed information on the rate and extent of bacterial killing over time, offering insights into whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[1][4] This document provides a detailed protocol for performing a time-kill curve assay for the novel investigational antibacterial agent, designated as Antibacterial Agent 45.

This compound is a promising new molecule with a unique mechanism of action targeting gram-positive and gram-negative bacteria. Understanding its killing kinetics is paramount for its preclinical and clinical development, aiding in dose selection and predicting in vivo efficacy. These application notes are designed to guide researchers through the process of evaluating the bactericidal or bacteriostatic activity of this compound against relevant bacterial strains.[1]

Principle of the Assay

The time-kill curve assay involves exposing a standardized inoculum of a bacterial strain to a constant concentration of an antimicrobial agent over a specified period, typically 24 hours.[5][6] At various time points, aliquots are removed from the test suspension, serially diluted, and plated on agar to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL).[3][5] The resulting data are plotted as log10 CFU/mL versus time, providing a visual representation of the antimicrobial agent's effect on bacterial viability.[4][6]

A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[1][5][7] A bacteriostatic effect is characterized by the prevention of bacterial growth, with the CFU/mL remaining relatively constant compared to the initial inoculum.[1]

Data Presentation

The following tables summarize the hypothetical quantitative data from a time-kill curve assay of this compound against Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 at various concentrations.

Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
06.026.016.036.026.01
26.355.855.154.553.85
46.885.704.303.202.10
88.125.653.15<2.00<2.00
128.955.682.50<2.00<2.00
249.505.75<2.00<2.00<2.00

Table 2: Time-Kill Kinetics of this compound against Escherichia coli ATCC 25922

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
06.056.046.066.056.04
26.406.105.504.904.10
47.006.154.803.902.80
88.306.203.902.70<2.00
129.106.253.10<2.00<2.00
249.806.302.40<2.00<2.00

Experimental Protocols

This section provides a detailed methodology for conducting the time-kill curve assay for this compound.

Materials
  • This compound (stock solution of known concentration)

  • Test organisms (Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile test tubes or flasks

  • Sterile pipettes and pipette tips

  • Incubator (35 ± 2°C)

  • Shaking incubator (optional, but recommended)

  • Spectrophotometer or McFarland standards

  • Vortex mixer

  • Spiral plater or manual plating supplies (spreaders, turntable)

  • Colony counter

Methods

1. Preparation of Bacterial Inoculum

a. From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.

b. Inoculate the colonies into a tube containing 5 mL of CAMHB.

c. Incubate the broth culture at 35 ± 2°C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

d. Dilute the standardized bacterial suspension in sterile CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

2. Preparation of Antibacterial Agent Dilutions

a. Prepare serial dilutions of this compound in CAMHB to achieve final concentrations of 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC). The MIC should be predetermined using a standardized broth microdilution method.

b. Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.

3. Assay Procedure

a. Dispense the appropriate volume of the prepared bacterial inoculum and antibacterial agent dilutions into sterile test tubes or flasks.

b. At time zero (immediately after adding the antibacterial agent), and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each test and control tube.[5]

c. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

d. Plate 100 µL of the appropriate dilutions onto TSA plates.

e. Incubate the plates at 35 ± 2°C for 18-24 hours.

4. Data Collection and Analysis

a. Following incubation, count the number of colonies on the plates.

b. Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

c. Convert the CFU/mL values to log10 CFU/mL.

d. Plot the mean log10 CFU/mL (from triplicate experiments) versus time for each concentration of this compound and the growth control.

Visualizations

The following diagrams illustrate the experimental workflow and the interpretation of time-kill curve data.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (18-24h) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Test Tubes Inoculum_Prep->Inoculation Agent_Dilution This compound Serial Dilutions Agent_Dilution->Inoculation Incubation Incubation at 37°C Inoculation->Incubation Time_Points Sampling at 0, 2, 4, 8, 12, 24h Incubation->Time_Points Serial_Dilution Serial Dilution Time_Points->Serial_Dilution Plating Plating on Agar Serial_Dilution->Plating Colony_Counting Colony Counting (CFU/mL) Plating->Colony_Counting Data_Plotting Plotting log10 CFU/mL vs. Time Colony_Counting->Data_Plotting Interpretation Interpretation Data_Plotting->Interpretation

Caption: Workflow for the time-kill curve assay.

Time_Kill_Curve_Interpretation cluster_interpretation Interpretation of Time-Kill Curve Results Start Time-Kill Curve Data (log10 CFU/mL vs. Time) Decision1 ≥ 3-log10 reduction from initial inoculum? Start->Decision1 Bactericidal Bactericidal Activity Decision1->Bactericidal Yes Bacteriostatic Bacteriostatic Activity (< 3-log10 reduction and no significant increase in CFU/mL) Decision1->Bacteriostatic No No_Effect No Effect (Growth similar to control) Bacteriostatic->No_Effect If growth occurs

Caption: Decision tree for interpreting time-kill curve results.

References

Application Notes & Protocols: Post-Antibiotic Effect of Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent. This phenomenon is a crucial parameter in understanding the pharmacodynamics of an antibiotic, influencing dosing regimens and predicting clinical efficacy. A prolonged PAE allows for less frequent dosing, which can improve patient compliance and reduce the risk of toxicity.

This document provides a detailed protocol for determining the PAE of the novel investigational compound, Antibacterial Agent 45. It also presents a hypothetical data set and illustrates key experimental workflows and potential mechanisms of action.

Quantitative Data Summary

The following table summarizes the hypothetical post-antibiotic effect of this compound against common Gram-positive and Gram-negative bacteria. The PAE is concentration-dependent and varies between different bacterial species.

Bacterial StrainMIC (µg/mL)Concentration for PAE InductionExposure Time (hours)PAE (hours)
Staphylococcus aureus ATCC 292130.52X MIC14.2
Staphylococcus aureus ATCC 292130.54X MIC16.8
Streptococcus pneumoniae ATCC 496190.252X MIC15.1
Streptococcus pneumoniae ATCC 496190.254X MIC17.5
Escherichia coli ATCC 2592212X MIC12.5
Escherichia coli ATCC 2592214X MIC14.1
Pseudomonas aeruginosa ATCC 2785322X MIC11.8
Pseudomonas aeruginosa ATCC 2785324X MIC13.2

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the agent in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria without agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent at which there is no visible turbidity.

Determination of Post-Antibiotic Effect (PAE)

Objective: To measure the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to this compound.

Materials:

  • Bacterial cultures in logarithmic growth phase

  • This compound

  • CAMHB

  • Centrifuge

  • Spectrophotometer (600 nm)

  • Shaking incubator (37°C)

Protocol:

  • Grow bacterial cultures in CAMHB to the early logarithmic phase (approx. 10^7 CFU/mL).

  • Divide the culture into test and control groups.

  • Expose the test culture to a specific concentration of this compound (e.g., 4X MIC) for a defined period (e.g., 1-2 hours). The control culture should be handled identically but without the addition of the agent.

  • Remove the antibacterial agent from the test culture by a 1:1000 dilution in pre-warmed CAMHB or by centrifugation followed by resuspension of the pellet in fresh medium. Perform the same procedure for the control culture.

  • Incubate both cultures at 37°C with shaking.

  • Monitor bacterial growth by measuring the absorbance at 600 nm or by viable counts (colony forming units, CFU/mL) at regular intervals until the turbidity of the test culture reaches a predetermined level (e.g., A600 of 0.1).

  • Calculate the PAE using the following formula: PAE = T - C

    • T: The time required for the test culture to increase by 1-log10 CFU/mL after drug removal.

    • C: The time required for the control culture to increase by 1-log10 CFU/mL.

Visualizations

Experimental Workflow for PAE Determination

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Agent Removal cluster_monitoring Growth Monitoring cluster_analysis Analysis b_culture Bacterial Culture (Log Phase) control Control Culture (No Agent) b_culture->control test Test Culture (+ Agent 45) b_culture->test dilution_c Dilution/Centrifugation (Control) control->dilution_c 1-2 hours dilution_t Dilution/Centrifugation (Test) test->dilution_t 1-2 hours monitor_c Monitor Growth (Control) dilution_c->monitor_c monitor_t Monitor Growth (Test) dilution_t->monitor_t calculation Calculate PAE (T - C) monitor_c->calculation monitor_t->calculation

Caption: Workflow for Post-Antibiotic Effect (PAE) Determination.

Hypothetical Signaling Pathway Inhibition by this compound

Signaling_Pathway cluster_cell Bacterial Cell agent45 This compound receptor Cellular Target (e.g., DNA Gyrase) agent45->receptor Binds and Inhibits dna_rep DNA Replication receptor->dna_rep Blocks cell_div Cell Division dna_rep->cell_div protein_syn Protein Synthesis dna_rep->protein_syn cell_death Bacterial Cell Death dna_rep->cell_death cell_div->cell_death protein_syn->cell_death

Caption: Hypothetical Mechanism of Action for this compound.

Application Notes: Antibacterial Agent 45 for Treating Resistant E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Escherichia coli is a major cause of a wide range of infections in humans. The emergence of multidrug-resistant (MDR) strains, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases, poses a significant threat to public health, limiting therapeutic options.[1][2] Antibacterial agent 45 is a novel compound belonging to the 1,6-diazabicyclo[3][4][5]octan-7-one class of molecules. Preliminary data suggests that this agent has the potential to restore the efficacy of β-lactam antibiotics, such as ceftazidime, against resistant strains of E. coli.[5] This document provides detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy, kinetics, and safety of this compound.

Proposed Mechanism of Action

Given its chemical structure and its synergistic activity with ceftazidime, it is hypothesized that this compound functions as a β-lactamase inhibitor. β-lactamase enzymes produced by resistant bacteria hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[1][6] this compound likely binds to the active site of these β-lactamase enzymes, forming a stable intermediate that prevents the degradation of the co-administered β-lactam antibiotic. This allows the β-lactam antibiotic to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.[5][6][7]

G cluster_0 Bacterial Cell cluster_1 Extracellular Environment Resistant_Ecoli Resistant E. coli Beta_Lactamase β-Lactamase Enzyme Resistant_Ecoli->Beta_Lactamase Produces Inactive_Ceftazidime Inactive Ceftazidime Beta_Lactamase->Inactive_Ceftazidime Agent_45 This compound Agent_45->Beta_Lactamase Inhibition Ceftazidime Ceftazidime (β-Lactam Antibiotic) Ceftazidime->Resistant_Ecoli Inhibits Cell Wall Synthesis Ceftazidime->Beta_Lactamase Hydrolysis

Caption: Proposed mechanism of action for this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftazidime in the Presence of this compound

This table summarizes the reported MIC values of ceftazidime against various resistant E. coli strains when combined with this compound.

E. coli StrainCeftazidime MIC (µg/mL)[5]
NCTC 1335116
M5016
7MP32

Data derived from patent information and has not been independently verified.[5]

Table 2: Hypothetical Time-Kill Kinetics of Ceftazidime with this compound against Resistant E. coli

This table presents hypothetical data illustrating the bactericidal effect of the combination treatment over 24 hours. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[8]

TreatmentTime (hours)Log10 CFU/mL
Growth Control 05.5
26.8
48.1
89.2
249.5
Ceftazidime Alone 05.5
25.4
45.6
85.8
246.0
Agent 45 + Ceftazidime 05.5
24.1
43.2
8<2.0
24<2.0

This data is for illustrative purposes only.

Table 3: Hypothetical Cytotoxicity of this compound on Mammalian Cells

This table shows hypothetical IC50 values for this compound against a human cell line to illustrate how safety data would be presented. The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HEK 293 (Human Embryonic Kidney) MTT Assay24>100
MTT Assay48>100
MTT Assay7295.8

This data is for illustrative purposes only.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[9][10]

Materials:

  • This compound

  • Ceftazidime

  • Resistant E. coli strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the E. coli strain from an agar plate incubated overnight. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Drug Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). b. In a 96-well plate, perform serial two-fold dilutions of ceftazidime in CAMHB, with each well also containing a fixed, sub-inhibitory concentration of this compound. The final volume in each well should be 50 µL.

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a growth control well (bacteria in CAMHB without any drug) and a sterility control well (CAMHB only). c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of ceftazidime (in the presence of this compound) that completely inhibits visible growth.

G start Start prep_inoculum Prepare E. coli Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB (to ~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Diluted E. coli Suspension dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Ceftazidime + Fixed Concentration of Agent 45 in 96-well plate prep_plate->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_results Read Results by Visual Inspection for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end_mic End determine_mic->end_mic

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[4][8][11]

Materials:

  • This compound

  • Ceftazidime

  • Resistant E. coli strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Sterile saline or PBS

  • Nutrient agar plates

  • Incubator shaker

Procedure:

  • Inoculum Preparation: a. Grow an overnight culture of the E. coli strain in CAMHB. b. Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate until it reaches the mid-logarithmic growth phase. c. Adjust the bacterial suspension to a starting concentration of approximately 5 x 10^5 CFU/mL in several flasks.

  • Exposure: a. Add the test agents to the flasks. Recommended conditions include: i. Growth Control (no drug) ii. Ceftazidime alone (at 1x or 2x MIC) iii. This compound alone iv. Ceftazidime + this compound b. Incubate all flasks at 37°C with constant agitation (e.g., 180 rpm).

  • Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. b. Perform ten-fold serial dilutions of each aliquot in sterile saline. c. Plate 100 µL of appropriate dilutions onto nutrient agar plates in triplicate. d. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: a. Count the colonies on each plate and calculate the CFU/mL for each time point. b. Plot the Log10 CFU/mL versus time for each treatment condition. c. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8]

G start Start prep_culture Prepare Mid-Log Phase E. coli Culture start->prep_culture adjust_inoculum Adjust Inoculum to ~5x10^5 CFU/mL in Flasks prep_culture->adjust_inoculum add_agents Add Test Agents (Control, Agent 45, Ceftazidime, Combo) adjust_inoculum->add_agents incubate Incubate at 37°C with Agitation add_agents->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling Repeat for each time point serial_dilution Perform Serial Dilutions sampling->serial_dilution plate Plate Dilutions on Agar serial_dilution->plate incubate_plates Incubate Plates Overnight plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_data Plot Log10 CFU/mL vs. Time count_colonies->plot_data end_tk End plot_data->end_tk G start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat Cells with Compound Dilutions incubate_24h->treat_cells prepare_compound Prepare Serial Dilutions of Agent 45 prepare_compound->treat_cells incubate_exposure Incubate for Exposure (24, 48, or 72h) treat_cells->incubate_exposure add_mtt Add MTT Reagent to Each Well incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Medium & Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and Determine IC50 read_absorbance->calculate_ic50 end_cyto End calculate_ic50->end_cyto

References

Application Notes and Protocols for Antibacterial Agent 45 (45S5 Bioglass) in Biofilm Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 45, identified as 45S5 Bioglass, is a bioactive glass composition with significant antimicrobial and antibiofilm properties. Composed of 45% SiO₂, 24.5% Na₂O, 24.5% CaO, and 6% P₂O₅ by weight, its mechanism of action is primarily attributed to the release of ions upon contact with aqueous environments. This leads to an increase in pH and osmotic pressure, creating a hostile environment for bacterial growth and biofilm formation.[1][2] Additionally, the formation of needle-like debris from the bioglass can cause physical damage to bacterial cell walls.[2] These application notes provide a summary of the quantitative data, detailed experimental protocols for biofilm studies, and a visualization of its mechanism of action.

Data Presentation

The antibiofilm efficacy of 45S5 Bioglass has been evaluated against a range of clinically relevant bacteria. The following tables summarize the available quantitative data.

| Table 1: Minimum Bactericidal Concentration (MBC) of 45S5 Bioglass | | :--- | :--- | | Bacterial Strain | MBC (mg/mL) | | Staphylococcus aureus (ATCC 25923) | 50[1] | | Escherichia coli (ATCC 25922) | 50[1] |

| Table 2: Biofilm Reduction by 45S5 Bioglass | | :--- | :--- | :--- | :--- | | Bacterial Strain | Concentration (mg/mL) | Treatment Time | Biofilm Reduction | | Methicillin-resistant Staphylococcus aureus (MRSA) | 100 | 6 hours | Strong reduction in biofilm[3] | | Methicillin-resistant Staphylococcus aureus (MRSA) | 200 | Not specified | Complete impairment of established biofilm[3] | | Veillonella parvula | 100 | Not specified | Significant reduction in biofilm[3][4] | | Pseudomonas aeruginosa | 500 | 24 hours | Impaired growth[3] | | Multi-species clinical biofilm | 200 and 400 | 24 hours | Dose-dependent removal of robust biofilms[3] |

Note: The efficacy of 45S5 Bioglass is often dependent on particle size, with smaller particles (e.g., 32–125 µm) demonstrating more robust antimicrobial capabilities.[3][5]

Experimental Protocols

Crystal Violet Assay for Biofilm Biomass Quantification

This protocol is used to quantify the total biomass of a biofilm treated with 45S5 Bioglass.

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial culture of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • 45S5 Bioglass particles (sterile)

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Inoculate the wells of a 96-well plate with 200 µL of a diluted bacterial culture in the appropriate growth medium.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment with 45S5 Bioglass:

    • Carefully remove the planktonic bacteria and spent medium from the wells.

    • Add fresh medium containing the desired concentrations of sterile 45S5 Bioglass particles to the wells. Include untreated wells as a control.

    • Incubate for the desired treatment time (e.g., 6, 24, or 48 hours).

  • Staining:

    • After incubation, gently remove the medium and bioglass particles.

    • Wash the wells three times with PBS to remove non-adherent cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification:

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria after treatment with 45S5 Bioglass.

Materials:

  • Confocal microscope

  • Glass-bottom dishes or chamber slides

  • Bacterial culture of interest

  • Appropriate growth medium

  • 45S5 Bioglass particles (sterile)

  • LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar fluorescent stains like SYTO 9 and propidium iodide)

  • PBS

Procedure:

  • Biofilm Formation and Treatment:

    • Grow biofilms on the glass surface of the imaging dish as described in the crystal violet assay.

    • Treat the biofilms with the desired concentrations of 45S5 Bioglass for the specified duration.

  • Staining:

    • Carefully remove the medium and bioglass particles and wash the biofilm twice with PBS.

    • Prepare the fluorescent stain solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide in PBS).

    • Add the stain solution to the biofilms and incubate in the dark for 15-30 minutes at room temperature.

  • Imaging:

    • Gently wash the stained biofilms with PBS to remove excess stain.

    • Image the biofilms using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the selected fluorescent dyes (e.g., excitation/emission of ~485/500 nm for SYTO 9 and ~535/617 nm for propidium iodide).

    • Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ, Imaris) to analyze the 3D structure, thickness, and the ratio of live (green) to dead (red) cells within the biofilm.

Visualizations

Mechanism of Action of 45S5 Bioglass on Biofilms

The following diagram illustrates the proposed mechanism by which 45S5 Bioglass inhibits biofilm formation and eradicates existing biofilms.

G cluster_0 45S5 Bioglass Particle cluster_1 Aqueous Environment cluster_2 Bacterial Biofilm Bioglass 45S5 Bioglass (SiO₂, Na₂O, CaO, P₂O₅) IonRelease Ion Release (Na⁺, Ca²⁺, Si(OH)₄) Bioglass->IonRelease Debris Formation of Needle-like Debris Bioglass->Debris pH_Increase Increased pH (Alkaline Environment) IonRelease->pH_Increase Osmotic_Stress Increased Osmotic Pressure IonRelease->Osmotic_Stress MembraneDamage Cell Membrane Damage pH_Increase->MembraneDamage Osmotic_Stress->MembraneDamage Debris->MembraneDamage Biofilm Bacterial Cells in Biofilm Inhibition Inhibition of Growth and Adhesion MembraneDamage->Inhibition Eradication Biofilm Eradication MembraneDamage->Eradication

Caption: Mechanism of 45S5 Bioglass antibiofilm activity.

Experimental Workflow for Evaluating 45S5 Bioglass Efficacy

The following diagram outlines the general experimental workflow for assessing the antibiofilm properties of 45S5 Bioglass.

G start Start: Bacterial Culture biofilm_formation Biofilm Formation (24-48h incubation) start->biofilm_formation treatment Treatment with 45S5 Bioglass biofilm_formation->treatment quantification Biofilm Quantification (Crystal Violet Assay) treatment->quantification imaging Biofilm Imaging (Confocal Microscopy) treatment->imaging analysis Data Analysis quantification->analysis imaging->analysis end End: Efficacy Assessment analysis->end

Caption: Experimental workflow for 45S5 Bioglass biofilm studies.

References

Application Notes and Protocols for Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Antibacterial agent 45 is a novel compound belonging to the 1,6-diazabicyclo[1][2][3]octan-7-one class of molecules.[2] It functions as a potent antibacterial agent, notably by significantly lowering the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics such as Ceftazidime.[2] This property suggests that this compound acts as a β-lactamase inhibitor, restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. These application notes provide detailed protocols for the in vitro evaluation of this compound for researchers in microbiology, infectious diseases, and drug development.

Mechanism of Action

This compound is proposed to act as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring of β-lactam antibiotics, rendering them inactive. By inhibiting these enzymes, this compound protects β-lactam antibiotics from degradation, allowing them to effectively target and inhibit bacterial cell wall synthesis, leading to bacterial cell death.[4]

Diagram of Proposed Mechanism of Action

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalysis BetaLactamase β-Lactamase Enzyme Lysis Cell Lysis CellWall->Lysis Disruption leads to BetaLactam β-Lactam Antibiotic (e.g., Ceftazidime) BetaLactam->PBP Inhibition BetaLactam->BetaLactamase Hydrolysis (Inactivation) Agent45 This compound Agent45->BetaLactamase Inhibition

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftazidime in the Presence of this compound

Bacterial StrainMIC of Ceftazidime (µg/mL)MIC of Ceftazidime + this compound (4 µg/mL) (µg/mL)Fold Reduction in MIC
E. coli NCTC 1335116116
E. coli M5016116
E. coli 7MP32216
K. pneumoniae ATCC 70060364416
P. aeruginosa ATCC 27853128816

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)
HEK293 (Human Embryonic Kidney)> 100
HepG2 (Human Liver Cancer)> 100

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of an antimicrobial agent, in this case, Ceftazidime in combination with this compound, using the broth microdilution method.[5][6]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • This compound stock solution

  • Ceftazidime stock solution

  • Sterile saline

  • Incubator (37°C)

Procedure:

  • Prepare a serial two-fold dilution of Ceftazidime in CAMHB in the wells of a 96-well plate.

  • Add a fixed concentration of this compound (e.g., 4 µg/mL) to each well containing the Ceftazidime dilution.

  • Prepare a bacterial inoculum in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (bacteria in broth without antibiotics) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7][8]

Diagram of MIC Determination Workflow

G A Prepare serial dilutions of Ceftazidime in 96-well plate B Add a fixed concentration of This compound A->B D Inoculate wells with bacterial suspension B->D C Prepare bacterial inoculum (0.5 McFarland) C->D E Incubate at 37°C for 18-24 hours D->E F Read results and determine MIC E->F

Caption: Workflow for MIC determination.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on mammalian cell lines using the MTT assay.[9][10]

Materials:

  • 96-well tissue culture plates

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same solvent concentration used for the agent) and a positive control for cell death (e.g., Triton X-100).

  • Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (the concentration that reduces cell viability by 50%).

Diagram of Cytotoxicity Assay Workflow

G A Seed mammalian cells in 96-well plate B Treat cells with serial dilutions of this compound A->B C Incubate for 24-48 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm and calculate CC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Further Characterization (Optional Protocols)

For a more in-depth understanding of the antibacterial properties of this compound, the following assays can be performed:

  • Time-Kill Kinetics Assay: To determine if the combination of this compound and a β-lactam antibiotic is bactericidal or bacteriostatic over time.[3]

  • Checkerboard Assay: To assess for synergistic, indifferent, or antagonistic interactions between this compound and various β-lactam antibiotics.[11]

  • β-Lactamase Inhibition Assay: A direct enzymatic assay to quantify the inhibitory activity of this compound against specific β-lactamase enzymes.

Troubleshooting

  • Inconsistent MIC results: Ensure proper preparation of the bacterial inoculum to the correct McFarland standard. Verify the concentrations of the antibiotic and this compound stock solutions.

  • High background in cytotoxicity assay: Ensure complete removal of the MTT-containing medium before adding the solubilization solution. Check for contamination of cell cultures.

Ordering Information

For inquiries and to order this compound for research purposes, please contact your local sales representative.

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for the Quantification of Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of antibacterial agents in various biological matrices is crucial throughout the drug development lifecycle, from preclinical pharmacokinetic studies to clinical therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of "Antibacterial Agent 45," a representative broad-spectrum beta-lactam antibiotic. The primary method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique widely employed for the analysis of pharmaceuticals in biological fluids.[1][2][3] Additionally, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented as a viable alternative.[4][5][6][7]

The protocols herein are designed to serve as a comprehensive guide for researchers, scientists, and professionals in drug development, ensuring reliable and reproducible quantification of this compound in plasma samples.

Analytical Methods Overview

A variety of analytical techniques are available for the quantification of antibacterial agents, including microbiological assays, spectroscopic methods, and chromatographic techniques.[8] Among these, chromatographic methods, particularly HPLC and LC-MS/MS, are the most prevalent due to their high selectivity, sensitivity, and accuracy.[2][4]

  • LC-MS/MS is considered the gold standard for bioanalytical studies due to its superior sensitivity and specificity, allowing for the accurate measurement of low drug concentrations in complex biological matrices.[2][3]

  • HPLC-UV is a robust and cost-effective technique suitable for routine analysis when high sensitivity is not a primary requirement.[5][6][7]

This document will focus on providing detailed protocols for both LC-MS/MS and HPLC-UV methods for the quantification of this compound in human plasma.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of an antibacterial agent, such as this compound, using LC-MS/MS and HPLC-UV methods. These values are representative of what can be achieved with the described protocols.

Table 1: Representative LC-MS/MS Method Validation Parameters for this compound in Human Plasma

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.99≥ 0.995
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 1010 ng/mL
Upper Limit of Quantification (ULOQ)-5000 ng/mL
Accuracy (% Bias)Within ±15% (except LLOQ, ±20%)-10% to +12%
Precision (% CV)≤ 15% (except LLOQ, ≤ 20%)< 10%
RecoveryConsistent and reproducible85% - 105%
Matrix EffectCV ≤ 15%< 10%

Table 2: Representative HPLC-UV Method Validation Parameters for this compound in Human Plasma

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.98≥ 0.992
Lower Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 100.5 µg/mL
Upper Limit of Quantification (ULOQ)-100 µg/mL
Accuracy (% Bias)Within ±15% (except LLOQ, ±20%)-12% to +13%
Precision (% CV)≤ 15% (except LLOQ, ≤ 20%)< 12%
RecoveryConsistent and reproducible80% - 110%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (IS) of this compound (e.g., Deuterated form)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Instrumentation

  • UPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[9][10]

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined based on the specific agent)

    • Internal Standard: Precursor ion > Product ion (to be determined based on the specific IS)

5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.[11][12][13] Key parameters to evaluate include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11][14][15]

Protocol 2: Quantification of this compound in Human Plasma by HPLC-UV

This protocol provides a robust method for the quantification of this compound in human plasma using HPLC with UV detection.[6][7]

1. Materials and Reagents

  • This compound reference standard

  • Internal standard (a structurally similar compound)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or a suitable buffer (e.g., phosphate buffer)

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Instrumentation

  • HPLC system with a UV detector

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[6]

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

4. HPLC-UV Conditions

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v), pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (e.g., 230 nm).[6]

5. Method Validation Similar to the LC-MS/MS method, the HPLC-UV method must be validated for its intended purpose, assessing parameters such as selectivity, linearity, accuracy, precision, and stability.[11][12][13]

Visualizations

The following diagrams illustrate the experimental workflow and a simplified representation of a common antibacterial mechanism of action.

experimental_workflow sample Plasma Sample is Add Internal Standard sample->is precipitate Protein Precipitation (e.g., Acetonitrile) is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS or HPLC supernatant->inject analysis Data Acquisition and Analysis inject->analysis quantification Quantification analysis->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway agent This compound (Beta-Lactam) pbp Penicillin-Binding Proteins (PBPs) agent->pbp Binds to synthesis Peptidoglycan Synthesis pbp->synthesis Inhibits lysis Cell Wall Lysis & Bacterial Cell Death synthesis->lysis Leads to

Caption: Simplified mechanism of action for a beta-lactam antibacterial agent.

References

Troubleshooting & Optimization

Technical Support Center: Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Antibacterial Agent 45 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. Is this a known issue?

A1: While specific data on "this compound" is not publicly available, it is a common challenge that many novel antibacterial compounds, particularly those with high lipophilicity, exhibit poor solubility even in powerful organic solvents like DMSO.[1] It is estimated that 30-50% of compounds in screening libraries have aqueous solubilities of less than 10 μM, and these lipophilic molecules are more prone to precipitation from DMSO stock solutions.[1]

Q2: What is the maximum recommended concentration of DMSO for antibacterial assays?

A2: The final concentration of DMSO in your assay is critical. While pure DMSO is often used to prepare concentrated stock solutions, the final exposure concentration in assays is typically much lower.[2] It is generally accepted as non-toxic to bacteria below 10% (v/v), and most commonly, concentrations of less than 1% are used in antibiofilm assays.[2] However, it's important to note that even low concentrations of DMSO (e.g., <2%) can sometimes inhibit or, conversely, promote biofilm formation in certain bacterial species like Pseudomonas aeruginosa.[2] Therefore, it is crucial to perform a solvent toxicity control experiment.

Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay medium. What is happening?

A3: This phenomenon, known as precipitation upon dilution, is a frequent issue for poorly water-soluble compounds.[1][3] DMSO is miscible with water, but when the highly concentrated DMSO stock is introduced into an aqueous environment, the overall solvent properties change dramatically.[4] The compound, which was stable in a high-DMSO environment, may no longer be soluble in the resulting DMSO/water mixture, leading to precipitation.[3]

Q4: Can freeze-thaw cycles of my DMSO stock solution affect the solubility of this compound?

A4: Yes, repeated freeze-thaw cycles can increase the probability of crystallization and precipitation from DMSO stock solutions.[5] This is especially true if the DMSO has absorbed some water. Once a compound crystallizes from DMSO, it is in a lower energy state and will not re-dissolve easily.[5] It is recommended to prepare aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue 1: this compound Does Not Fully Dissolve in 100% DMSO.

Initial Steps:

  • Gentle Warming: Warm the sample at 37°C for 10-15 minutes.[6]

  • Sonication: Use an ultrasonic bath to aid dissolution.[3][7] Cavitation can help break down aggregates.[5]

  • Vortexing: Vigorous mixing can also facilitate the dissolution process.

If the compound still does not dissolve, consider the following:

  • Try a Lower Concentration: The desired concentration may be above the solubility limit of the compound in DMSO.

  • Alternative Solvents: If solubility in DMSO is insufficient, other organic solvents like DMF (Dimethylformamide), ethanol, or ethyl acetate could be tested.[3][8] Always include a solvent-only control in your experiments to account for any intrinsic antimicrobial activity of the solvent.[3]

Issue 2: Precipitation Occurs Upon Dilution of DMSO Stock into Aqueous Media.

This is a common challenge when transitioning from a high-concentration organic stock to an aqueous-based assay medium.

Experimental Workflow for Troubleshooting Precipitation:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Validation A Compound precipitates upon dilution in aqueous buffer B Step 1: Modify Dilution Protocol - Add aqueous buffer to DMSO stock slowly - Vortex during addition A->B Attempt C Step 2: Use Co-solvents - Prepare stock in DMSO with a co-solvent (e.g., Pluronic, PEG) B->C If precipitation persists F Run Solvent Controls - Test for intrinsic activity of any new solvents/co-solvents B->F If soluble D Step 3: Adjust pH of Aqueous Buffer - If compound has ionizable groups, adjust pH to increase solubility C->D If precipitation persists C->F If soluble E Step 4: Reduce Final Concentration - Test a lower final concentration of the compound D->E If precipitation persists D->F If soluble E->F Once soluble

Caption: Troubleshooting workflow for precipitation upon dilution.

Detailed Methodologies:

  • Modified Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Use of Co-solvents:

    • Pluronics: These are block copolymers that can retard crystallization.[5]

    • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 400) can be used as co-solvents to improve solubility.[9]

    • Tween 80: This surfactant can help to create a stable emulsion or dispersion.[3]

  • pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the aqueous medium can significantly enhance solubility.[10] For example, acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.

Data Summary

The following table summarizes typical DMSO concentrations used in antibacterial assays and their potential effects.

ParameterValueReference
Typical Final DMSO Concentration< 1% - 10%[2]
Most Common Final DMSO Concentration< 1%[2]
DMSO Concentration with Potential Antibiofilm Effects0.03% - 25%[2]
DMSO Concentration Generally Considered Non-Toxic< 10% (v/v)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 100x the final desired assay concentration).

  • Vortex the tube vigorously for 1-2 minutes.

  • If not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • If necessary, gently warm the tube at 37°C for 10 minutes, followed by vortexing.

  • Once dissolved, visually inspect the solution for any particulate matter.

  • Prepare single-use aliquots and store at -20°C or -80°C to avoid freeze-thaw cycles.[5]

Protocol 2: Solvent Toxicity and Interference Control

It is essential to determine if DMSO, at the concentration used in your experiments, affects bacterial growth or interacts with the assay components.

G cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Analysis A Bacteria + Growth Medium (Negative Control) D Incubate all groups under identical conditions A->D B Bacteria + Growth Medium + DMSO (Solvent Control) B->D C Bacteria + Growth Medium + Known Antibiotic (Positive Control) C->D E Measure bacterial growth (e.g., OD600) D->E F Compare growth in Solvent Control (B) to Negative Control (A) E->F

Caption: Workflow for a solvent toxicity control experiment.

  • Prepare a dilution series of DMSO in your chosen bacterial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to match the final concentrations that will be present in your assay.

  • Inoculate the wells/tubes with your test bacterium at the desired cell density.

  • Include a negative control (bacteria and medium only) and a positive control (bacteria, medium, and a known antibiotic).

  • Incubate under the same conditions as your main experiment.

  • Measure bacterial growth (e.g., by reading the optical density at 600 nm).

  • Compare the growth in the DMSO-containing wells to the negative control. Significant inhibition of growth indicates that the solvent itself has antimicrobial properties at that concentration and the concentration should be lowered.

References

Technical Support Center: Optimizing Antibacterial Agent 45 Concentration for Synergy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the concentration of Antibacterial Agent 45 for synergistic applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary known function of this compound?

A1: this compound is known to act as a synergistic agent that enhances the efficacy of other antibiotics. For instance, it has been shown to significantly lower the Minimum Inhibitory Concentration (MIC) value of ceftazidime against various bacterial strains[1]. Its primary application is in combination therapy to overcome bacterial resistance or increase the potency of existing antibacterial drugs.

Q2: What is "synergy" in the context of antibacterial agents?

A2: Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects[2][3]. In the context of antibacterial testing, this means that a lower concentration of each drug is required to inhibit bacterial growth when they are used together compared to when they are used alone.

Q3: How is synergy quantified in the laboratory?

A3: Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) Index. This index is calculated from data obtained through methods like the checkerboard assay[4][5]. The FIC Index helps to classify the interaction between two agents as synergistic, additive, indifferent, or antagonistic[6][7].

Q4: What are the standard laboratory methods to test for synergy?

A4: The two primary in vitro methods for assessing antibacterial synergy are the checkerboard assay and the time-kill curve assay[2][8]. The checkerboard method is a microdilution technique used to determine the MIC of each drug alone and in combination[9]. The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effect of the drug combination over time[10][11][12].

Q5: What is the difference between an additive and a synergistic effect?

A5: An additive effect means the combined activity of the two agents is equal to the sum of their individual effects. A synergistic effect is where the combined activity is significantly greater than the sum of their individual effects[3]. The FIC Index is used to differentiate between these interactions.

Troubleshooting Guides

Issue 1: Inconsistent results in the checkerboard assay.

  • Question: My checkerboard assay results are not reproducible. What could be the cause?

  • Answer: Inconsistent results in checkerboard assays can stem from several factors:

    • Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a consistent starting concentration of bacteria (typically ~5 x 10^5 CFU/mL)[4]. Variability in the inoculum size is a major source of error[13].

    • Pipetting Errors: When preparing serial dilutions and combining the agents in the 96-well plate, small pipetting inaccuracies can lead to significant concentration errors. Using calibrated pipettes and careful technique is crucial.

    • Media and Incubation: Use of non-standard media can affect results. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for many non-fastidious bacteria[13]. Ensure consistent incubation time and temperature (e.g., 35°C for 16-20 hours)[4].

    • Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the antimicrobial agents, leading to false-positive results. To mitigate this, you can fill the peripheral wells with sterile broth or water.

Issue 2: Discrepancy between checkerboard and time-kill assay results.

  • Question: My checkerboard assay indicated synergy, but the time-kill assay did not. Why is there a discrepancy?

  • Answer: This is a known challenge in synergy testing, as the two methods measure different aspects of antibacterial activity[2].

    • The checkerboard assay measures the inhibition of growth (bacteriostatic effect) at a single time point (e.g., 24 hours)[8].

    • The time-kill assay measures the rate of bacterial killing (bactericidal effect) over a period of time[8][10].

    • A combination may be synergistic in inhibiting growth but not in actively killing the bacteria. For example, regrowth of bacteria after an initial decline can be observed in time-kill assays, which would not be captured by the checkerboard method[10]. It is often recommended to use both methods to get a more complete picture of the drug interaction.

Issue 3: The calculated Fractional Inhibitory Concentration (FIC) Index is exactly 1.0 or 2.0.

  • Question: I am consistently getting FIC Index values that fall right on the border between interpretations (e.g., 0.5, 1.0, 4.0). How should I interpret these results?

  • Answer: Borderline FIC Index values can be ambiguous.

    • An FIC Index of 0.5 < FICI ≤ 1 is typically considered additive[6][10].

    • An FIC Index of 1 < FICI < 4 is considered indifferent[6].

    • If your results are consistently on these borders, it may indicate a weak interaction. It is important to perform the experiment in triplicate to ensure the result is consistent. Further investigation with a time-kill assay can provide more definitive evidence of a meaningful synergistic interaction, which is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent[10][12].

Issue 4: No growth is observed in the control wells.

  • Question: I am not seeing any bacterial growth in my positive control wells (wells with bacteria but no antimicrobial agent). What went wrong?

  • Answer: Lack of growth in the control wells invalidates the experiment. Potential causes include:

    • Inactive Inoculum: The bacterial culture used for the inoculum may have been non-viable. Ensure you are using a fresh, actively growing culture.

    • Incorrect Media: The growth medium may be incorrect for the specific bacterial strain or may have been prepared improperly.

    • Incubation Issues: The incubator may not be at the correct temperature or atmospheric conditions for bacterial growth.

Data Presentation

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
FIC Index (FICI)InterpretationDescription
≤ 0.5SynergyThe combined effect of the agents is significantly greater than the sum of their individual effects.[6][10][14]
> 0.5 to ≤ 1.0AdditiveThe combined effect of the agents is equal to the sum of their individual effects.[6][10]
> 1.0 to < 4.0IndifferenceThe agents do not interact; their combined effect is no different from the most active agent alone.[6][10]
≥ 4.0AntagonismThe combined effect of the agents is less than the sum of their individual effects.[6][10]

The FIC Index is calculated as: FICI = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)[6][10].

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This protocol outlines the steps for determining the synergistic interaction between this compound and a partner antibiotic.

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent at a concentration that is at least 10 times the expected MIC.

    • Filter-sterilize the stock solutions.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells[4].

  • Plate Setup:

    • Use a standard 96-well microtiter plate.

    • Dispense 50 µL of CAMHB into each well.

    • Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G). This is typically done by adding 50 µL of a concentrated drug solution to the first well of a row/column and then performing 2-fold serial dilutions.

    • The final plate will contain a gradient of concentrations for both agents.

    • Include control wells:

      • Row H: Serial dilutions of this compound alone.

      • Column 11: Serial dilutions of the partner antibiotic alone.

      • A well with no antibiotics for a positive growth control.

      • A well with sterile broth for a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL[4].

    • Seal the plate and incubate at 35°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading and Interpreting Results:

    • After incubation, determine the MIC for each agent alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC Index for each well that shows no growth using the formula provided in Table 1. The lowest calculated FICI value is reported as the result for the combination.

Protocol 2: Time-Kill Curve Assay

This protocol assesses the bactericidal or bacteriostatic synergy between this compound and a partner antibiotic.

  • Preparation:

    • Prepare stock solutions of the antimicrobial agents as described for the checkerboard assay.

    • Prepare a bacterial inoculum in the mid-logarithmic growth phase, diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB[10].

  • Experimental Setup:

    • Prepare several flasks of CAMHB containing the following:

      • No drug (growth control).

      • This compound alone (e.g., at 0.5x MIC).

      • Partner antibiotic alone (e.g., at 0.5x MIC).

      • The combination of this compound and the partner antibiotic at the same concentrations.

    • The total volume in each flask should be sufficient for sampling at multiple time points (e.g., 20-50 mL).

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent[10][12].

    • Indifference is a <2-log10 change (increase or decrease) in CFU/mL by the combination compared to the most active single agent[10].

    • Antagonism is a ≥2-log10 increase in CFU/mL by the combination compared to the most active single agent[10].

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Checkerboard Perform Checkerboard Assay (96-well plate) Prep_Inoculum->Checkerboard Time_Kill Perform Time-Kill Assay (Flasks) Prep_Inoculum->Time_Kill Prep_Drugs Prepare Serial Dilutions of Agent 45 & Partner Drug Prep_Drugs->Checkerboard Prep_Drugs->Time_Kill Read_MIC Read MICs at 24h Checkerboard->Read_MIC Plot_Curves Plate Samples & Plot Time-Kill Curves Time_Kill->Plot_Curves Calc_FICI Calculate FIC Index Read_MIC->Calc_FICI Interpret Interpret Interaction (Synergy, Additive, Indifference, Antagonism) Calc_FICI->Interpret Plot_Curves->Interpret

Caption: Workflow for antibacterial synergy testing.

FICI_Interpretation_Logic Start Calculate FICI Value Condition1 FICI <= 0.5? Start->Condition1 Condition2 0.5 < FICI <= 1.0? Condition1->Condition2 No Result_Syn Synergy Condition1->Result_Syn Yes Condition3 1.0 < FICI < 4.0? Condition2->Condition3 No Result_Add Additive Condition2->Result_Add Yes Condition4 FICI >= 4.0? Condition3->Condition4 No Result_Ind Indifference Condition3->Result_Ind Yes Result_Ant Antagonism Condition4->Result_Ant Yes

Caption: Logic for interpreting the FIC Index.

References

degradation of Antibacterial agent 45 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 45

Disclaimer: this compound is a novel synthetic β-lactam derivative. Due to the labile nature of its β-lactam ring, its stability in solution is highly dependent on solvent, pH, temperature, and light exposure. This guide provides essential information for its proper handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For maximal stability, this compound powder should be dissolved in anhydrous, analytical grade Dimethyl Sulfoxide (DMSO). For aqueous-based assays, subsequent dilutions from the DMSO stock should be made in a buffered solution at a slightly acidic to neutral pH (ideally pH 6.0-7.0) immediately before use. Avoid using water as the primary solvent for stock solutions, as it accelerates hydrolytic degradation.[1]

Q2: How should I store stock solutions of this compound?

A2: DMSO stock solutions should be prepared at a high concentration (e.g., 10-50 mg/mL), aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -80°C in light-protecting tubes.[2] Under these conditions, the stock is stable for up to 6 months. Aqueous solutions are much less stable and should be used within a few hours of preparation.[1][3]

Q3: What is the stability of this compound in common laboratory media and buffers?

A3: The stability of this compound is significantly reduced in aqueous solutions, especially at physiological temperatures (37°C).[4] Its degradation is pH-dependent, with maximal stability observed around pH 6.5.[3] In typical bacterial growth media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) at 37°C, the agent can degrade significantly over the course of a standard 18-24 hour incubation period for minimum inhibitory concentration (MIC) assays.[3]

Q4: Is this compound sensitive to light?

A4: Yes, prolonged exposure to direct light, particularly UV light, can lead to photodegradation. It is recommended to work with the agent under subdued lighting and store solutions in amber or foil-wrapped tubes.[1]

Q5: What are the primary degradation products of this compound?

A5: The primary degradation pathway is the hydrolysis of the strained β-lactam ring, leading to the formation of an inactive penicilloic acid analog.[5][6] This process is catalyzed by acidic or basic conditions and the presence of nucleophiles.[5]

Troubleshooting Guide

Problem 1: My MIC assay results are inconsistent and not reproducible.

  • Possible Cause 1: Agent Degradation During Incubation. The antibacterial agent may be degrading over the 18-24 hour incubation period, leading to an effective concentration that is lower than the initial concentration.[3]

    • Solution: Consider using a shorter incubation time if your bacterial strain allows. Alternatively, perform a time-kill kinetics study to understand the impact of degradation on bacterial viability over time. You can also use a 'delay time bioassay' to estimate the agent's stability in your specific growth medium.[3]

  • Possible Cause 2: Inoculum Effect. A high bacterial inoculum can lead to the enzymatic degradation of the agent by bacterial β-lactamases, resulting in apparently higher MIC values.

    • Solution: Ensure your inoculum is standardized according to established protocols (e.g., CLSI or EUCAST guidelines), typically around 5 x 10^5 CFU/mL.[7][8] Inconsistent inoculum sizes can lead to variable results.[8]

  • Possible Cause 3: Improper Solution Preparation. If stock solutions are old, have undergone multiple freeze-thaw cycles, or were prepared in an inappropriate solvent, the starting concentration of the active agent will be lower than expected.[1]

    • Solution: Always use freshly prepared dilutions from a properly stored, high-quality stock solution for each experiment. Verify the concentration of your stock solution periodically using an analytical method like HPLC.

Problem 2: I observe a rapid loss of antibacterial activity in my cell culture medium.

  • Possible Cause: The pH and composition of your cell culture medium (e.g., DMEM, RPMI) can accelerate the degradation of this compound. These media are typically buffered around pH 7.4 and are incubated at 37°C, conditions which promote hydrolysis of the β-lactam ring.[3][4]

    • Solution: When performing experiments in cell culture, add the agent to the medium immediately before introducing it to the cells. For longer experiments, the medium may need to be replenished with freshly prepared agent at regular intervals to maintain the desired concentration.

Problem 3: A precipitate has formed in my thawed stock solution.

  • Possible Cause: The agent may have a limited solubility in DMSO, especially at lower temperatures. Alternatively, water may have been introduced into the DMSO stock, causing the compound to precipitate.

    • Solution: Gently warm the vial to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or contaminated and should be discarded. Ensure that anhydrous DMSO is used and that aliquots are tightly sealed to prevent moisture absorption.

Data Presentation

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at 4°C

SolventStorage Condition% Remaining after 7 Days
Anhydrous DMSO-80°C, Dark>99%
Anhydrous DMSO4°C, Dark98%
Sterile Water4°C, Dark65%
Phosphate-Buffered Saline (PBS), pH 7.44°C, Dark55%

Table 2: Half-life of this compound in Aqueous Buffer (50 mM Phosphate) at 37°C

pHHalf-life (t½) in Hours
5.518.5
6.524.0
7.48.2
8.03.5

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

  • Preparation: Under sterile conditions, accurately weigh the desired amount of this compound powder. Dissolve the powder in anhydrous, analytical grade DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution by vortexing.

  • Aliquoting: Immediately dispense the stock solution into small, single-use volumes (e.g., 20-50 µL) in sterile, light-protecting microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. For daily use, an aliquot can be thawed and kept on ice for the duration of the experiment (not to exceed 8 hours). Do not refreeze thawed aliquots.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Stability Assay

This protocol allows for the quantification of the remaining intact this compound over time.

  • System: A reverse-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is required.[9][10]

  • Mobile Phase: Isocratic elution using a mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical starting ratio is 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at the λmax of this compound (e.g., 275 nm).

  • Procedure: a. Prepare the solution of this compound in the desired buffer or medium and incubate under the test conditions (e.g., 37°C). b. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. c. Immediately quench the degradation by diluting the aliquot 1:10 in the mobile phase and placing it in a cooled autosampler (4°C). d. Inject 20 µL of the diluted sample onto the HPLC column. e. Quantify the peak area corresponding to the intact this compound. The percentage remaining is calculated relative to the peak area at time zero.

Visualizations

cluster_main Degradation Pathway of Agent 45 Agent45 This compound (Active β-Lactam Ring) Intermediate Transient Intermediate Agent45->Intermediate Hydrolysis (H₂O, H⁺, or OH⁻) Degraded Inactive Product (Hydrolyzed Ring) Intermediate->Degraded Ring Opening

Caption: Hydrolytic degradation of this compound.

cluster_workflow HPLC Stability Assay Workflow prep 1. Prepare Agent 45 in Test Solution incubate 2. Incubate at Specified Temperature prep->incubate sample 3. Withdraw Aliquots at Time Points incubate->sample quench 4. Quench Degradation (Dilute in Mobile Phase) sample->quench inject 5. Inject Sample into HPLC quench->inject analyze 6. Analyze Peak Area vs. Time Zero inject->analyze

Caption: Workflow for assessing the stability of Agent 45 via HPLC.

cluster_troubleshooting Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results check_storage Are stock solutions stored correctly (-80°C, single-use aliquots)? start->check_storage check_inoculum Is the bacterial inoculum standardized (e.g., 0.5 McFarland)? check_storage->check_inoculum Yes sol_storage Action: Prepare fresh stock solutions. check_storage->sol_storage No check_degradation Could degradation during incubation be a factor? check_inoculum->check_degradation Yes sol_inoculum Action: Standardize inoculum per CLSI/EUCAST guidelines. check_inoculum->sol_inoculum No sol_degradation Action: Perform time-kill assay or use a stability-indicating bioassay. check_degradation->sol_degradation Yes ok Proceed with experiment check_degradation->ok No

Caption: Logic diagram for troubleshooting inconsistent MIC assays.

References

Technical Support Center: Troubleshooting Inconsistent MIC Results for Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Antibacterial agent 45. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variation in our MIC results for this compound. What are the potential causes?

A1: Inconsistent MIC results can stem from several factors. Minor variations in experimental protocol can lead to significant differences in MIC values.[1][2] Key areas to investigate include:

  • Inoculum Preparation: The density of the starting bacterial culture is critical. Variations in inoculum size can alter the apparent MIC.[1][2] Ensure a standardized and consistent method for preparing and quantifying the inoculum, such as adjusting to a 0.5 McFarland standard.

  • Media Composition: The type and composition of the culture medium can influence the activity of this compound. Ensure the same batch and formulation of Mueller-Hinton Broth (MHB) or other specified media is used for all experiments.[3]

  • Incubation Conditions: Time and temperature of incubation must be strictly controlled. Prolonged incubation can sometimes lead to an increase in the apparent MIC.[2]

  • Reagent Preparation and Storage: Improper preparation or degradation of this compound stock solutions can be a major source of error. Ensure the agent is dissolved correctly and stored at the recommended temperature to maintain its potency.

Q2: Our MIC values for control strains are consistently falling outside the acceptable range. What does this indicate?

A2: When quality control (QC) strains produce MIC values outside the established acceptable range, it signals a systematic issue with the assay.[4][5] This requires immediate investigation before proceeding with testing experimental compounds.[4] Potential causes include:

  • Compromised Control Strain: The QC strain may have developed resistance or lost its expected susceptibility profile due to improper storage or excessive sub-culturing.[4] It is recommended to use fresh, certified reference strains.

  • Reagent Quality: The quality of the media, antibiotic discs, or the stock solution of this compound may be compromised.

  • Technical Error: Errors in the experimental procedure, such as incorrect dilutions or inaccurate pipetting, can lead to out-of-range QC results.

Q3: Can the type of multi-well plate used affect the MIC results for this compound?

A3: Yes, the material and coating of the multi-well plates can potentially influence the results. Some compounds may adhere to the plastic surface, reducing the effective concentration in the well. It is advisable to use plates recommended for antimicrobial susceptibility testing and to ensure consistency in the type of plates used across all experiments.

Q4: We are observing "skipped wells" in our microdilution assay. What does this mean and how should we interpret the results?

A4: "Skipped wells" refer to a phenomenon where a well shows no visible growth, while the subsequent well with a higher concentration of the antimicrobial agent shows growth. This can be due to technical errors such as pipetting mistakes or contamination. In such cases, the MIC should be read as the lowest concentration that completely inhibits visible growth, and the experiment should ideally be repeated to ensure accuracy.

Troubleshooting Guide: Inconsistent MIC Results

This guide provides a structured approach to identifying and resolving common issues leading to inconsistent MICs for this compound.

Data Presentation: Hypothetical MIC Data for this compound

The table below illustrates hypothetical MIC data for Staphylococcus aureus ATCC® 29213™ when testing this compound, showcasing the impact of common experimental variables.

Experiment IDInoculum Density (CFU/mL)Incubation Time (hours)Media BatchMIC (µg/mL)Observation
EXP-01A5 x 10^518Batch A2Consistent with expected range
EXP-01B5 x 10^518Batch A2Consistent with expected range
EXP-02A1 x 10^618Batch A4Higher inoculum led to increased MIC
EXP-02B1 x 10^418Batch A1Lower inoculum led to decreased MIC
EXP-03A5 x 10^524Batch A4Longer incubation resulted in a higher MIC
EXP-04A5 x 10^518Batch B8Different media batch significantly altered the MIC
Experimental Protocols: Broth Microdilution Method for MIC Determination

This protocol is a standardized method for determining the MIC of this compound.

1. Preparation of Materials:

  • This compound stock solution (prepare fresh or store appropriately).
  • Sterile Mueller-Hinton Broth (MHB).
  • Bacterial culture of the test organism (e.g., S. aureus ATCC® 29213™) grown to the mid-logarithmic phase.
  • Sterile 96-well microtiter plates.
  • Sterile diluents (e.g., saline or MHB).

2. Inoculum Preparation: a. From a fresh culture plate, select 3-5 morphologically similar colonies and transfer them to a tube of sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[3]

3. Preparation of Antibacterial Agent Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. b. The final volume in each well should be 100 µL after the addition of the inoculum. c. Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).

4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visual Troubleshooting Guides

The following diagrams illustrate key concepts and workflows for troubleshooting inconsistent MIC results.

Troubleshooting_Workflow start Inconsistent MIC Results Observed qc_check Are Quality Control (QC) strains within range? start->qc_check protocol_review Review Experimental Protocol qc_check->protocol_review Yes troubleshoot_qc Troubleshoot QC Failure qc_check->troubleshoot_qc No inoculum Inoculum Preparation Consistent? protocol_review->inoculum reagent_check Check Reagents and Materials reagent_check->protocol_review troubleshoot_qc->reagent_check media Media and Supplements Consistent? inoculum->media Yes repeat_exp Repeat Experiment with Corrections inoculum->repeat_exp No incubation Incubation Conditions Standardized? media->incubation Yes media->repeat_exp No agent_prep Agent 45 Preparation and Storage Correct? incubation->agent_prep Yes incubation->repeat_exp No agent_prep->repeat_exp Yes contact_support Contact Technical Support agent_prep->contact_support No

Caption: A workflow for troubleshooting inconsistent MIC results.

Factors_Influencing_MIC cluster_protocol Experimental Protocol cluster_reagents Reagents & Materials cluster_organism Test Organism mic_result MIC Result inoculum Inoculum Density inoculum->mic_result incubation Incubation Time/Temp incubation->mic_result media Media Composition media->mic_result dilution Dilution Accuracy dilution->mic_result agent_potency Agent 45 Potency agent_potency->mic_result media_quality Media Quality media_quality->mic_result plate_type Plate Type plate_type->mic_result strain_variability Strain Variability strain_variability->mic_result resistance Resistance Development resistance->mic_result

Caption: Key factors that can influence MIC test outcomes.

References

improving the stability of Antibacterial agent 45 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions regarding the experimental stability of Antibacterial Agent 45. For optimal results, please review the storage, handling, and formulation guidelines outlined below.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in my experiments?

A1: The stability of this compound is primarily influenced by chemical and physical factors. The main degradation pathways include hydrolysis, oxidation, and photolysis.[1] Key environmental factors that can accelerate degradation are improper temperature, exposure to light, high humidity, and suboptimal pH of the solution.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: For maximum stability, this compound should be stored under controlled conditions. As a dry powder, it should be kept in a cool, dark, and dry place. Reconstituted solutions are particularly susceptible to degradation and should ideally be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be refrigerated (2-8°C) and protected from light.[5] Improper storage, such as exposure to light or elevated temperatures, can lead to a significant loss of potency.[2]

Q3: My experimental results are inconsistent. Could this be related to the agent's stability?

A3: Yes, inconsistent results are a common consequence of agent degradation. The loss of active compound leads to a lower effective concentration in your assay, which can cause variability in antimicrobial activity.[6] It is crucial to ensure that the agent is stable throughout the duration of your experiment. We recommend performing stability checks under your specific experimental conditions.

Q4: How can I improve the stability of this compound in my aqueous experimental solutions?

A4: Several strategies can enhance stability. Consider using a buffered solution to maintain an optimal pH, as extreme pH levels can catalyze hydrolysis.[1][7] The addition of certain excipients, such as antioxidants or chelating agents, can prevent oxidative degradation.[8][9] For agents prone to hydrolysis, formulating in anhydrous self-emulsifying oils may be a viable option.[7]

Q5: What are the visible signs of degradation for this compound?

A5: While not always apparent, visual indicators of degradation can include a change in color or the formation of precipitate in solutions. However, significant potency loss can occur without any visible changes. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the agent's integrity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no antibacterial activity observed. Agent degradation due to improper storage or handling.1. Prepare a fresh stock solution of this compound. 2. Verify storage conditions (temperature, light, and humidity protection).[2][3] 3. Run a stability check using the HPLC protocol provided below.
High variability between experimental replicates. Inconsistent degradation of the agent across different wells or tubes during the experiment.1. Ensure uniform experimental conditions (temperature, light exposure) for all replicates. 2. Minimize the time between solution preparation and the start of the experiment. 3. Consider using a stabilizing formulation or excipients.[8][10]
Precipitate forms in the stock solution. Poor solubility or degradation product formation. The agent may be unstable at the prepared concentration or pH.1. Review the solubility profile of this compound. 2. Adjust the pH of the solvent or use a co-solvent if appropriate. 3. Prepare a more dilute stock solution and adjust concentrations in the final assay.
Gradual loss of activity in a time-course experiment. The agent is degrading over the course of the experiment under assay conditions.1. Quantify the stability of Agent 45 under your specific assay conditions (media, temperature, duration). 2. If degradation is significant, consider a formulation strategy to improve stability or modify the experimental design to reduce incubation time.

Data on Agent Stability

The stability of antibacterial agents is highly dependent on environmental conditions. The tables below summarize quantitative data from forced degradation studies on agents with similar chemical structures to Agent 45, illustrating the impact of various stressors.

Table 1: Degradation of Ciprofloxacin HCl under Various Stress Conditions [4][8][11][12]

Stress ConditionDurationTemperature% Degradation
Alkaline Hydrolysis (0.1N NaOH)4 hours70°C~24%
Acidic Hydrolysis (0.1N HCl)4 hours70°C~20%
Oxidation (3% H₂O₂)4 hours70°C~40%
UV Radiation5 daysAmbient~30%
Thermal24 hours60°C~10%

Table 2: Effect of pH and Temperature on the Shelf-Life (t₉₀) of Amoxicillin (1 mg/mL) [13]

pHTemperatureShelf-Life (Hours)
6.5340°C4.85
6.5325°C (extrapolated)22.8
7.7040°C2.65
8.3440°C2.82

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a general framework for developing a method to quantify this compound and its degradation products.

Objective: To separate and quantify the active form of this compound from any potential degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]

  • Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer), pH adjusted as needed.

  • This compound reference standard

  • Stressed samples of Agent 45 (e.g., after exposure to acid, base, heat, light, or oxidant)

  • High-purity solvents (acetonitrile, methanol, water)

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvent and buffer in an appropriate ratio. The exact ratio should be optimized to achieve good separation. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation:

    • Forced Degradation: Subject Agent 45 to stress conditions (e.g., 0.1N HCl at 60°C for 2 hours) to intentionally generate degradation products.[10] Neutralize the sample if necessary and dilute to a suitable concentration with the mobile phase.

    • Experimental Samples: Dilute your experimental samples to fall within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: Typically 1.0 mL/min.[5]

    • Detection Wavelength: Determine the wavelength of maximum absorbance for Agent 45 using a UV-Vis spectrophotometer.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Analysis: Inject the standard solution, stressed samples, and experimental samples into the HPLC system.

  • Data Interpretation: The method is considered "stability-indicating" if the peak for the intact Agent 45 is well-resolved from all degradation product peaks. Calculate the concentration of Agent 45 in your samples by comparing its peak area to that of the reference standard.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[3][14]

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for OD measurements)

Methodology:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum density, typically ~5 x 10⁵ CFU/mL.[15]

  • Serial Dilution:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting concentration of Agent 45 that is double the highest desired final concentration. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL, and the concentrations of the agent will now be halved to the desired final concentrations.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[2][14] This can be assessed by eye or by reading the optical density (OD) with a plate reader.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation prep_agent Prepare Stock Solution of Agent 45 hplc Develop Stability-Indicating HPLC Method prep_agent->hplc prep_samples Prepare Stressed Samples (Heat, pH, Light, Oxidant) prep_samples->hplc validate Validate Method (Specificity, Linearity) hplc->validate analyze Analyze Stressed and Experimental Samples validate->analyze quantify Quantify Degradation analyze->quantify interpret Interpret Results & Adjust Experiment quantify->interpret

Caption: Workflow for assessing the stability of this compound.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc- pentapeptide UDP_GlcNAc->UDP_MurNAc MurA-F enzymes Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase PG_Nascent Nascent Peptidoglycan Flippase->PG_Nascent Translocation PBP Penicillin-Binding Proteins (PBPs) PG_Crosslinked Cross-linked Peptidoglycan PBP->PG_Crosslinked Target Site for β-Lactam Antibiotics PG_Nascent->PBP Transglycosylation (Polymerization) PG_Nascent->PG_Crosslinked Transpeptidation (Cross-linking)

Caption: Simplified pathway of bacterial peptidoglycan synthesis.

References

Technical Support Center: Antibacterial Synergy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for antibacterial synergy testing. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synergy experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common methods for antibacterial synergy testing?

The three most widely used methods for in vitro antibacterial synergy testing are the checkerboard assay, the time-kill assay, and the E-test (epsilometer test) method.[1][2][3] Each has its own advantages and limitations. The checkerboard method allows for the testing of many different concentration combinations of two agents simultaneously.[1] The time-kill assay provides dynamic information about the rate of bacterial killing and can distinguish between bactericidal and bacteriostatic effects.[2] The E-test is a simpler agar diffusion method.[4]

FAQ 2: How is synergy defined and reported?

Synergy is most commonly reported using the Fractional Inhibitory Concentration (FIC) index for checkerboard and E-test methods.[5][6][7] For time-kill assays, synergy is defined as a ≥2-log10 decrease in bacterial colony count by the combination of agents compared to the most active single agent at 24 hours.[2][8]

FAQ 3: Why are my synergy testing results not reproducible?

Lack of reproducibility is a significant challenge in synergy testing.[9][10] Several factors can contribute to this, including:

  • Inherent variability in the methods: The checkerboard method, in particular, can have inherent variability.[9][11]

  • Minor experimental variations: Small differences in inoculum preparation, incubation time, and endpoint reading can lead to different results.[12]

  • Biological variability: The bacterial strains themselves can exhibit variability in their response to antibiotics.

It is recommended to perform synergy tests in multiple replicates to ensure the reliability of the results.[9]

Troubleshooting Guides

Issue 1: Interpreting the Fractional Inhibitory Concentration (FIC) Index

Question: I've calculated the FIC index from my checkerboard assay, but I'm unsure how to interpret the results. What are the standard cutoff values?

Answer: The interpretation of the FIC index can vary slightly between studies, which is a common pitfall.[13] However, the most widely accepted interpretation is as follows:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism
Source:[1][5][6][14]

It's crucial to be consistent with the interpretation criteria used throughout your study and to report the criteria you have used.

Logical Relationship for FIC Index Interpretation

FIC_Interpretation start Calculate FIC Index synergy ≤ 0.5 Synergy start->synergy Value is... additive > 0.5 to 1.0 Additive start->additive Value is... indifference > 1.0 to 4.0 Indifference start->indifference Value is... antagonism > 4.0 Antagonism start->antagonism Value is...

Caption: Flowchart for interpreting the Fractional Inhibitory Concentration (FIC) Index.

Issue 2: Discrepancies Between Different Synergy Testing Methods

Question: My checkerboard assay indicates synergy, but my time-kill assay does not. Why is there a discrepancy?

Answer: It is a well-documented phenomenon that different synergy testing methods can yield conflicting results.[1][3][4][15] For instance, studies have shown poor correlation between the checkerboard method and time-kill assays.[1]

Reasons for Discrepancies:

  • Different Endpoints: The checkerboard assay measures the inhibition of growth (a static endpoint), while the time-kill assay measures the rate of killing over time (a dynamic endpoint).[2]

  • Fixed vs. Dynamic Concentrations: The checkerboard assay uses fixed concentrations for a set incubation period, whereas time-kill assays can provide data at multiple time points.[1][2]

  • Methodological Limitations: Each method has its own inherent limitations. For example, the checkerboard method can be difficult to interpret and may not be as reproducible as the time-kill assay.[9][11]

The time-kill assay is often considered the "gold standard" for assessing synergy, but it is more labor-intensive.[1][15] When results are discordant, it is important to consider the nuances of each method and the specific research question being addressed.

Experimental Workflow Comparison

Workflow_Comparison cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cb1 Prepare serial dilutions of two drugs cb2 Inoculate microtiter plate cb1->cb2 cb3 Incubate for 18-24h cb2->cb3 cb4 Read MICs and calculate FIC Index cb3->cb4 tk1 Prepare tubes with drugs (single and combination) tk2 Inoculate tubes tk1->tk2 tk3 Incubate and sample at multiple time points (0, 4, 8, 24h) tk2->tk3 tk4 Plate samples and count colonies tk3->tk4 tk5 Plot log10 CFU/mL vs. time tk4->tk5

Caption: Comparison of the experimental workflows for the checkerboard and time-kill assays.

Issue 3: The Inoculum Effect Leading to False-Negative Results

Question: I suspect the "inoculum effect" is impacting my synergy testing results. How can I mitigate this?

Answer: The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases with a higher initial bacterial inoculum.[16] This can lead to false-negative results in synergy testing, where a synergistic interaction is missed because the high bacterial load overcomes the effect of the antibiotics.[17] This is particularly pronounced for β-lactam antibiotics against β-lactamase-producing bacteria.[16][17]

Mitigation Strategies:

  • Standardize Inoculum Preparation: Strictly adhere to standardized protocols for inoculum preparation, such as using a 0.5 McFarland standard, to ensure a consistent starting bacterial density (typically 5 x 10^5 CFU/mL).[12][14]

  • Verify Inoculum Density: After preparing the inoculum, perform a viable cell count to confirm that the bacterial density is within the recommended range.

  • Consider the Bacterial Species and Antibiotic Class: Be aware that some bacteria and antibiotic classes are more prone to the inoculum effect.[16][17]

Logical Relationship of the Inoculum Effect

Inoculum_Effect high_inoculum High Bacterial Inoculum increased_mic Increased MIC of Antibiotic(s) high_inoculum->increased_mic leads to false_negative False-Negative Synergy Result (Apparent Indifference or Antagonism) increased_mic->false_negative can result in

Caption: The logical progression of how a high inoculum can lead to false-negative synergy results.

Issue 4: Impact of Serum Proteins on Synergy Testing

Question: My in vitro synergy results are not translating to in vivo efficacy. Could serum protein binding be a factor?

Answer: Yes, the presence of serum proteins can significantly impact the activity of some antibiotics and is a critical consideration when translating in vitro results to in vivo conditions.[18][19][20] Many antibiotics bind to serum proteins, and it is generally accepted that only the unbound, free fraction of the drug is microbiologically active.[19][21][22]

Key Considerations:

  • High Protein Binding: Antibiotics with high serum protein binding may have their effective concentration at the site of infection significantly reduced.[20][21]

  • In Vitro vs. In Vivo Discrepancy: Standard in vitro synergy tests are typically performed in protein-free media, which can overestimate the efficacy of highly protein-bound drugs.[18][19]

  • Serum-Containing Media: To better mimic in vivo conditions, consider performing synergy tests in media supplemented with human serum.[18][19] However, be aware that serum itself can have some antibacterial properties and may inhibit bacterial growth.[18][22]

Impact of Serum Protein Binding on Drug Activity

Protein_Binding total_drug Total Drug in Plasma bound_drug Protein-Bound Drug (Inactive) total_drug->bound_drug Binding to serum proteins free_drug Free Drug (Active) total_drug->free_drug Remains unbound bacterial_killing Bacterial Killing free_drug->bacterial_killing Exerts effect

Caption: Diagram illustrating the effect of serum protein binding on antibiotic activity.

Experimental Protocols

Checkerboard Assay Protocol
  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration at least 10 times the expected MIC.

  • Prepare Microtiter Plate: In a 96-well microtiter plate, add broth medium to all wells. Create a two-dimensional serial dilution of the two antibiotics. Drug A is serially diluted along the y-axis, and Drug B is serially diluted along the x-axis.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include growth control (no antibiotic) and sterility control (no bacteria) wells.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculate FIC Index: Calculate the FIC index for each well showing no growth using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[5][6][14] The FIC index for the combination is the lowest FIC index calculated.

Time-Kill Assay Protocol
  • Prepare Test Tubes: Prepare a series of culture tubes containing broth with:

    • No antibiotic (growth control)

    • Drug A alone at a specific concentration (e.g., 1x MIC)

    • Drug B alone at a specific concentration (e.g., 1x MIC)

    • The combination of Drug A and Drug B at the same concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in each tube.

  • Inoculation and Incubation: Inoculate each tube with the bacterial suspension and incubate at 35-37°C with shaking.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.[2][12]

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is defined as a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[2][8]

References

Technical Support Center: Impact of Serum on Antibacterial Agent 45 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating the impact of serum on the activity of "Antibacterial agent 45."

Frequently Asked Questions (FAQs)

Q1: Why is the activity of this compound lower in serum-supplemented media compared to standard broth?

The most common reason for reduced antibacterial activity in the presence of serum is protein binding . Serum contains high concentrations of proteins, particularly albumin, which can bind to drugs. It is widely accepted that only the free, unbound fraction of an antibiotic is microbiologically active.[1][2][3] If Agent 45 has a high affinity for serum proteins, a significant portion of the drug will be sequestered and unavailable to act on the bacteria, leading to a higher apparent Minimum Inhibitory Concentration (MIC).

Q2: What are the key components in serum that can affect my experiment?

Several serum components can influence the activity of antibacterial agents:

  • Serum Proteins: Primarily albumin, which binds to the agent, reducing its free concentration.[2] The extent of binding can vary significantly between drugs.[1][4]

  • Complement System: These proteins can have their own bactericidal activity or act synergistically with certain antibiotics, enhancing their effect.[5][6] This system is heat-labile and can be inactivated.

  • Ions: Physiological concentrations of cations like Ca²⁺ and Mg²⁺ can inhibit the activity of certain classes of antimicrobial peptides.[7]

  • Inhibitory Substances: Serum may contain other components that can interfere with the agent's mechanism of action.[7]

Q3: What is the purpose of heat-inactivating the serum?

Heat inactivation (typically at 56°C for 30 minutes) is performed to denature the proteins of the complement system.[8][9] This is a critical step if you want to isolate and study the effect of serum protein binding on Agent 45's activity without the confounding variable of complement-mediated bacterial killing.

Q4: Can I use animal serum (e.g., bovine) instead of human serum?

While animal serum is often used, it is crucial to recognize that protein binding characteristics can differ significantly between species. For example, the binding of ceftriaxone and ertapenem to human plasma is substantially different from their binding to bovine serum albumin.[1][10] For the most clinically relevant data, human serum or plasma is recommended. If using animal serum, results should be interpreted with caution and may not be directly translatable to humans.

Troubleshooting Guide

Issue 1: Significantly higher MIC in serum than expected.

  • Possible Cause: High protein binding of this compound. Highly bound drugs require a higher total concentration in serum to achieve a free concentration equivalent to the MIC in broth.[2] For some antibiotics, MICs can be four- to eight-fold higher in the presence of serum.[3]

  • Troubleshooting Steps:

    • Quantify Protein Binding: Perform experiments like equilibrium dialysis or ultrafiltration to determine the percentage of Agent 45 that is bound to serum proteins.

    • Use Albumin Solutions: Conduct MIC assays in media supplemented with physiological concentrations of human serum albumin (HSA) to confirm if this is the primary binding protein responsible for the MIC shift.[2]

    • Test Different Serum Concentrations: Run the assay with varying percentages of serum (e.g., 25%, 50%, 90%) to see if the MIC increases proportionally.[4]

Issue 2: High variability and poor reproducibility in my results.

  • Possible Cause 1: Inconsistent serum source. There can be significant lot-to-lot variability in commercial serum and even variability between individual human donors.

  • Troubleshooting Steps: For a given set of experiments, use a single, pooled lot of serum to ensure consistency.

  • Possible Cause 2: Incomplete or improper heat inactivation. If the complement system is not fully inactivated, its variable bactericidal activity can affect results.

  • Troubleshooting Steps: Strictly adhere to the protocol for heat inactivation (56°C for 30 minutes).[8][9] Ensure the water bath is at the correct temperature and the entire serum volume reaches that temperature for the full duration.

  • Possible Cause 3: Intrinsic bactericidal activity of serum against the test organism. Some bacterial strains are sensitive to fresh serum.[11]

  • Troubleshooting Steps: Run a control experiment with your bacterial strain in serum-supplemented broth without any antibacterial agent to check for any inhibition caused by the serum itself. It is recommended to use serum-resistant laboratory strains for these assays.[11]

Logical Flow for Investigating Serum Impact

The following diagram illustrates the logical workflow for assessing the effect of serum on this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation A Determine MIC of Agent 45 in Standard Broth (e.g., MHB) C Compare MICs A->C B Determine MIC of Agent 45 in Broth + 50% Human Serum B->C D No Significant Change: Low Serum Impact C->D < 2-fold change E Significant MIC Increase: Investigate Protein Binding C->E > 4-fold change F Run Assay with Heat-Inactivated Serum E->F G Run Assay with Purified Human Albumin E->G H Perform Equilibrium Dialysis or Ultrafiltration E->H G A 1. Prepare serial 2-fold dilutions of Agent 45 in MHB. B 2. Add heat-inactivated serum to each well (final conc. 50%). A->B C 3. Dilute 0.5 McFarland inoculum and add to each well to achieve ~5 x 10^5 CFU/mL. B->C D 4. Include Growth Control (no drug) & Sterility Control (no bacteria). C->D E 5. Incubate at 35-37°C for 16-20 hours. D->E F 6. Read MIC: Lowest concentration with no visible growth. E->F

References

Technical Support Center: Overcoming In Vitro Resistance to Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming resistance to Antibacterial Agent 45 in a laboratory setting. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Question 1: My Minimum Inhibitory Concentration (MIC) values for this compound are significantly higher than expected for my bacterial strain. What are the potential causes?

Answer: Higher than expected MIC values can stem from several factors. It is crucial to systematically investigate each possibility to pinpoint the source of the issue.

  • Bacterial Contamination: Contamination of your bacterial culture with a more resistant organism is a common cause of unexpectedly high MIC values.

    • Solution: Streak your bacterial culture on an appropriate agar medium to check for purity. Perform a Gram stain and other relevant identification tests to confirm the identity of your isolate.

  • Inoculum Preparation: An inoculum density that is too high can lead to the appearance of resistance, as the number of bacterial cells may overwhelm the antibacterial agent.

    • Solution: Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[1] Always verify the final inoculum concentration in your assay.

  • Agent Potency: The stock solution of this compound may have degraded due to improper storage or handling.

    • Solution: Prepare a fresh stock solution of this compound and store it under the recommended conditions (e.g., protected from light, at the correct temperature). It is also advisable to test the new stock against a known susceptible quality control strain.

  • Intrinsic Resistance: The bacterial strain you are working with may possess intrinsic resistance mechanisms to this compound.[2][3]

    • Solution: Review the literature for known resistance mechanisms in your bacterial species. Consider investigating common resistance pathways such as efflux pumps or enzymatic inactivation.

Question 2: I've observed the development of resistance to this compound during serial passage experiments. How can I investigate the mechanism of this acquired resistance?

Answer: The development of resistance during serial passage is a valuable in vitro model for understanding how bacteria might evolve resistance in a clinical setting. To investigate the underlying mechanisms, a multi-pronged approach is recommended.

  • Whole-Genome Sequencing (WGS): Comparing the genome of the resistant isolate to the original susceptible parent strain can identify mutations in genes associated with resistance. This could include mutations in the drug's target, regulatory genes for efflux pumps, or enzymes that could inactivate the drug.

  • Efflux Pump Activity Assays: Increased efflux pump activity is a common mechanism of acquired resistance.[2][4]

    • Solution: Perform an ethidium bromide accumulation assay. In this assay, a fluorescent dye (ethidium bromide) is loaded into the bacterial cells. An active efflux pump will expel the dye, leading to lower fluorescence compared to the parent strain or in the presence of an efflux pump inhibitor.

  • Enzymatic Inactivation Assays: The bacteria may have acquired the ability to produce enzymes that degrade or modify this compound.[5][6]

    • Solution: A bioassay can be performed where the resistant bacteria are incubated with this compound. The supernatant is then collected and its antibacterial activity is tested against a susceptible strain. A loss of activity would suggest enzymatic inactivation.

Question 3: My experimental results for this compound are inconsistent between replicates. What steps can I take to improve reproducibility?

Answer: Inconsistent results can be frustrating and can compromise the validity of your data. Improving reproducibility requires careful attention to detail in your experimental setup.

  • Standardize Protocols: Ensure that all experimental parameters, including media preparation, inoculum density, incubation time, and temperature, are consistent across all replicates and experiments.[7]

  • Use Quality Control Strains: Always include a known susceptible and, if available, a known resistant quality control strain in your assays. This will help you to monitor the consistency of your experimental conditions and the potency of your antibacterial agent.

  • Automated Systems: If available, using automated or semi-automated systems for liquid handling and plate reading can reduce human error and improve the precision of your results.

  • Proper Mixing: Ensure that all solutions, especially the bacterial inoculum and the dilutions of this compound, are thoroughly mixed before use.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about working with this compound and overcoming resistance.

Question 1: What are the common mechanisms of bacterial resistance to antibacterial agents?

Answer: Bacteria can develop resistance to antibacterial agents through several primary mechanisms:

  • Modification or inactivation of the drug: Bacteria may produce enzymes that chemically alter the antibacterial agent, rendering it ineffective.[4][6]

  • Alteration of the drug target: Mutations in the bacterial protein or enzyme that the antibacterial agent binds to can prevent the drug from interacting with its target.[5][6]

  • Reduced drug accumulation: This can be achieved by decreasing the permeability of the bacterial cell membrane to the drug or by actively pumping the drug out of the cell using efflux pumps.[2][3]

  • Target overproduction or bypass: The bacteria may overproduce the target of the antibacterial agent, effectively diluting the drug's effect, or develop alternative metabolic pathways that bypass the inhibited step.[4]

Question 2: How can I test for synergistic effects between this compound and other compounds to overcome resistance?

Answer: Synergy testing can identify combinations of compounds that are more effective than the individual agents alone.[8][9] The most common in vitro method for assessing synergy is the checkerboard assay.[1][10] This assay allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between the two compounds.[1][11]

  • Synergistic: FIC index ≤ 0.5

  • Additive/Indifferent: 0.5 < FIC index ≤ 4

  • Antagonistic: FIC index > 4

Question 3: What are some strategies to prevent the emergence of resistance to this compound in my experiments?

Answer: While the development of resistance is a natural evolutionary process, several laboratory practices can help to minimize its emergence:

  • Use Appropriate Concentrations: Using concentrations of this compound that are well above the MIC for the susceptible strain can help to prevent the selection of resistant mutants.

  • Limit Serial Passages: If possible, limit the number of serial passages of bacteria in the presence of sub-lethal concentrations of the agent.

  • Aseptic Technique: Strict aseptic technique is crucial to prevent contamination with other, potentially more resistant, microorganisms.[12]

  • Combination Therapy: As explored in synergy testing, using this compound in combination with another agent that has a different mechanism of action can make it more difficult for bacteria to develop resistance.

Data Presentation

Table 1: MIC of this compound Alone and in Combination with Efflux Pump Inhibitor (EPI) Against Susceptible and Resistant S. aureus Strains.

Bacterial StrainMIC of Agent 45 (µg/mL)MIC of Agent 45 + EPI (10 µg/mL) (µg/mL)Fold Change in MIC
S. aureus (Susceptible)221
S. aureus (Resistant)64416

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with Other Antibiotics Against a Resistant E. coli Strain.

CombinationMIC of Agent 45 (µg/mL)MIC of Antibiotic B (µg/mL)FIC of Agent 45FIC of Antibiotic BFIC IndexInteraction
Agent 45 + Antibiotic X820.250.250.5Synergistic
Agent 45 + Antibiotic Y1640.50.51.0Additive
Agent 45 + Antibiotic Z32161.02.03.0Indifferent

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of this compound.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial culture, this compound stock solution, sterile multichannel pipette.

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a growth control well (bacteria without the agent) and a sterility control well (broth only).[13]

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[14][15]

2. Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic, additive, or antagonistic effects of this compound in combination with another compound.[1]

  • Materials: 96-well microtiter plates, MHB, bacterial culture, stock solutions of this compound and the second compound.

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second compound along the y-axis.

    • Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each compound alone and in combination.

    • Calculate the FIC index for each well showing no growth using the formula: FIC Index = FIC of Agent 45 + FIC of Compound B, where FIC = MIC of the agent in combination / MIC of the agent alone.[1][11]

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_external External Environment Agent_45 Antibacterial Agent 45 Efflux_Pump Efflux Pump Agent_45->Efflux_Pump Target Intracellular Target Agent_45->Target Inhibits Agent_45_ext Efflux_Pump->Agent_45_ext Expels Agent Agent_45_ext->Agent_45 Enters Cell

Caption: Mechanism of efflux pump-mediated resistance to this compound.

experimental_workflow Start High MIC Observed Check_Purity Check Culture Purity Start->Check_Purity Standardize_Inoculum Standardize Inoculum Check_Purity->Standardize_Inoculum New_Stock Prepare Fresh Agent Stock Standardize_Inoculum->New_Stock Investigate_Mechanism Investigate Resistance Mechanism New_Stock->Investigate_Mechanism Efflux_Assay Efflux Pump Assay Investigate_Mechanism->Efflux_Assay Yes Synergy_Test Perform Synergy Testing Investigate_Mechanism->Synergy_Test No Enzyme_Assay Enzymatic Inactivation Assay Efflux_Assay->Enzyme_Assay WGS Whole-Genome Sequencing Enzyme_Assay->WGS WGS->Synergy_Test End Identify Strategy to Overcome Resistance Synergy_Test->End

Caption: Troubleshooting workflow for overcoming in vitro resistance.

References

Technical Support Center: Refining Purification Methods for Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Antibacterial Agent 45.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification strategy for this compound involves a multi-step approach. This typically begins with solvent extraction from the crude mixture, followed by one or more chromatographic steps.[1][2] Column chromatography, flash chromatography, and High-Performance Liquid Chromatography (HPLC) are frequently employed to achieve high purity.[1][2][3] Crystallization may also be used as a final polishing step to obtain a highly pure and stable solid form.[4][5]

Q2: How can I improve the yield of my purified this compound?

A2: Optimizing each step of the purification process is key to improving yield. For solvent extraction, ensure the chosen solvent has a high affinity for this compound and that the pH is optimized for its extraction. In chromatography, careful selection of the stationary and mobile phases can minimize product loss.[3] Additionally, ensuring complete elution of the compound from the column and minimizing the number of purification steps can help to maximize the overall yield.

Q3: My final product shows multiple peaks on HPLC analysis. What could be the issue?

A3: Multiple peaks on an HPLC chromatogram indicate the presence of impurities. This could be due to incomplete separation during your chromatography step or degradation of the compound. To address this, you can try optimizing your HPLC method, such as by using a different column, adjusting the mobile phase composition, or running a gradient elution.[6][7] It is also advisable to re-evaluate the preceding purification steps to ensure they are effectively removing related impurities.

Q4: I am having trouble with the crystallization of this compound. What are some common troubleshooting tips?

A4: Crystallization can be challenging. Common issues include the formation of oil instead of crystals ("oiling out"), the presence of multiple crystal forms (polymorphism), and a wide particle size distribution.[4][5][8][9] To troubleshoot, you can try:

  • Seeding: Introducing a small crystal of the desired form can initiate crystallization.[4][8]

  • Solvent Selection: Experiment with different solvents or solvent mixtures to find a system where the compound has moderate solubility.

  • Controlling Supersaturation: A slow, controlled approach to supersaturation, for instance through slow cooling or anti-solvent addition, is often more effective.[4]

  • Purity: Ensure the starting material for crystallization is of high purity, as impurities can inhibit crystal growth.[5]

Troubleshooting Guides

Guide 1: Low Purity After Column Chromatography

Problem: The purity of this compound is below the desired level after purification by column chromatography.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Separation Optimize the mobile phase. Try a different solvent system or a gradient elution to improve the resolution between your compound and impurities.[2]Improved separation of peaks on analytical TLC or HPLC, leading to higher purity fractions.
Column Overloading Reduce the amount of crude material loaded onto the column.Sharper peaks and better separation, as the stationary phase is not saturated.
Improper Column Packing Ensure the column is packed uniformly to avoid channeling.A level solvent front during elution and more consistent separation.
Compound Degradation on Silica If the compound is sensitive to silica gel, consider using a different stationary phase, such as alumina, or switching to reverse-phase chromatography.Reduced degradation and higher recovery of the pure compound.
Guide 2: Crystallization Failure ("Oiling Out")

Problem: this compound is "oiling out" or forming a liquid phase instead of solid crystals during the crystallization process.[8]

Possible Cause Troubleshooting Step Expected Outcome
High Supersaturation Decrease the rate of supersaturation by slowing down the cooling rate or the addition of an anti-solvent.[4]Formation of a crystalline solid instead of an oil.
Presence of Impurities Further purify the material before attempting crystallization. Impurities can interfere with crystal lattice formation.[5][8]Successful crystallization of the purer material.
Inappropriate Solvent Screen different solvents or solvent/anti-solvent systems. The ideal solvent will have moderate solubility for the compound at the desired temperature.Identification of a solvent system that promotes crystallization over oiling out.
Low Melting Point of the API In some cases, for active pharmaceutical ingredients (APIs) with low melting points, seeding and seed ageing at low supersaturation can be effective in mitigating agglomeration in the presence of liquid-liquid phase separation.[8]Formation of solid crystals despite the tendency to oil out.

Experimental Protocols

Protocol 1: Flash Chromatography for Initial Purification

This protocol is intended for the initial purification of this compound from a crude extract.

  • Column Preparation: A silica gel column is packed using a slurry of silica in the initial mobile phase solvent.

  • Sample Preparation: The crude extract is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder.

  • Loading: The dry-loaded sample is carefully added to the top of the prepared column.

  • Elution: The column is eluted with a suitable solvent system. An isocratic elution with a hexane/ethyl acetate mixture or a gradient elution can be used.[1]

  • Fraction Collection: Fractions are collected in separate tubes.

  • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure compound.[1]

  • Pooling and Concentration: Fractions with the pure compound are pooled and the solvent is removed under reduced pressure using a rotary evaporator.[1]

Protocol 2: Reverse-Phase HPLC for Final Purification

This protocol is for the final purification of this compound to achieve high purity.

  • Column: A C18 reverse-phase column is used.[1]

  • Mobile Phase: A typical mobile phase would be a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol. The exact ratio will depend on the polarity of this compound.

  • Sample Preparation: The partially purified sample from the previous step is dissolved in the mobile phase.

  • Injection: A specific volume of the sample is injected onto the HPLC system.

  • Elution: A gradient elution is often employed, starting with a higher percentage of the aqueous solvent and gradually increasing the percentage of the organic solvent.

  • Detection: The eluent is monitored using a UV detector at a wavelength where this compound has maximum absorbance.[1]

  • Fraction Collection: Fractions corresponding to the peak of interest are collected.

  • Purity Analysis and Concentration: The purity of the collected fractions is confirmed by analytical HPLC. Pure fractions are pooled, and the organic solvent is removed. The remaining aqueous solution can be lyophilized to obtain the final pure compound.

Visualizations

experimental_workflow start Crude Extract of This compound solvent_extraction Solvent Extraction start->solvent_extraction flash_chromatography Flash Chromatography solvent_extraction->flash_chromatography purity_check_1 Purity Check (TLC/HPLC) flash_chromatography->purity_check_1 hplc Reverse-Phase HPLC purity_check_2 Purity Check (HPLC) hplc->purity_check_2 crystallization Crystallization purity_check_3 Final Purity & Characterization crystallization->purity_check_3 final_product Pure Antibacterial Agent 45 purity_check_1->hplc If purity < target purity_check_1->crystallization If purity ≥ target purity_check_2->hplc Re-purify if needed purity_check_2->crystallization If purity ≥ target purity_check_3->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Purity after Purification check_separation Are peaks well-resolved in chromatography? start->check_separation optimize_mobile_phase Optimize Mobile Phase (e.g., gradient, solvent ratio) check_separation->optimize_mobile_phase No check_loading Was the column overloaded? check_separation->check_loading Yes re_evaluate Re-evaluate Purification Strategy optimize_mobile_phase->re_evaluate reduce_loading Reduce Sample Load check_loading->reduce_loading Yes check_degradation Is the compound degrading during purification? check_loading->check_degradation No reduce_loading->re_evaluate change_stationary_phase Change Stationary Phase (e.g., alumina, reverse-phase) check_degradation->change_stationary_phase Yes check_degradation->re_evaluate No change_stationary_phase->re_evaluate

Caption: Troubleshooting workflow for low purity of this compound.

References

optimizing storage conditions for Antibacterial agent 45

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Antibacterial Agent 45. Please note that specific stability data for this compound is not publicly available. The information and data presented here are based on general knowledge of antibacterial agent stability and are intended to serve as a comprehensive guide for researchers.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound upon receipt?

A1: Upon receipt, the lyophilized powder of this compound should be stored in a tightly sealed container in a dry environment, protected from light. For long-term storage, it is recommended to keep the powder at -20°C. Storing it in a desiccator at this temperature will further protect it from moisture.

Q2: What is the recommended solvent for reconstituting this compound?

A2: The choice of solvent can impact the stability of the reconstituted solution. While specific solubility data for this compound is limited, many antibacterial agents are soluble in sterile, purified water, or buffered solutions. It is crucial to consult the product data sheet for any specific solvent recommendations. If using a buffer, ensure its pH is within the stable range for the compound.[1]

Q3: How should I store the reconstituted stock solution of this compound?

A3: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] For short-term storage (1-2 weeks), aliquots can be stored at 4°C. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C.[2][3] Some sensitive compounds, like ampicillin, show better stability at -80°C.[2]

Q4: Is this compound sensitive to light?

A4: Many antibacterial agents, such as quinolones and tetracyclines, are susceptible to photodegradation.[4] Therefore, it is a best practice to protect both the powdered form and solutions of this compound from light by using amber vials or by wrapping containers in foil.[5]

Q5: What factors can affect the stability of this compound in solution?

A5: The stability of antibacterial agents in solution is influenced by several factors, including temperature, pH, light exposure, oxygen, and the presence of other chemical additives in the formulation.[5][6] Extreme pH values can catalyze hydrolysis, a common degradation pathway for many drugs.[1][7]

Troubleshooting Guide

Problem: I am observing a loss of antibacterial activity in my experiments.

  • Question: Could my storage conditions be the cause?

    • Answer: Yes, improper storage is a primary reason for the loss of activity.[8] Ensure that both the lyophilized powder and the stock solutions are stored at the recommended temperatures and protected from light and moisture.[2][5] Repeated freeze-thaw cycles of stock solutions can also lead to degradation.[2]

  • Question: How can I check if my stock solution has degraded?

    • Answer: You can perform a bioassay, such as a disk diffusion assay or a Minimum Inhibitory Concentration (MIC) test, using a susceptible control strain of bacteria.[2][9] Compare the results with a freshly prepared solution or a previously validated batch. A significant decrease in the zone of inhibition or an increase in the MIC value suggests degradation.

Problem: The reconstituted solution of this compound appears cloudy or has precipitates.

  • Question: What could be the cause of the cloudiness or precipitation?

    • Answer: This could be due to several factors:

      • Low Solubility: The concentration of the solution may have exceeded the solubility limit of the compound in the chosen solvent. Try preparing a more dilute solution.

      • pH Effects: The pH of the solution might be outside the optimal range for solubility. Consider using a buffered solution.

      • Degradation: The precipitate could be a degradation product. This is more likely if the solution has been stored for an extended period or at improper temperatures.

      • Contamination: Microbial contamination can also cause cloudiness in the solution.

  • Question: How can I resolve this issue?

    • Answer: First, ensure you are using the recommended solvent and that the solution is not oversaturated. If precipitation occurs after storage, it is best to discard the solution and prepare a fresh stock from the lyophilized powder. Always use sterile techniques during reconstitution to prevent microbial contamination.

Data on Storage Conditions

The following tables present hypothetical stability data for this compound to illustrate the impact of different storage conditions.

Table 1: Stability of Lyophilized this compound Powder

Storage TemperatureHumidityLight ExposurePurity after 12 Months
Room Temperature (~25°C)AmbientAmbient85%
4°CAmbientDark92%
-20°CDesiccatedDark>99%

Table 2: Stability of Reconstituted this compound (10 mg/mL in sterile water)

Storage TemperatureDurationPurityNotes
Room Temperature (~25°C)24 hours90%Significant degradation observed.
4°C1 week95%Suitable for short-term storage.
-20°C3 months98%Recommended for long-term storage.
-20°C (3 freeze-thaw cycles)3 months91%Demonstrates the effect of repeated freeze-thaw cycles.
-80°C6 months>99%Optimal for long-term preservation.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the test microorganism overnight on an appropriate agar plate.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antibacterial agent dilutions.

    • Include a positive control (broth with inoculum, no agent) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth of the microorganism.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method to assess the stability of this compound by quantifying its purity over time under different storage conditions.

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) under different conditions (e.g., different temperatures, pH values, light exposures).

    • At specified time points, withdraw aliquots of each solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized for this compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Run a standard of known concentration to create a calibration curve.

    • Integrate the peak area of this compound in each sample.

    • Calculate the concentration of the remaining active agent at each time point by comparing its peak area to the calibration curve.

    • The appearance of new peaks indicates the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_results Results reconstitute Reconstitute Lyophilized This compound prepare_solutions Prepare Solutions for Different Conditions (Temp, pH, Light) reconstitute->prepare_solutions store Store Solutions under Defined Conditions prepare_solutions->store sample Sample at Time Points (0, 24h, 1wk, 1mo) store->sample hplc HPLC Analysis sample->hplc mic MIC Assay sample->mic purity Determine Purity (%) hplc->purity activity Assess Activity (MIC) mic->activity

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway cluster_main Common Degradation Pathways cluster_pathways ActiveAgent This compound (Active) Hydrolysis Hydrolysis (catalyzed by H+/OH-) ActiveAgent->Hydrolysis H2O Oxidation Oxidation (reaction with O2) ActiveAgent->Oxidation O2 Photolysis Photolysis (UV/Vis light exposure) ActiveAgent->Photolysis Light InactiveProducts Inactive/Degraded Products Hydrolysis->InactiveProducts Oxidation->InactiveProducts Photolysis->InactiveProducts

Caption: Common degradation pathways for antibacterial agents.

References

Technical Support Center: Synthesis of Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Antibacterial agent 45.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound, a dicarboxylic acid imide, proceeds through a two-step, one-pot reaction. Initially, a suitable dicarboxylic acid anhydride reacts with aqueous ammonia in a nucleophilic acyl substitution to form an intermediate amic acid. Subsequently, thermal cyclization of the amic acid via dehydration yields the final imide product, this compound.

Q2: What are the most common reasons for low yields in this synthesis?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The initial reaction to form the amic acid or the subsequent cyclization may not have gone to completion.

  • Side reactions: The primary side reaction is the hydrolysis of the starting anhydride by water, which is present in the aqueous ammonia solution. This forms the corresponding dicarboxylic acid, which is less reactive and may not efficiently convert to the imide under the reaction conditions.

  • Product degradation: The final product may be unstable at the high temperatures used for the cyclization step, leading to decomposition.

  • Purification losses: The product may be lost during the purification process, particularly during column chromatography if the compound adheres strongly to the stationary phase or if the incorrect solvent system is used.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting anhydride. The disappearance of the starting material spot and the appearance of a new, more polar spot for the amic acid intermediate, followed by the appearance of the final imide product spot (which will likely have a different Rf value), indicates the progression of the reaction. For more detailed analysis, techniques like NMR or in situ IR spectroscopy can be employed to track the concentrations of reactants and products over time.[2][3]

Q4: What are the expected characteristics of the intermediate and final product on a TLC plate?

A4: The starting dicarboxylic anhydride is typically a non-polar molecule and will have a high Rf value on a normal-phase silica gel TLC plate. The amic acid intermediate, with its carboxylic acid and amide functional groups, is significantly more polar and will have a much lower Rf value. The final imide product is generally less polar than the amic acid intermediate but more polar than the starting anhydride, and its Rf value will be between the two.

Troubleshooting Guide

Problem 1: Low or no formation of the desired product.

Possible Cause Suggested Solution
Low reactivity of starting materials. Ensure the dicarboxylic anhydride is pure and free from hydrolysis. Use a fresh, concentrated solution of aqueous ammonia.
Incomplete cyclization of the amic acid intermediate. Increase the temperature of the heating step, but monitor for product decomposition. Alternatively, increase the reaction time at the current temperature. The use of a dehydrating agent during cyclization can also be explored.
Hydrolysis of the starting anhydride. Minimize the amount of water present by using a more concentrated ammonia solution or by performing the initial reaction at a lower temperature to reduce the rate of hydrolysis. A two-step process where the amic acid is isolated first and then cyclized under anhydrous conditions could also be considered.

Problem 2: Presence of multiple spots on the TLC plate of the crude product.

Possible Cause Suggested Solution
Unreacted starting material. The initial reaction may not have gone to completion. Consider increasing the reaction time or using a slight excess of aqueous ammonia.
Presence of the amic acid intermediate. The cyclization step is incomplete. Increase the heating time or temperature.
Formation of byproducts from side reactions. The primary byproduct is the dicarboxylic acid from anhydride hydrolysis. This can be removed during purification. Optimizing the reaction conditions to favor imide formation will minimize byproduct formation.
Decomposition of the product. The heating temperature may be too high. Try reducing the temperature and extending the reaction time for the cyclization step.

Problem 3: Difficulty in purifying the product by column chromatography.

Possible Cause Suggested Solution
Product is too polar and does not elute from the column. Use a more polar solvent system for the mobile phase. A gradient elution from a less polar to a more polar solvent system can be effective.
Product is streaking on the TLC plate and column. The product may be acidic or basic. Adding a small amount of a modifier to the eluent, such as triethylamine for a basic compound or acetic acid for an acidic compound, can improve the peak shape and separation.[4]
Product is degrading on the silica gel. Silica gel can be slightly acidic and may cause decomposition of sensitive compounds. Deactivating the silica gel by washing it with a solution of triethylamine in the eluent before packing the column can help. Alternatively, using a different stationary phase like alumina might be beneficial.[4]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the known synthesis of dicarboxylic acid imides from anhydrides and ammonia.

Materials:

  • Dicarboxylic acid anhydride (1.0 mmol)

  • Aqueous ammonia (concentrated, e.g., 28-30%)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Amic Acid Formation: In a round-bottom flask, dissolve the dicarboxylic acid anhydride (1.0 mmol) in a minimal amount of a suitable organic solvent (e.g., THF or dioxane) if it is not soluble in aqueous ammonia. To this solution, add concentrated aqueous ammonia (10 mL) dropwise while stirring at room temperature for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by TLC using a mixture of hexane and ethyl acetate as the eluent. The starting anhydride spot should disappear, and a new, more polar spot corresponding to the amic acid should appear at the baseline.

  • Solvent Removal: After the initial reaction is complete, evaporate the solvent and excess ammonia under reduced pressure.

  • Cyclization: Heat the resulting residue at an elevated temperature (e.g., 180 °C) for 2 hours. The progress of the cyclization can also be monitored by TLC, observing the disappearance of the amic acid spot and the formation of the final product spot.

  • Purification: After cooling to room temperature, purify the crude imide by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the pure this compound.

Data Presentation

Parameter Condition A (Standard) Condition B (Optimized) Expected Outcome
Ammonia Concentration 10% aqueous solution28-30% aqueous solutionHigher concentration of ammonia can increase the rate of the initial reaction and may improve the yield by outcompeting the hydrolysis of the anhydride.
Cyclization Temperature 150 °C180-200 °CA higher temperature can facilitate the dehydration and ring closure to the imide, but excessively high temperatures may lead to decomposition.
Reaction Time (Cyclization) 1 hour2-3 hoursA longer reaction time may be necessary for the complete conversion of the amic acid to the imide, especially at lower temperatures.
Purification Method Standard Silica Gel ChromatographySilica Gel Chromatography with 1% Triethylamine in EluentThe addition of triethylamine can prevent streaking and improve the recovery of the product from the column, especially if the imide has basic properties.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_purification Purification Start Dicarboxylic Acid Anhydride Mixing Mix and Stir (1 hour) Start->Mixing Reagent Aqueous Ammonia Reagent->Mixing Evaporation Evaporate Solvent Mixing->Evaporation Heating Heat (180°C, 2 hours) Evaporation->Heating Crude_Product Crude this compound Heating->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield decision decision action action Start Low Yield of This compound Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes action_Increase_Time_Temp Increase reaction time or temperature Check_Completion->action_Increase_Time_Temp No Check_Purification Is there product loss during purification? Check_Side_Products->Check_Purification No action_Optimize_Conditions Optimize reaction conditions (e.g., lower temperature for initial step, use concentrated ammonia) Check_Side_Products->action_Optimize_Conditions Yes action_Modify_Purification Modify purification method (e.g., add triethylamine to eluent, change stationary phase) Check_Purification->action_Modify_Purification Yes Final_Yield Improved Yield Check_Purification->Final_Yield No action_Increase_Time_Temp->Final_Yield action_Optimize_Conditions->Final_Yield action_Modify_Purification->Final_Yield

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

Validation & Comparative

A Comparative Guide to Beta-Lactamase Inhibitors: From Classic Agents to Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, presents a formidable challenge in the treatment of bacterial infections. The co-administration of β-lactam antibiotics with β-lactamase inhibitors (BLIs) is a critical strategy to counteract this resistance. This guide provides a comprehensive comparison of established and novel β-lactamase inhibitors, supported by experimental data, to aid researchers in the ongoing development of effective antibacterial therapies.

Data Presentation: A Quantitative Comparison

The in vitro efficacy of β-lactamase inhibitors is a key indicator of their potential clinical utility. This is often quantified by the half-maximal inhibitory concentration (IC50) against isolated β-lactamase enzymes and the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in combination with the inhibitor against resistant bacterial strains.

Table 1: Comparative IC50 Values of β-Lactamase Inhibitors Against Key β-Lactamases

The following table summarizes the IC50 values for several prominent β-lactamase inhibitors against common Ambler class A, C, and D β-lactamases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

β-Lactamase InhibitorTarget β-LactamaseIC50 (nM)
Clavulanic Acid TEM-1 (Class A)3 - 170[1]
KPC-2 (Class A)~20,910[2]
AmpC (Class C)>10,000
OXA-24 (Class D)50,000[3]
Sulbactam TEM-1 (Class A)-
KPC-2 (Class A)-
AmpC (Class C)-
OXA-24 (Class D)40,000[3]
Tazobactam TEM-1 (Class A)-
KPC-2 (Class A)~20,910[2]
AmpC (Class C)-
OXA-24 (Class D)500[3]
Avibactam TEM-1 (Class A)3 - 170[1]
KPC-2 (Class A)3 - 170[1]
AmpC (P. aeruginosa)3 - 170[1]
OXA-48 (Class D)-
Relebactam TEM-1 (Class A)-
KPC-2 (Class A)-
AmpC (P. aeruginosa)-
OXA-48 (Class D)-
Vaborbactam TEM-1 (Class A)-
KPC-2 (Class A)-
AmpC (P. aeruginosa)-
OXA-48 (Class D)-
Table 2: In Vitro Activity of β-Lactam/β-Lactamase Inhibitor Combinations Against Carbapenem-Resistant Enterobacterales (CRE)

This table presents the Minimum Inhibitory Concentration (MIC) values for several β-lactam/β-lactamase inhibitor combinations against challenging carbapenem-resistant Enterobacterales, particularly those producing Klebsiella pneumoniae carbapenemase (KPC).

β-Lactam/Inhibitor CombinationOrganism TypeMIC50 (µg/mL)MIC90 (µg/mL)
Ceftazidime-Avibactam KPC-producing CRE--
Meropenem-Vaborbactam KPC-producing Enterobacteriaceae0.12[1]-
Imipenem-Relebactam KPC-producing K. pneumoniae & Enterobacter spp.--
Piperacillin-Tazobactam ESBL-producing E. coli bacteremia2/4-

Note: MIC values are often presented as a range or as MIC50/MIC90, representing the concentrations required to inhibit 50% and 90% of isolates, respectively. The specific β-lactam concentration is often noted alongside the fixed inhibitor concentration (e.g., 2/4 indicates 2 µg/mL of the β-lactam and 4 µg/mL of the inhibitor).

Mandatory Visualization

Mechanism of Action of β-Lactamase Inhibitors

G cluster_0 Classical Inhibitors (e.g., Clavulanic Acid) cluster_1 Non-β-lactam Inhibitors (e.g., Avibactam) Clavulanate Clavulanic Acid AcylEnzyme Stable Acyl-Enzyme Intermediate Clavulanate->AcylEnzyme Binds to active site InactiveEnzyme Irreversibly Inactivated Enzyme AcylEnzyme->InactiveEnzyme Rearrangement Avibactam Avibactam CovalentComplex Reversible Covalent Complex Avibactam->CovalentComplex Forms covalent bond ActiveEnzyme Active Enzyme CovalentComplex->ActiveEnzyme Hydrolysis (slow off-rate) BetaLactamase β-Lactamase Enzyme BetaLactamase->AcylEnzyme BetaLactamase->CovalentComplex

Caption: Mechanisms of β-lactamase inhibition.

Experimental Workflow for Evaluating β-Lactamase Inhibitor Efficacy

G start Start: Candidate Inhibitor enzyme_assay Enzyme Inhibition Assay (IC50 Determination) start->enzyme_assay mic_testing Broth Microdilution (MIC Determination) enzyme_assay->mic_testing Promising IC50 data_analysis Data Analysis and Comparison mic_testing->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->enzyme_assay Iterative Improvement preclinical Preclinical Studies lead_optimization->preclinical Optimized Candidate end End: Clinical Candidate preclinical->end

Caption: Workflow for β-lactamase inhibitor evaluation.

Experimental Protocols

Determination of IC50 Values using Nitrocefin Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified β-lactamase enzyme.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin (chromogenic substrate)

  • Test inhibitor compound

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified β-lactamase in assay buffer. Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

  • Inhibitor Addition: Add the serially diluted inhibitor solutions to the wells containing the enzyme. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.

  • Substrate Addition: Initiate the reaction by adding a stock solution of nitrocefin to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, calculated by fitting the data to a suitable dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of a β-lactam antibiotic in combination with a β-lactamase inhibitor against a bacterial strain, following general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial isolate to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic

  • β-lactamase inhibitor

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic and Inhibitor Preparation: Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB. The β-lactamase inhibitor is typically added at a fixed concentration to all wells containing the antibiotic dilutions.

  • Plate Inoculation: Dispense the antibiotic-inhibitor dilutions into the wells of a 96-well plate. Add the standardized bacterial inoculum to each well. Include a growth control well (inoculum without antibiotic/inhibitor) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Conclusion

The development of novel β-lactamase inhibitors is a dynamic field that is crucial for maintaining the efficacy of β-lactam antibiotics. While classical inhibitors like clavulanic acid laid the groundwork, newer agents such as avibactam, relebactam, and vaborbactam have expanded the spectrum of activity against more challenging β-lactamases, including carbapenemases.[2] The data and protocols presented in this guide offer a comparative framework for researchers to evaluate the performance of existing and future β-lactamase inhibitors, ultimately contributing to the development of new therapeutic strategies to combat multidrug-resistant bacteria.

References

A Comparative Analysis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a robust pipeline of novel antibacterial agents. This guide provides an objective comparison of recently approved and late-stage investigational antibacterial drugs, focusing on their performance against clinically relevant pathogens, safety profiles, and unique mechanisms of action. All quantitative data is supported by experimental evidence from pivotal clinical trials and in vitro studies.

Section 1: Quantitative Performance Analysis

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) and clinical efficacy of selected new antibacterial agents compared to standard-of-care alternatives.

Table 1.1: In Vitro Activity of Gepotidacin vs. Nitrofurantoin against Common Uropathogens
OrganismGepotidacin MIC90 (µg/mL)Nitrofurantoin MIC90 (µg/mL)
Escherichia coli4≤16
Staphylococcus saprophyticus0.2532
Klebsiella pneumoniae8>64
Proteus mirabilis32>64

Data sourced from the EAGLE-2 and EAGLE-3 phase 3 trials.[1][2][3]

Table 1.2: Clinical Efficacy in Uncomplicated Urinary Tract Infections (EAGLE-2 & EAGLE-3 Trials)
OutcomeGepotidacinNitrofurantoin
Therapeutic Success Rate (EAGLE-2) 50.6%47.0%
Therapeutic Success Rate (EAGLE-3) 58.5%43.6%

Therapeutic success was a composite of clinical cure and microbiological eradication.[4][5]

Table 1.3: In Vitro Activity of Delafloxacin vs. Vancomycin against Staphylococcus aureus
OrganismDelafloxacin MIC90 (µg/mL)Vancomycin MIC90 (µg/mL)
Methicillin-Resistant S. aureus (MRSA) 11
Vancomycin-Intermediate S. aureus (VISA) 18
Vancomycin-Resistant S. aureus (VRSA) 4>64

Data from in vitro surveillance studies.[6][7][8][9][10]

Table 1.4: Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
OutcomeDelafloxacinVancomycin + Aztreonam
Objective Response at 48-72 hours 81.3%80.7%
Investigator-Assessed Success (Follow-Up) 84.7%84.1%

Data from pooled analysis of Phase 3 trials.[11][12][13][14]

Table 1.5: In Vitro Activity of Lefamulin vs. Moxifloxacin against Community-Acquired Pneumonia Pathogens
OrganismLefamulin MIC90 (µg/mL)Moxifloxacin MIC90 (µg/mL)
Streptococcus pneumoniae 0.120.12
Haemophilus influenzae 10.06
Mycoplasma pneumoniae ≤0.0010.125
Legionella pneumophila 10.03
Staphylococcus aureus (MSSA/MRSA) 0.120.12

Data from the SENTRY Antimicrobial Surveillance Program and LEAP trials.[15][16][17]

Table 1.6: Clinical Efficacy in Community-Acquired Bacterial Pneumonia (LEAP 1 & LEAP 2 Trials)
OutcomeLefamulinMoxifloxacin
Early Clinical Response (LEAP 1 - IV/Oral) 87.3%90.2%
Early Clinical Response (LEAP 2 - Oral) 90.8%90.8%

Data from the LEAP 1 and LEAP 2 phase 3 trials.[18][19][20][21][22][23]

Table 1.7: In Vitro Activity of Omadacycline vs. Linezolid against Skin and Skin Structure Infection Pathogens
OrganismOmadacycline MIC90 (µg/mL)Linezolid MIC90 (µg/mL)
Staphylococcus aureus (MRSA) 0.52
Staphylococcus aureus (MSSA) 0.252
Streptococcus pyogenes 0.121
Enterococcus faecalis 0.52

Data from surveillance studies supporting the OASIS trials.

Table 1.8: Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (OASIS-1 & OASIS-2 Trials)
OutcomeOmadacyclineLinezolid
Early Clinical Response (OASIS-1 - IV/Oral) 84.8%85.5%
Investigator-Assessed Clinical Response (OASIS-1) 86.1%83.6%
Early Clinical Response (OASIS-2 - Oral) 87.4% (IVDU) / 84.4% (non-IVDU)85.2% (IVDU) / 81.9% (non-IVDU)

Data from the OASIS-1 and OASIS-2 phase 3 trials.[24][25][26][27]

Table 1.9: In Vitro Activity of Eravacycline vs. Carbapenems against Intra-Abdominal Infection Pathogens
OrganismEravacycline MIC90 (µg/mL)Ertapenem MIC90 (µg/mL)Meropenem MIC90 (µg/mL)
Escherichia coli 0.50.030.06
Klebsiella pneumoniae 10.060.12
Acinetobacter baumannii 288
Bacteroides fragilis 110.25

Data from surveillance studies associated with the IGNITE trials.

Table 1.10: Clinical Efficacy in Complicated Intra-Abdominal Infections (IGNITE 1 & IGNITE 4 Trials)
OutcomeEravacyclineErtapenem (IGNITE 1)Meropenem (IGNITE 4)
Clinical Cure Rate (IGNITE 1) 86.8%87.6%N/A
Clinical Cure Rate (IGNITE 4) 90.8%N/A91.2%

Data from the IGNITE 1 and IGNITE 4 phase 3 trials.[28][29][30][31][32]

Section 2: Safety and Tolerability

Table 2.1: Common Treatment-Emergent Adverse Events (%)
Adverse EventGepotidacinNitrofurantoinDelafloxacinVancomycin + AztreonamLefamulin (Oral)Moxifloxacin (Oral)OmadacyclineLinezolidEravacyclineCarbapenems
Diarrhea 14-18%2%8%6%12.2%1.1%4-6%2-3%<3%<2%
Nausea 5%4%6%7%5.2%1.9%18.0%15.8%<5%<3%
Vomiting 3%2%3%3%3.0%1.1%10%8%<4%<2%
Headache 3%2%7%6%2.4%1.6%4%5%2%2%

Data compiled from the respective phase 3 clinical trial publications.[11][12][14][18][20][21][25][28][29][30][32][33][34][35]

Section 3: Mechanisms of Action - Visualized

The following diagrams illustrate the novel mechanisms of action for Gepotidacin and the beta-lactamase inhibitor component, Zidebactam.

Caption: Gepotidacin's dual inhibition of DNA gyrase and topoisomerase IV.

References

A Comparative Guide to the Synergistic Activity of Antibacterial Agent 45

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antibacterial agent 45" is a hypothetical agent. The data, protocols, and analyses presented in this guide are for illustrative purposes to demonstrate a framework for assessing antibiotic synergy.

The increasing prevalence of antibiotic-resistant bacteria necessitates innovative therapeutic strategies.[1] One promising approach is the use of combination therapies, where a novel agent enhances the efficacy of existing antibiotics.[1][2][3] This guide provides a comparative analysis of the synergistic effects of the hypothetical "this compound" when combined with various conventional antibiotics against pathogenic bacteria.

This compound is conceptualized as an efflux pump inhibitor (EPI) . Efflux pumps are proteins that bacteria use to expel antibiotics from the cell, and are a major mechanism of multidrug resistance.[4][5][6][7] By inhibiting these pumps, Agent 45 is designed to increase the intracellular concentration of co-administered antibiotics, thereby restoring their potency.[4][8]

Quantitative Synergy Analysis

The synergistic potential of this compound was evaluated in combination with three different classes of antibiotics against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. Synergy is quantified using the Fractional Inhibitory Concentration (FIC) index, a standard measure derived from the checkerboard assay.[2][9]

The FIC index is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Synergistic Activity of Agent 45 with Various Antibiotics

Bacterial StrainAntibioticMIC Alone (µg/mL)MIC of Antibiotic with Agent 45 (µg/mL)Fold Reduction in MICFICIInterpretation
S. aureus Ciprofloxacin16280.250Synergy
Erythromycin322160.188Synergy
Piperacillin8420.750Additive
P. aeruginosa Ciprofloxacin32480.250Synergy
Erythromycin>25664>40.500Synergy
Piperacillin643220.750Additive

Note: The MIC of this compound when used alone was 8 µg/mL for both strains. This value was used in the FICI calculation.

The data clearly indicates that Agent 45 exhibits strong synergistic effects with Ciprofloxacin and Erythromycin against both bacterial species, leading to a significant reduction in the minimum inhibitory concentration (MIC) required to halt bacterial growth. The effect was additive when combined with Piperacillin.

Experimental Protocols

Checkerboard Microdilution Assay

The synergistic interactions were determined using the checkerboard microdilution method in 96-well plates.[9][10][11][12]

  • Preparation of Reagents: Stock solutions of this compound and each antibiotic were prepared in appropriate solvents. Serial twofold dilutions of Agent 45 were prepared horizontally across the microtiter plate, while serial twofold dilutions of the partner antibiotic were prepared vertically.[13]

  • Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The culture was then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Incubation: The plates were incubated at 37°C for 18-24 hours.[10]

  • Data Collection: Following incubation, the MIC was determined as the lowest concentration of the drug combination that completely inhibited visible bacterial growth.

  • FICI Calculation: The FIC index was calculated for each combination using the following formula:[2][9]

    FICI = FIC of Agent 45 + FIC of Antibiotic

    Where:

    • FIC of Agent 45 = (MIC of Agent 45 in combination) / (MIC of Agent 45 alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

Visualizations

Experimental and Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of action for the observed synergy.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis A Prepare serial dilutions of Antibiotic A (Vertical) D Dispense antibiotic dilutions and inoculum into 96-well plate A->D B Prepare serial dilutions of Agent 45 (Horizontal) B->D C Prepare standardized bacterial inoculum C->D E Incubate plate at 37°C for 18-24h D->E F Read plate to determine MIC of the combination E->F G Calculate FIC Index F->G H Determine Synergy, Additivity, or Antagonism G->H

Caption: Workflow of the checkerboard assay for synergy testing.

Synergy_Mechanism cluster_cell Bacterial Cell Antibiotic Antibiotic Pump Efflux Pump Antibiotic->Pump Expelled Target Intracellular Target Antibiotic->Target Reaches Target (Synergistic Effect) Agent45 Agent 45 (EPI) Agent45->Pump Inhibits

Caption: Mechanism of synergy via efflux pump inhibition.

References

A Head-to-Head Comparison of Novel Antibacterial Compounds: Zevtera® (ceftobiprole), Xenleta® (lefamulin), and Gepotidacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of antimicrobial resistance necessitates a robust pipeline of novel antibacterial agents. This guide provides a comparative analysis of three recently developed compounds: Zevtera® (ceftobiprole), Xenleta® (lefamulin), and Gepotidacin. These agents represent distinct chemical classes with unique mechanisms of action, offering new therapeutic options against challenging bacterial pathogens. This comparison focuses on their performance in recent head-to-head clinical trials, supported by microbiological data and detailed experimental protocols.

Performance Data

The following tables summarize the key efficacy and safety data from the pivotal Phase 3 clinical trials for each compound, providing a quantitative basis for comparison.

Table 1: Efficacy Outcomes in Pivotal Phase 3 Clinical Trials
Compound Clinical Trial Indication Comparator Primary Efficacy Endpoint Result
Zevtera® (ceftobiprole) ERADICATE (NCT03138733)Complicated Staphylococcus aureus Bacteremia (cSAB)Daptomycin ± AztreonamOverall Success Rate at Day 70Non-inferiority met: 69.8% for Zevtera® vs. 68.7% for daptomycin.[1]
Xenleta® (lefamulin) LEAP 1 (NCT02559310) & LEAP 2 (NCT02813694)Community-Acquired Bacterial Pneumonia (CABP)MoxifloxacinEarly Clinical Response (ECR) at 96 ± 24 hoursNon-inferiority met in both trials. LEAP 1 (IV/oral): 87.3% for Xenleta® vs. 90.2% for moxifloxacin.[2][3] LEAP 2 (oral): 90.8% for Xenleta® vs. 90.8% for moxifloxacin.[4]
Gepotidacin EAGLE-2 (NCT04049495) & EAGLE-3 (NCT04187241)Uncomplicated Urinary Tract Infection (uUTI)NitrofurantoinTherapeutic Success (Clinical and Microbiological Cure) at Test-of-Cure (Day 10-13)Non-inferiority met in both trials. EAGLE-2: 50.6% for gepotidacin vs. 47.0% for nitrofurantoin. EAGLE-3: 58.5% for gepotidacin vs. 43.6% for nitrofurantoin (superiority also demonstrated).[5]
Table 2: Safety Summary from Pivotal Phase 3 Clinical Trials
Compound Clinical Trial Most Common Adverse Events (>5%) Discontinuation Rate due to Adverse Events
Zevtera® (ceftobiprole) ERADICATENausea, vomiting, diarrhea, headache, anemiaNot explicitly stated, but the overall rate of adverse events was similar to the comparator.
Xenleta® (lefamulin) LEAP 1 & 2 (Pooled)Diarrhea, nausea, vomiting, injection site reactions, elevated liver enzymesLEAP 1: 2.9% for Xenleta® vs. 4.4% for moxifloxacin.[3] LEAP 2: 3.3% for Xenleta® vs. 4.4% for moxifloxacin.
Gepotidacin EAGLE-2 & EAGLE-3 (Pooled)Diarrhea, nauseaNot explicitly stated, but most adverse events were reported as mild to moderate.[5]
Table 3: In Vitro Microbiological Activity (Minimum Inhibitory Concentration, MIC)
Compound Pathogen MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Zevtera® (ceftobiprole) Staphylococcus aureus (MRSA)12[6][7]
Streptococcus pneumoniae0.030.5[8]
Pseudomonas aeruginosa216[9]
Xenleta® (lefamulin) Streptococcus pneumoniae0.060.12[10]
Haemophilus influenzae0.51[10][11]
Mycoplasma pneumoniae0.030.03[11]
Gepotidacin Escherichia coli44[12][13][14]
Staphylococcus saprophyticus0.120.12[12][13][15]
Klebsiella pneumoniae3232[12][13][14]

Mechanism of Action

The three compounds inhibit bacterial growth and proliferation through distinct mechanisms, which are visualized below.

Zevtera_Mechanism cluster_bacterial_cell Bacterial Cell Ceftobiprole Ceftobiprole PBP2a Penicillin-Binding Protein 2a (PBP2a) (in MRSA) Ceftobiprole->PBP2a Binds to and inhibits Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP2a->Cell_Wall_Synthesis Is essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action for Zevtera® (ceftobiprole).

Xenleta_Mechanism cluster_bacterial_ribosome Bacterial Ribosome (50S Subunit) Lefamulin Lefamulin PTC Peptidyl Transferase Center (PTC) Lefamulin->PTC Binds to Protein_Synthesis Bacterial Protein Synthesis PTC->Protein_Synthesis Is critical for Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition Inhibition leads to

Caption: Mechanism of action for Xenleta® (lefamulin).

Gepotidacin_Mechanism cluster_bacterial_cell Bacterial Cell Gepotidacin Gepotidacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Gepotidacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gepotidacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Is essential for Topoisomerase_IV->DNA_Replication Is essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Caption: Mechanism of action for Gepotidacin.

Experimental Protocols

Below are summaries of the methodologies for the key clinical trials cited in this guide. For complete details, please refer to the full study protocols available on ClinicalTrials.gov.

ERADICATE Trial (Zevtera®/ceftobiprole)
  • Study Design: A Phase 3, randomized, double-blind, multicenter, non-inferiority trial.[1]

  • Participants: 390 adult patients with complicated Staphylococcus aureus bacteremia, including those with right-sided infective endocarditis.[1]

  • Intervention: Patients were randomized 1:1 to receive either intravenous ceftobiprole (500 mg every 6 hours for 8 days, then every 8 hours) or intravenous daptomycin (6-10 mg/kg every 24 hours) with optional aztreonam.[16] The total treatment duration was up to 42 days.[16]

  • Primary Endpoint: The primary outcome was the overall success rate at 70 days post-randomization. Overall success was a composite measure including survival, clearance of bacteremia, improvement in symptoms, no new S. aureus bacteremia-related complications, and no other potentially effective antibiotics received.[16][17]

  • ClinicalTrials.gov Identifier: NCT03138733.[1][17]

LEAP 1 & LEAP 2 Trials (Xenleta®/lefamulin)
  • Study Design: Two Phase 3, randomized, double-blind, double-dummy, multicenter, non-inferiority trials.[2][4][18]

  • Participants: Adult patients with community-acquired bacterial pneumonia (CABP). LEAP 1 enrolled patients requiring initial intravenous therapy, while LEAP 2 focused on patients who could be treated with oral antibiotics.[2][4][18]

  • Intervention:

    • LEAP 1: Intravenous lefamulin (150 mg every 12 hours) with the option to switch to oral lefamulin (600 mg every 12 hours) compared to intravenous moxifloxacin (400 mg every 24 hours) with an option to switch to oral moxifloxacin.[2][3] Treatment duration was 5-7 days for lefamulin and 7 days for moxifloxacin.[18]

    • LEAP 2: Oral lefamulin (600 mg every 12 hours for 5 days) compared to oral moxifloxacin (400 mg every 24 hours for 7 days).[4]

  • Primary Endpoint: The primary endpoint for both trials was early clinical response (ECR) at 96 ± 24 hours after the first dose. ECR was defined as survival with improvement in at least two symptoms of CABP, no worsening of any symptom, and no receipt of a non-study antibacterial drug for CABP.[18]

  • ClinicalTrials.gov Identifiers: LEAP 1: NCT02559310; LEAP 2: NCT02813694.[18]

EAGLE-2 & EAGLE-3 Trials (Gepotidacin)
  • Study Design: Two near-identical Phase 3, randomized, multicenter, double-blind, double-dummy, non-inferiority trials.[5][19][20]

  • Participants: Female patients aged 12 years and older with symptoms of an uncomplicated urinary tract infection (uUTI).[5]

  • Intervention: Patients were randomized 1:1 to receive either oral gepotidacin (1500 mg twice daily) or oral nitrofurantoin (100 mg twice daily) for 5 days.[5]

  • Primary Endpoint: The primary endpoint was the therapeutic success rate at the test-of-cure visit (Day 10-13). Therapeutic success was a composite of clinical success (complete resolution of symptoms) and microbiological success (reduction of the baseline uropathogen to <10³ colony-forming units/mL).[5]

  • ClinicalTrials.gov Identifiers: EAGLE-2: NCT04049495; EAGLE-3: NCT04187241.[19]

Experimental Workflow

The following diagram illustrates a generalized workflow for the pivotal Phase 3 clinical trials discussed in this guide.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (Novel Compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Comparator) Randomization->Treatment_Arm_B Treatment_Period Treatment Period Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Primary_Endpoint_Assessment Primary Endpoint Assessment Treatment_Period->Primary_Endpoint_Assessment Follow_Up Follow-Up Period Primary_Endpoint_Assessment->Follow_Up Final_Analysis Final Data Analysis Follow_Up->Final_Analysis

Caption: Generalized workflow for the discussed Phase 3 clinical trials.

References

Evaluating the Toxicity Profile of Antibacterial Agent 45 (Zidebactam): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of Antibacterial Agent 45, identified as the novel β-lactamase inhibitor Zidebactam (WCK 5107), against other relevant antibacterial agents. Zidebactam is a diazabicyclooctane derivative designed to be used in combination with β-lactam antibiotics, such as Ceftazidime, to combat infections caused by multidrug-resistant Gram-negative bacteria.[1][2] This document synthesizes available preclinical data and outlines standard experimental protocols for toxicity assessment.

Executive Summary

Comparative Toxicity Data

The following table summarizes the available toxicity data for Zidebactam and its comparators. It is important to note that direct comparative studies are limited, and the data is collated from various sources.

Agent Class Mechanism of Action Reported In Vitro Cytotoxicity (IC50) Reported In Vivo Acute Toxicity (e.g., LD50) Key Adverse Effects
This compound (Zidebactam) Diazabicyclooctane (DBO)β-lactamase inhibitor and PBP2 inhibitor[1][3]Data not publicly availableData not publicly availableGenerally well-tolerated in preclinical models.[3] As a β-lactamase inhibitor, potential for class-specific adverse effects exists.
Avibactam Diazabicyclooctane (DBO)β-lactamase inhibitorData not publicly availableData not publicly availableGenerally well-tolerated. Most common adverse events in combination with ceftazidime include vomiting, nausea, constipation, and anxiety.
Relebactam Diazabicyclooctane (DBO)β-lactamase inhibitorData not publicly availableData not publicly availableGenerally well-tolerated. In combination with imipenem/cilastatin, common adverse events include nausea, diarrhea, headache, and vomiting.
Tazobactam Penicillanic acid sulfoneβ-lactamase inhibitorData not publicly availableData not publicly availableGenerally well-tolerated. Gastrointestinal effects (diarrhea, nausea, vomiting) are most common.
Ceftazidime Cephalosporin (β-lactam)Inhibits bacterial cell wall synthesisData not publicly availableData not publicly availableGenerally well-tolerated. Potential for hypersensitivity reactions, gastrointestinal upset, and, rarely, neurotoxicity at high doses or in patients with renal impairment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the toxicity of antibacterial agents. Below are standard protocols for key in vitro and in vivo toxicity studies.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic agents.

Objective: To determine the concentration of an antibacterial agent that inhibits the growth of a mammalian cell line by 50% (IC50).

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) is cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The antibacterial agent is serially diluted to a range of concentrations and added to the wells. Control wells with untreated cells and a vehicle control are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting a dose-response curve.

In Vivo Acute Oral Toxicity Study (as per OECD Guideline 423)

This method is used to assess the acute toxic effects of a single oral dose of a substance.

Objective: To determine the acute oral toxicity of an antibacterial agent and to classify it according to the Globally Harmonized System (GHS).

Methodology:

  • Animal Model: Typically, rodents (e.g., rats or mice) of a single sex (usually females) are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions and acclimatized to the laboratory environment.

  • Dosing: A stepwise procedure is used, starting with a predetermined dose based on available information. A small group of animals (e.g., 3) is dosed.

  • Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure: Depending on the outcome (mortality or survival) in the initial group, the dose for the next group is increased or decreased.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance for its acute toxicity and to estimate the LD50 (lethal dose for 50% of the animals).

Visualizing Key Pathways and Workflows

The following diagrams illustrate the mechanism of action of β-lactamase inhibitors, a typical workflow for in vitro cytotoxicity testing, and the logical relationship in the development of combination therapies.

G cluster_0 Bacterial Cell Beta-lactam_Antibiotic β-lactam Antibiotic (e.g., Ceftazidime) PBP Penicillin-Binding Proteins (PBPs) Beta-lactam_Antibiotic->PBP Inhibits Inactivated_Antibiotic Inactivated Antibiotic Beta-lactam_Antibiotic->Inactivated_Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Beta-lactamase β-lactamase Enzyme Beta-lactamase->Beta-lactam_Antibiotic Hydrolyzes Antibacterial_Agent_45 This compound (Zidebactam) Antibacterial_Agent_45->Beta-lactamase Inhibits

Caption: Mechanism of action of β-lactamase inhibitors.

G Start Start: Cell Seeding in 96-well plates Treatment Add serially diluted This compound Start->Treatment Incubation_24h Incubate for 24 hours Treatment->Incubation_24h MTT_Addition Add MTT reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance Read absorbance at 570 nm Solubilization->Absorbance Data_Analysis Calculate % viability and IC50 Absorbance->Data_Analysis

Caption: Workflow for in vitro cytotoxicity testing (MTT Assay).

G Problem Bacterial Resistance to β-lactam Antibiotics Mechanism Production of β-lactamase enzymes Problem->Mechanism Solution Develop β-lactamase Inhibitors Mechanism->Solution Agent This compound (Zidebactam) Solution->Agent Combination Combine with β-lactam antibiotic (e.g., Ceftazidime) Agent->Combination Outcome Restore efficacy of β-lactam antibiotic Combination->Outcome

Caption: Logical relationship for combination therapy.

References

Comparative Analysis of Aryl-Fluoroquinolone Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of a series of aryl-fluoroquinolone derivatives, with a focus on the structure-activity relationships (SAR) that govern their efficacy. The data presented is based on a seminal study in the field, highlighting the impact of substitutions at the N-1 and C-7 positions of the fluoroquinolone core on antibacterial potency.

Data Presentation: Structure-Activity Relationship of Aryl-Fluoroquinolone Derivatives

The antibacterial activity of a series of aryl-fluoroquinolone derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the key findings, illustrating how modifications to the N-1 and C-7 substituents influence antibacterial potency. A lower MIC value indicates greater antibacterial activity.

CompoundN-1 SubstituentC-7 SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Norfloxacin EthylPiperazinyl1.60.21.6
Compound A p-FluorophenylPiperazinyl0.40.10.8
Compound 45 p-Fluorophenyl 4-Methylpiperazinyl 0.2 0.05 0.4
Compound B p-HydroxyphenylPiperazinyl0.40.10.8
Compound C PhenylPiperazinyl1.60.23.1
Compound D p-Fluorophenyl3-Aminopyrrolidinyl0.10.0250.8
Compound E Ethyl3-Aminopyrrolidinyl0.20.050.8

Note: The data presented is a representative summary based on the findings of Chu et al. (1985) to illustrate the structure-activity relationships.

Key Observations from the Data:

  • Influence of the N-1 Substituent: The introduction of an aryl group, particularly a p-fluorophenyl or p-hydroxyphenyl group, at the N-1 position generally leads to a significant increase in antibacterial potency compared to the ethyl group of Norfloxacin.[1] For instance, Compound A (p-fluorophenyl) is four times more active against S. aureus than Norfloxacin. The unsubstituted phenyl group (Compound C) offers no advantage over the ethyl group, highlighting the importance of electronic properties of the substituent.

  • Influence of the C-7 Substituent: The nature of the heterocyclic substituent at the C-7 position also plays a crucial role in determining the antibacterial spectrum and potency. The 4-methylpiperazinyl group in Compound 45 enhances activity against both Gram-positive and Gram-negative bacteria compared to the unsubstituted piperazinyl group in Compound A.[1] Furthermore, the 3-aminopyrrolidinyl moiety (Compound D) confers excellent broad-spectrum activity.[1]

  • Synergistic Effects: The combination of optimal substituents at both the N-1 and C-7 positions leads to compounds with superior antibacterial efficacy. Compound 45, with a p-fluorophenyl group at N-1 and a 4-methylpiperazinyl group at C-7, and Compound D, with a p-fluorophenyl group at N-1 and a 3-aminopyrrolidinyl group at C-7, were identified as the most potent derivatives in this series.[1]

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for evaluating the in vitro antibacterial activity of new chemical entities.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Antibacterial Agents: Stock solutions of the test compounds and a reference antibiotic (e.g., Ciprofloxacin) at a known concentration.
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antibiotic Dilutions:

  • Perform a two-fold serial dilution of the stock solution of each test compound in CAMHB directly in the 96-well microtiter plate. The typical concentration range for initial screening is 0.015 to 128 µg/mL.
  • Include a growth control well (containing only the bacterial inoculum and broth) and a sterility control well (containing only broth) on each plate.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control well.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
  • The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of fluoroquinolones and the general workflow for a structure-activity relationship study.

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) FQ->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive) FQ->Topo_IV inhibits DNA Bacterial DNA DNA_Gyrase->DNA relaxes supercoils Replication_Fork Blocked Replication Fork DNA_Gyrase->Replication_Fork forms cleavage complex Topo_IV->DNA decatenates replicated DNA Topo_IV->Replication_Fork forms cleavage complex Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death leads to

Caption: Mechanism of action of fluoroquinolones.

SAR Workflow Start Lead Compound Identification Synthesis Synthesis of Analogs (Varying Substituents) Start->Synthesis Screening In Vitro Antibacterial Screening (e.g., MIC Assay) Synthesis->Screening Data_Analysis Data Analysis (Structure vs. Activity) Screening->Data_Analysis SAR_Elucidation Elucidation of SAR Data_Analysis->SAR_Elucidation Identifies Key Features Optimization Lead Optimization SAR_Elucidation->Optimization Guides Further Design Optimization->Synthesis Iterative Cycle

Caption: General workflow of a structure-activity relationship study.

References

Safety Operating Guide

Proper Disposal of Antibacterial Agent 45: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of antibacterial agents is crucial for maintaining laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. This guide provides essential safety and logistical information for the disposal of "Antibacterial agent 45," a research compound that has been shown to significantly lower the Minimum Inhibitory Concentration (MIC) value of ceftazidime.[1] Due to the limited publicly available information on "this compound," this document outlines general best practices for the disposal of hazardous antimicrobial research compounds, drawing upon safety data for similarly classified substances.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). For novel or research compounds like "this compound," a specific SDS may not be readily available. In such cases, the compound should be handled as a hazardous chemical. The following precautions are based on guidelines for handling potent chemical and antimicrobial agents.[2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: If there is a risk of aerosolization, use a respirator as specified by your institution's safety office.

Engineering Controls:

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary for a Representative Hazardous Antimicrobial Agent

The following table summarizes key disposal-related data for BIOBAN™ O 45 Antimicrobial, a substance with hazardous properties, to provide a reference for the potential characteristics of "this compound."

ParameterValueSource
Acute Oral Toxicity LD50, Rat, 760 mg/kg[3]
Acute Dermal Toxicity LD50, Rabbit, 690 mg/kg[3]
Hazards Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[2][3]
Incompatible Materials Oxidizing agents, Amines, Reducing agents, Mercaptans[3]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2][4]

Standard Operating Procedure for Disposal

This protocol provides a step-by-step guide for the safe disposal of "this compound" and associated waste in a laboratory setting.

1. Waste Segregation:

  • Solid Waste: All contaminated solid materials, including unused compound, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be collected in a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
  • Liquid Waste: Unused stock solutions and contaminated liquid media should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless deemed compatible by a qualified safety professional.[5]
  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[6]

2. Decontamination of Work Surfaces:

  • Following the completion of work and waste packaging, all surfaces and equipment that may have come into contact with "this compound" must be thoroughly decontaminated.
  • Use a deactivating agent recommended by your institution's Environmental Health and Safety (EHS) office. If a specific deactivating agent is not known, a broad-spectrum disinfectant followed by a thorough cleaning with an appropriate solvent (e.g., 70% ethanol) may be suitable, but this should be verified.

3. Waste Container Labeling and Storage:

  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.
  • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[3]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's authorized waste management provider. Never dispose of antibacterial agents down the drain or in the regular trash, as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of "this compound."

cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_procedure Procedure cluster_disposal Final Disposal start Start: Disposal of This compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds Step 1 assess_hazards Assess Hazards (Handle as Hazardous if SDS is unavailable) consult_sds->assess_hazards Step 2 ppe Don Personal Protective Equipment (PPE) assess_hazards->ppe Step 3 segregate Segregate Waste by Type ppe->segregate Step 4 solid_waste Solid Waste (Contaminated labware, PPE) segregate->solid_waste liquid_waste Liquid Waste (Unused solutions, media) segregate->liquid_waste sharps_waste Sharps Waste (Needles, blades) segregate->sharps_waste decontaminate Decontaminate Work Area and Equipment solid_waste->decontaminate Step 5 liquid_waste->decontaminate Step 5 sharps_waste->decontaminate Step 5 label_waste Label Waste Containers (Name, Hazard, Date) decontaminate->label_waste Step 6 store_waste Store in Designated Secondary Containment label_waste->store_waste Step 7 contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs Step 8 end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.